molecular formula C14H12O2 B1349963 4-(2-methylphenyl)benzoic Acid CAS No. 5748-43-6

4-(2-methylphenyl)benzoic Acid

Cat. No.: B1349963
CAS No.: 5748-43-6
M. Wt: 212.24 g/mol
InChI Key: NDNIPPKLIDCYGD-UHFFFAOYSA-N
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Description

4-(2-Methylphenyl)benzoic Acid is a biphenyl-based small molecule characterized by a benzoic acid core and a 2'-methyl substituent. This structure is of significant interest in medicinal chemistry and chemical biology for the development of novel bioactive compounds. Benzoic acid derivatives are recognized as versatile scaffolds in pharmaceutical research due to their ability to interact with diverse biological targets . While specific studies on this compound are limited, research on structurally related biphenyl carboxylic acids reveals a broad spectrum of potential research applications. Analogous compounds have been investigated as core structures for anti-inflammatory agents and as inhibitors for therapeutic targets relevant to type 2 diabetes, such as protein tyrosine phosphatase 1B (PTP1B) and dipeptidyl peptidase-4 (DPP-4) . Furthermore, substituted benzoic acids serve as valuable organic linkers in materials science and for synthesizing metal-organic frameworks with potential luminescent properties . This product is intended for research purposes in early-stage discovery and chemical synthesis. It is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-10-4-2-3-5-13(10)11-6-8-12(9-7-11)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNIPPKLIDCYGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374919
Record name 4-(2-methylphenyl)benzoic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5748-43-6
Record name 4-(2-methylphenyl)benzoic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Methyl-biphenyl-4-carboxylic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-(2-Methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(2-methylphenyl)benzoic acid, a biphenyl carboxylic acid derivative, belongs to a class of compounds with significant applications in medicinal chemistry and materials science. Its structural motif is a key intermediate in the synthesis of complex molecules, including pharmacologically active agents.[1] A thorough understanding of its physicochemical properties is paramount for researchers in drug discovery and development, as these parameters govern solubility, absorption, distribution, metabolism, and excretion (ADME), as well as formulation development. This guide provides a comprehensive overview of the core physicochemical properties of this compound, details authoritative experimental protocols for their determination, and offers insights into the causal relationships between molecular structure and physical behavior.

Molecular and Structural Profile

The foundational step in characterizing any chemical entity is to define its molecular structure and fundamental properties. This compound is an isomer of methyl-biphenylcarboxylic acid, and its properties are dictated by the spatial arrangement and electronic interplay of its constituent functional groups: a carboxylic acid, a methyl group, and a biphenyl core.

  • IUPAC Name: this compound

  • Other Names: 4-(o-tolyl)benzoic acid; 2'-Methylbiphenyl-4-carboxylic acid

  • Molecular Formula: C₁₄H₁₂O₂

  • Molecular Weight: 212.24 g/mol [2]

  • CAS Number: 100018-95-1

The structure consists of two phenyl rings linked by a single bond. One ring is substituted with a carboxylic acid group at position 4, and the other with a methyl group at position 2. The ortho-positioning of the methyl group on one ring induces steric hindrance, causing a dihedral angle between the two aromatic rings, which prevents them from being coplanar.[3] This non-planar conformation is critical as it influences the molecule's crystal packing, solubility, and interactions with biological targets.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical data for this compound. It is important to note that while some properties are computationally predicted, they provide a reliable baseline for experimental design.

PropertyValueSource & Method
Molecular Weight 212.24 g/mol Calculated
Melting Point 137-139 °C[4] (Experimental for isomer 2-(4-Methylbenzoyl)benzoic acid)
Boiling Point 390.8 ± 35.0 °C[5] (Predicted)
Acid Dissociation Constant (pKa) ~4.0 - 4.5Estimated based on benzoic acid (pKa ≈ 4.2)
Octanol-Water Partition Coeff. (LogP) 3.3[2] (Computed for isomer 2-(4-methylphenyl)benzoic acid)
Aqueous Solubility LowInferred from high LogP and chemical structure

In-Depth Analysis of Core Properties

Acidity and pKa

The acidity of this compound is conferred by its carboxylic acid functional group (-COOH). The acid dissociation constant (pKa) is a quantitative measure of this acidity in an aqueous solution. It is defined by the Henderson-Hasselbalch equation and represents the pH at which the compound exists in equal concentrations of its protonated (acidic, neutral) and deprotonated (conjugate base, ionized) forms.[6]

Solubility Profile

Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution. For pharmaceutical applications, aqueous solubility is a primary determinant of bioavailability.

  • Aqueous Solubility: Due to its predominantly nonpolar biphenyl structure, this compound is expected to have very low intrinsic solubility in water.[7][8]

  • pH-Dependent Solubility: As a carboxylic acid, its solubility in aqueous media is highly pH-dependent. At pH values significantly below its pKa, the molecule is in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid deprotonates to form the more soluble carboxylate salt.[9] This principle is fundamental for designing oral formulations and for purification via acid-base extraction.

  • Organic Solubility: The compound is expected to be soluble in common organic solvents such as methanol, ethanol, acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[10][11]

Lipophilicity and LogP

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial physicochemical property that influences drug absorption, distribution, membrane permeability, and metabolic clearance. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[12]

A positive LogP value indicates that the compound is more soluble in the lipid phase (octanol) than in the aqueous phase.[12] The computed LogP of 3.3 for the closely related isomer suggests that this compound is a lipophilic molecule.[2] This level of lipophilicity suggests good potential for passive diffusion across cell membranes, but it may also be associated with lower aqueous solubility and potential for metabolic liabilities if too high.[13]

Experimental Protocols for Property Determination

To ensure scientific rigor, physicochemical parameters must be determined experimentally. The following sections describe validated, step-by-step protocols for measuring the core properties of this compound.

Protocol: Determination of pKa by Potentiometric Titration

This method, often called the "half-volume" method, involves titrating a solution of the acid with a strong base and monitoring the pH change. The pKa is the pH at the half-equivalence point.[14]

Methodology:

  • Preparation: Accurately weigh approximately 0.1-0.2 g of this compound and dissolve it in ~100 mL of a suitable co-solvent/water mixture (e.g., 50:50 ethanol:water) to ensure complete dissolution.[6]

  • Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).

  • Titration: Place the dissolved sample on a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments (e.g., 0.1-0.2 mL).

  • Data Collection: Record the pH of the solution after each addition of titrant. Continue the titration well past the equivalence point (the point of steepest pH change).

  • Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). Determine the volume of NaOH at the equivalence point (Veq). The volume at the half-equivalence point is Veq/2. The pKa is the pH value on the curve that corresponds to this half-equivalence volume.[14]

Workflow for pKa Determination:

pKa_Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Weigh Acid B Dissolve in Co-solvent/Water A->B D Titrate with Standardized NaOH B->D C Calibrate pH Meter C->D E Record pH vs. Volume Added D->E F Plot pH vs. Volume E->F G Find Equivalence Point (Veq) F->G H Determine pH at Veq/2 G->H I Result: pKa H->I

Workflow for Potentiometric pKa Determination.
Protocol: Determination of Solubility by Shake-Flask Method

The shake-flask method is the gold-standard technique for determining the intrinsic solubility of a compound. It involves creating a saturated solution and measuring the concentration of the dissolved solute.

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a series of vials containing the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4). The excess solid is crucial to ensure saturation.[7]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sample Withdrawal & Analysis: Carefully withdraw an aliquot of the clear supernatant. The concentration of the dissolved compound is then quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

Workflow for Solubility Determination:

Solubility_Determination A Add Excess Solid to Solvent B Equilibrate (Shake) at Constant Temp (24-48h) A->B C Separate Phases (Centrifuge/Settle) B->C D Withdraw Supernatant C->D E Quantify Concentration (e.g., HPLC) D->E F Result: Solubility (mg/mL) E->F

Workflow for Shake-Flask Solubility Measurement.
Protocol: Determination of LogP by HPLC

Reversed-phase HPLC (RP-HPLC) provides a rapid and reliable method for estimating LogP values. It is based on the correlation between a compound's retention time on a nonpolar stationary phase and its known LogP value.[15]

Methodology:

  • System Setup: Use a C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: Prepare a series of standard compounds with well-established LogP values that bracket the expected LogP of the analyte. Inject each standard and record its retention time (t_R).

  • Analyte Injection: Dissolve this compound in the mobile phase and inject it into the HPLC system to determine its retention time.

  • Void Time Determination: Inject a non-retained compound (e.g., uracil) to determine the column void time (t_0).

  • Calculation:

    • Calculate the capacity factor (k) for each standard and the analyte using the formula: k = (t_R - t_0) / t_0.

    • Plot log(k) for the standards (y-axis) against their known LogP values (x-axis).

    • Perform a linear regression on the calibration data to obtain a calibration curve equation (log(k) = m * LogP + c).

    • Using the calculated log(k) for this compound, interpolate its LogP value from the calibration curve.

Spectroscopic and Safety Profile

Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons in the complex multiplet region (approx. 7.0-8.2 ppm). A singlet corresponding to the methyl group protons will appear in the upfield region (~2.3 ppm). The acidic proton of the carboxylic acid will be a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR will show signals for the two distinct aromatic rings, the methyl carbon (~20 ppm), and a characteristic downfield signal for the carbonyl carbon of the carboxylic acid (~170 ppm).[16]

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a broad O-H stretching band from the carboxylic acid dimer (2500-3300 cm⁻¹) and a strong C=O stretching absorption around 1700 cm⁻¹.[17]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak [M]⁺ at m/z = 212, corresponding to the molecular weight of the compound.[2]

Safety and Handling

Based on data for isomeric compounds and the general class of aromatic carboxylic acids, this compound should be handled with appropriate care.[2]

  • GHS Hazard Statements (Predicted):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Recommendations: Use in a well-ventilated area or fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is a lipophilic, weakly acidic compound with low predicted aqueous solubility. Its physicochemical properties, governed by its unique non-planar biphenylcarboxylic acid structure, are critical to its behavior in both chemical and biological systems. The experimental protocols detailed in this guide provide a robust framework for the precise and accurate determination of its pKa, solubility, and LogP, enabling researchers to effectively utilize this compound in drug discovery, synthesis, and materials science applications. The validation of predicted values through these empirical methods is an essential step in any rigorous scientific investigation.

References

structure elucidation of 4-(2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 4-(2-methylphenyl)benzoic acid

This guide provides a comprehensive, multi-technique approach to the definitive . Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of methods. It delves into the causality behind experimental choices, emphasizing a self-validating system where data from orthogonal techniques converge to provide an unambiguous structural assignment.

Introduction and Strategic Overview

The precise determination of a molecule's structure is a cornerstone of chemical research and pharmaceutical development. All subsequent research, from understanding biological activity to ensuring intellectual property, relies on the foundational correctness of the assigned structure. The target molecule, this compound (Molecular Formula: C₁₄H₁₂O₂, Molecular Weight: 212.24 g/mol ), is a biphenyl derivative. Its structure presents a distinct challenge: confirming the specific substitution pattern and the connectivity of the two aromatic rings.[1]

Our strategy is not linear but integrative. We will employ a suite of spectroscopic and analytical techniques, each providing a unique piece of the structural puzzle. Information from one technique will generate hypotheses that are then tested and confirmed by others. This synergistic approach ensures the highest level of confidence in the final assignment.

G cluster_0 Initial Analysis cluster_1 Core Structural Framework cluster_2 Final Confirmation Sample Sample of This compound MS Mass Spectrometry (MS) Determine Molecular Weight & Formula Sample->MS IR Infrared (IR) Spectroscopy Identify Key Functional Groups Sample->IR NMR NMR Spectroscopy (1H, 13C, 2D) Map Atom Connectivity MS->NMR IR->NMR XRay X-ray Crystallography (Optional but Definitive) 3D Structure Confirmation NMR->XRay Conclusion Final Structure Assignment NMR->Conclusion XRay->Conclusion

Caption: Overall workflow for the .

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry is the first port of call. Its primary function is to provide the exact molecular weight of the compound, which in turn confirms the molecular formula. High-resolution mass spectrometry (HRMS) is particularly powerful, as it can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound, the expected molecular ion [M]⁺ or protonated molecule [M+H]⁺ will confirm the C₁₄H₁₂O₂ formula.

The fragmentation pattern observed in the mass spectrum provides crucial clues about the molecule's structure. The stability of the resulting fragments dictates the fragmentation pathways. For aromatic carboxylic acids, characteristic losses of hydroxyl radicals (•OH) and the entire carboxyl group (•COOH) are common.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): m/z = 212

  • Loss of -OH (M-17): m/z = 195. This results from the cleavage of the C-OH bond.

  • Loss of -COOH (M-45): m/z = 167. This involves the loss of the entire carboxylic acid group, leaving the biphenyl fragment.

  • Benzoyl Cation: m/z = 105. While less direct for this specific structure, fragments related to parts of the molecule, like a benzoyl-type cation, can sometimes be observed.[2][3]

IonExpected m/zDescription
[M]⁺212Molecular Ion
[M - •OH]⁺195Loss of a hydroxyl radical
[M - •COOH]⁺167Loss of the carboxyl group
[C₆H₅CO]⁺ (Reference)105Benzoyl cation
[C₆H₅]⁺ (Reference)77Phenyl cation

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent like methanol or dichloromethane.

  • Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV) in the ionization chamber. This knocks an electron off the molecule to form a radical cation (the molecular ion).

  • Fragmentation: The high energy of the molecular ion causes it to break apart into smaller, charged fragments.

  • Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, generating the mass spectrum.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Experience: IR spectroscopy is an indispensable tool for rapidly identifying the functional groups present in a molecule.[4] For this compound, IR will confirm the presence of the carboxylic acid and the aromatic rings. Carboxylic acids have highly characteristic IR spectra due to the O-H and C=O bonds. The O-H stretching vibration is particularly noteworthy, appearing as a very broad band due to strong hydrogen-bonding dimerization in the solid state or concentrated solutions.[5][6]

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeDescription
3300-2500O-H stretch (Carboxylic Acid)A very broad and strong absorption, often obscuring the C-H stretches. This is a hallmark of a hydrogen-bonded carboxylic acid dimer.[6][7]
~3050C-H stretch (Aromatic)Sharp, medium-intensity peaks characteristic of sp² C-H bonds.
~2950C-H stretch (Aliphatic)Sharp, medium-intensity peaks from the methyl group.
1710-1680C=O stretch (Carboxylic Acid)A very strong, sharp peak. Its position indicates conjugation with the aromatic ring.[7][8]
1600, 1450C=C stretch (Aromatic)Two or more sharp peaks of variable intensity, confirming the presence of the benzene rings.
1320-1210C-O stretchA strong peak associated with the carboxylic acid C-O bond.[5][6]
960-900O-H bend (out-of-plane)A broad, medium-intensity peak, another characteristic feature of a carboxylic acid dimer.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: The anvil is lowered to ensure good contact between the sample and the crystal. The IR beam is passed through the crystal, where it reflects internally. At the point of reflection, an evanescent wave penetrates a short distance into the sample, and the sample absorbs energy at specific frequencies.

  • Spectrum Generation: The attenuated beam is returned to the detector. A Fourier transform is applied to the resulting interferogram to generate the infrared spectrum.

  • Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Framework

Expertise & Experience: While IR and MS confirm the pieces are present, NMR spectroscopy reveals how they are connected. It is the most powerful tool for elucidating the precise isomeric structure of organic molecules.[9] We will use ¹H NMR to map the proton environment and ¹³C NMR to identify all unique carbon atoms. 2D NMR techniques like COSY and HSQC can then be used to confirm proton-proton and proton-carbon correlations, respectively.

G mol

Caption: Structure of this compound.[1]

¹H NMR Spectroscopy

The ¹H NMR spectrum will show distinct signals for the carboxylic acid proton, the aromatic protons, and the methyl protons. The chemical shifts, integration (proton count), and splitting patterns (J-coupling) are key to the assignment.

  • Carboxylic Acid Proton (-COOH): A broad singlet far downfield (~12-13 ppm), due to its acidic nature and hydrogen bonding.[8] Its broadness means it typically doesn't couple with other protons.

  • Aromatic Protons (Ar-H): There are 8 aromatic protons in total, falling in the range of ~7.2-8.2 ppm. The protons on the benzoic acid ring will likely appear as two doublets (an AA'BB' system), while the four protons on the 2-methylphenyl ring will have more complex splitting patterns due to their asymmetry.

  • Methyl Protons (-CH₃): A sharp singlet at ~2.3-2.4 ppm, integrating to 3 protons. The singlet nature confirms it has no adjacent protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show 12 distinct signals, as the two carbons of the methylphenyl ring ortho to the biphenyl bond are not equivalent.

  • Carbonyl Carbon (-COOH): The least shielded carbon, appearing around 165-175 ppm.[8]

  • Aromatic Carbons (Ar-C): Twelve signals in the 120-145 ppm range. Quaternary carbons (those without attached protons) will typically have lower intensities.

  • Methyl Carbon (-CH₃): The most shielded carbon, appearing around 20-22 ppm.

Predicted ¹H NMR Data Predicted ¹³C NMR Data
Chemical Shift (ppm) Description Chemical Shift (ppm) Description
~12.5br s, 1H (COOH)~170C=O
~8.15d, 2H (benzoic acid, ortho to COOH)~145-130Aromatic Quaternary Cs
~7.75d, 2H (benzoic acid, meta to COOH)~130-125Aromatic CHs
~7.4-7.2m, 4H (methylphenyl ring)~21-CH₃
~2.35s, 3H (-CH₃)

Note: These are predicted values. Actual values may vary based on solvent and concentration.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

  • Shimming: Place the NMR tube in the spectrometer and shim the magnetic field to achieve maximum homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include the spectral width, acquisition time, and number of scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • (Optional) 2D NMR Acquisition: If assignments are ambiguous, acquire a 2D COSY spectrum to identify ¹H-¹H coupling networks and an HSQC or HMQC spectrum to correlate protons with their directly attached carbons.

X-ray Crystallography: The Gold Standard

For an unequivocal and absolute confirmation of structure, single-crystal X-ray diffraction is the ultimate technique. It provides a three-dimensional model of the molecule, revealing precise bond lengths, bond angles, and the dihedral angle between the two aromatic rings. The latter is particularly interesting in biphenyl systems as it provides insight into steric hindrance. In the solid state, molecules of this compound are expected to form centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups.[10]

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: This is often the most challenging step. High-purity sample is dissolved in a suitable solvent or solvent mixture, and crystals are grown through slow evaporation, slow cooling, or vapor diffusion.

  • Crystal Mounting: A suitable single crystal (typically <0.5 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. It is then rotated while being irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and symmetry. The structure is then solved using direct methods or Patterson methods to determine the initial positions of the atoms. These positions are then refined to best fit the observed diffraction data, resulting in a final, highly accurate molecular structure.

Data Synthesis and Conclusion

The is complete when the data from all techniques converge on a single, consistent structure.

  • MS confirms the molecular formula C₁₄H₁₂O₂.

  • IR confirms the presence of a conjugated carboxylic acid and aromatic rings.

  • NMR provides the definitive connectivity, showing a benzoic acid moiety, a 2-methylphenyl group, and their specific linkage at position 4. The number of signals, their chemical shifts, and coupling patterns will rule out all other possible isomers.

  • X-ray Crystallography , if performed, provides the absolute 3D structure, leaving no room for ambiguity.

By systematically applying this multi-faceted analytical approach, we can achieve a self-validating and trustworthy elucidation of the structure of this compound, a critical requirement for its use in research and development.

References

An In-depth Technical Guide to 4-(2-methylphenyl)benzoic acid: Molecular Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-(2-methylphenyl)benzoic acid, a member of the biphenyl carboxylic acid class of compounds. While specific experimental data for this particular isomer is not extensively documented in public databases, this guide establishes its core molecular formula and weight. By drawing on established knowledge of its isomers and the broader class of biphenyl carboxylic acids, we present a detailed exploration of its physicochemical properties, robust synthesis methodologies, potential applications in medicinal chemistry and materials science, and standard analytical techniques for its characterization. This document serves as a foundational resource for researchers interested in the synthesis and application of novel biphenyl derivatives.

Introduction: The Significance of Biphenyl Carboxylic Acids

Biphenyls and their derivatives are a cornerstone in organic chemistry, forming the structural backbone of a wide array of pharmacologically active compounds and functional materials.[1] The inherent rigidity and aromaticity of the biphenyl scaffold, combined with the versatile reactivity of the carboxylic acid group, make these molecules valuable building blocks in drug discovery and materials science.[2] The introduction of substituents, such as a methyl group on one of the phenyl rings, allows for the fine-tuning of steric and electronic properties, which can significantly influence biological activity and material characteristics. This guide focuses on the specific isomer, this compound, providing a detailed examination of its molecular features and the scientific principles guiding its synthesis and analysis.

Molecular Formula and Weight

The fundamental molecular identity of this compound is defined by its chemical formula and molecular weight.

  • Chemical Formula: C₁₄H₁₂O₂

  • Molecular Weight: 212.24 g/mol [3]

The structure consists of a benzoic acid moiety where the phenyl ring is substituted at the 4-position with a 2-methylphenyl (o-tolyl) group.

Comparative Physicochemical Properties of Isomers
Property2-(4-Methylphenyl)benzoic acid4-(4-Methylphenyl)benzoic acidThis compound (Predicted)
CAS Number 7148-03-0[3]720-73-0Not Available
Molecular Formula C₁₄H₁₂O₂[3]C₁₄H₁₂O₂C₁₄H₁₂O₂
Molecular Weight 212.24 g/mol [3]212.24 g/mol 212.24 g/mol
Melting Point 146-148 °C235-240 °CThe melting point is expected to be influenced by the substitution pattern, which affects crystal lattice packing.
Solubility Soluble in DMSO, MethanolSoluble in DMSO, Methanol (Slightly)Expected to be soluble in organic solvents like DMSO and methanol.

Synthesis of this compound

The formation of the C-C bond between the two phenyl rings is the critical step in the synthesis of this compound. The Suzuki-Miyaura cross-coupling reaction is a highly efficient and widely used method for this purpose, valued for its mild reaction conditions and tolerance of a wide range of functional groups.[4]

The Suzuki-Miyaura Coupling Reaction: A Mechanistic Overview

The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organoboron compound (in this case, 2-methylphenylboronic acid) and an organohalide (4-halobenzoic acid).[5] The catalytic cycle is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reagents Reactants & Product Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OH)₂ Base ArPdAr Ar-Pd(II)-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar-Ar' Product This compound (Ar-Ar') ArylHalide 4-Halobenzoic Acid (Ar-X) BoronicAcid 2-Methylphenylboronic Acid (Ar'-B(OH)₂) caption Suzuki-Miyaura Coupling Catalytic Cycle Synthesis_Workflow Reactants Reactants: 4-Bromobenzoic Acid 2-Methylphenylboronic Acid Base Reaction Reaction: Heat under Inert Atmosphere Reactants->Reaction Catalyst Catalyst System: Pd Catalyst Ligand Catalyst->Reaction Solvent Solvent System: Toluene/Water or Dioxane/Water Solvent->Reaction Workup Aqueous Work-up & Acidification Reaction->Workup Purification Purification: Recrystallization Workup->Purification Product Final Product: This compound Purification->Product caption General Synthesis Workflow

References

solubility of 4-(2-methylphenyl)benzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-(2-Methylphenyl)benzoic Acid in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Critical Role of Solubility in Scientific Advancement

In the realm of chemical and pharmaceutical sciences, the solubility of a compound is a cornerstone physical property that dictates its behavior from synthesis and purification to formulation and bioavailability. For a molecule like this compound, a biaryl carboxylic acid with potential applications in medicinal chemistry and materials science, a thorough understanding of its solubility in various organic solvents is not merely academic—it is a critical parameter for process development, drug delivery design, and ensuring reproducible experimental outcomes. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. We will delve into the theoretical underpinnings of solubility, present robust experimental protocols, and discuss the thermodynamic modeling of solubility data.

Theoretical Framework: Deconstructing the Dissolution Process

The solubility of a solid solute in a liquid solvent is a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, its molecular structure—comprising a carboxylic acid group, a phenyl ring, and a methyl-substituted phenyl ring—governs its interactions with different organic solvents.

Solute-Solvent Interactions: A Molecular Handshake

The adage "like dissolves like" provides a foundational, albeit simplistic, understanding. The key to predicting solubility lies in a more nuanced appreciation of the specific intermolecular forces at play:

  • Hydrogen Bonding: The carboxylic acid moiety of this compound is a potent hydrogen bond donor and acceptor. Protic solvents, such as alcohols (e.g., methanol, ethanol), can readily engage in hydrogen bonding with the carboxylic acid group, leading to favorable solute-solvent interactions and generally higher solubility. Aprotic polar solvents, like acetone and ethyl acetate, can act as hydrogen bond acceptors.

  • Dipole-Dipole Interactions: The polar carboxylic acid group imparts a significant dipole moment to the molecule. Polar solvents, both protic and aprotic, will interact favorably with this dipole, contributing to the dissolution process.

  • Van der Waals Forces (Dispersion Forces): The two phenyl rings in the structure are nonpolar and will primarily interact through van der Waals forces. Nonpolar solvents, such as toluene or hexane, will interact with these nonpolar regions of the molecule. However, the energetic cost of breaking the strong solute-solute interactions (crystal lattice energy) and the solvent-solvent interactions in highly cohesive polar solvents often leads to lower solubility in purely nonpolar solvents.

  • Steric Hindrance: The ortho-methyl group on one of the phenyl rings can introduce steric hindrance, potentially affecting the planarity of the molecule and its ability to pack efficiently in a crystal lattice. This may also influence how solvent molecules can approach and solvate the molecule.

The Impact of Temperature on Solubility

For most solid solutes, the dissolution process is endothermic, meaning that solubility increases with an increase in temperature. This relationship can be described by the van't Hoff equation, which relates the change in solubility to the enthalpy of dissolution.

Predictive Models for Solubility: A Priori Insights

While experimental determination is the gold standard, predictive models can offer valuable initial estimates of solubility, aiding in solvent selection and experimental design.

  • Modified Apelblat Equation: This semi-empirical model is widely used to correlate the temperature dependence of solubility. It is relatively simple and often provides a good fit for experimental data in various solute-solvent systems.

  • The Buchowski–Ksiazaczak (λh) Model: This model is another useful tool for correlating solubility data with temperature, particularly for non-ideal solutions.[1]

  • COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a powerful a priori predictive model that uses quantum chemical calculations to predict thermodynamic properties, including solubility, without the need for experimental data. It can be particularly useful for screening a large number of solvents.

Experimental Determination of Solubility: A Step-by-Step Guide

A robust and reproducible experimental protocol is paramount for obtaining high-quality solubility data. The isothermal saturation method, followed by gravimetric analysis, is a widely accepted and reliable technique.

Materials and Equipment
  • Solute: High-purity this compound (>99%)

  • Solvents: Analytical grade organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, heptane)

  • Equipment:

    • Analytical balance (±0.0001 g)

    • Thermostatic water bath or heating/cooling circulator

    • Isothermal shaker

    • Vials with screw caps

    • Syringe filters (0.45 µm, solvent-compatible)

    • Drying oven

    • Magnetic stirrer and stir bars

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling_analysis Sampling & Analysis prep1 Add excess solute to a known mass of solvent prep2 Seal vial and place in thermostatic shaker prep1->prep2 equil1 Equilibrate at constant temperature with agitation prep2->equil1 equil2 Allow solids to settle equil1->equil2 samp1 Withdraw supernatant using a pre-heated/cooled syringe equil2->samp1 samp2 Filter into a pre-weighed vial samp1->samp2 samp3 Record the mass of the saturated solution samp2->samp3 samp4 Evaporate solvent in a drying oven samp3->samp4 samp5 Record the mass of the dried solute samp4->samp5

Figure 1: Experimental workflow for the determination of solubility using the isothermal saturation and gravimetric method.

Detailed Protocol
  • Preparation:

    • Add an excess amount of this compound to a series of vials containing a known mass of each organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an isothermal shaker set to the desired temperature.

    • Allow the mixtures to equilibrate for a sufficient time (e.g., 24-72 hours) to ensure that the solution reaches saturation. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

  • Sampling and Analysis:

    • After equilibration, stop the agitation and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the clear supernatant using a syringe fitted with a solvent-compatible filter. To avoid premature crystallization, the syringe and filter should be pre-heated (if the experimental temperature is above ambient) or pre-cooled (if below ambient) to the experimental temperature.

    • Dispense the filtered saturated solution into a pre-weighed vial and record the total mass.

    • Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C) until a constant mass is achieved.

    • Record the mass of the dried solute.

Calculation of Solubility

The mole fraction solubility (x) can be calculated using the following equation:

x = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)]

Where:

  • m_solute is the mass of the dried solute

  • M_solute is the molar mass of this compound

  • m_solvent is the mass of the solvent (calculated as the mass of the saturated solution minus the mass of the dried solute)

  • M_solvent is the molar mass of the solvent

Data Analysis and Thermodynamic Modeling

Once solubility data has been collected at various temperatures, it can be used to derive important thermodynamic parameters that describe the dissolution process.

Correlating Solubility with Temperature

The experimental mole fraction solubility data can be correlated with temperature using thermodynamic models such as the van't Hoff equation or the modified Apelblat equation.

Calculation of Thermodynamic Parameters

From the temperature-dependent solubility data, the apparent standard enthalpy (ΔH°_sol), Gibbs energy (ΔG°_sol), and entropy (ΔS°_sol) of solution can be calculated using the van't Hoff and Gibbs equations. These parameters provide valuable insights into the thermodynamics of the dissolution process.

  • ΔH°_sol: A positive value indicates an endothermic dissolution process, where solubility increases with temperature.

  • ΔG°_sol: A positive value indicates that the dissolution process is not spontaneous under standard conditions.

  • ΔS°_sol: A positive value suggests an increase in disorder as the solute dissolves.

Data Presentation

For clarity and ease of comparison, the experimentally determined mole fraction solubility of this compound in various organic solvents at different temperatures should be summarized in a table.

Table 1: Hypothetical Mole Fraction Solubility (x) of this compound in Selected Organic Solvents at Different Temperatures

Temperature (K)MethanolEthanolAcetoneEthyl AcetateToluene
298.15x₁x₂x₃x₄x₅
303.15y₁y₂y₃y₄y₅
308.15z₁z₂z₃z₄z₅
..................

Note: This table is for illustrative purposes. The values would be populated with experimental data.

Visualizing Molecular Interactions

The following diagram illustrates the key molecular interactions that govern the solubility of this compound in a protic solvent like methanol.

molecular_interactions cluster_solute This compound cluster_solvent Protic Solvent (e.g., Methanol) solute_node Carboxylic Acid Group (-COOH) (H-bond donor/acceptor) Biphenyl Moiety (van der Waals interactions) solvent_node Hydroxyl Group (-OH) (H-bond donor/acceptor) Alkyl Group (-CH3) (van der Waals interactions) solute_node->solvent_node Strong Hydrogen Bonding solute_node->solvent_node van der Waals Interactions interaction1 Solute-Solvent Interactions interaction2 Solute-Solute Interactions (Crystal Lattice Energy) solubility Solubility interaction1->solubility Promotes Dissolution interaction3 Solvent-Solvent Interactions interaction2->solubility Hinders Dissolution interaction3->solubility Hinders Dissolution

Figure 2: A conceptual diagram of the key molecular interactions influencing the solubility of this compound in a protic solvent.

Conclusion: A Roadmap for Solubility Characterization

This technical guide has provided a comprehensive overview of the theoretical principles, predictive models, and experimental methodologies for determining the . By following the detailed protocols and data analysis procedures outlined herein, researchers, scientists, and drug development professionals can obtain high-quality, reliable solubility data. This information is indispensable for the rational design of crystallization processes, the formulation of drug products, and the overall advancement of scientific research involving this and similar compounds. The principles and techniques described are broadly applicable and form a foundational component of physical chemistry and pharmaceutical sciences.

References

Methodological & Application

Application Note: Suzuki Coupling for the Synthesis of 4-(2-Methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The biaryl motif is a fundamental structural unit in a vast array of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] Among the myriad of methods developed for the construction of carbon-carbon bonds, the Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool.[3][4][5] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction forms a carbon-carbon single bond by coupling an organoboron species with an organohalide.[3]

This application note provides a comprehensive guide for the synthesis of 4-(2-methylphenyl)benzoic acid via the Suzuki coupling of 4-bromo-2-methylbenzoic acid and 2-methylphenylboronic acid. This particular biaryl carboxylic acid serves as a valuable building block in the development of complex organic molecules.[6][7] We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss key considerations for successful synthesis and purification.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[4][8][9]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, 4-bromo-2-methylbenzoic acid) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) species.[4][10] The electron density of the palladium center, often modulated by phosphine ligands, is crucial for this step.[3]

  • Transmetalation: This is a critical step where the organic group from the organoboron compound (2-methylphenylboronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid, making it more nucleophilic.[11][12][13] The exact mechanism of transmetalation is complex, but it is widely accepted that the base plays a crucial role in forming a more reactive boronate species.[3][14]

  • Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the diarylpalladium(II) intermediate. In this step, the two organic groups are coupled to form the desired biaryl product, this compound, and the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.[3][4]

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ OxAd_Intermediate Ar¹-Pd(II)L₂-X Pd0->OxAd_Intermediate Oxidative Addition Trans_Intermediate Ar¹-Pd(II)L₂-Ar² OxAd_Intermediate->Trans_Intermediate Transmetalation Trans_Intermediate->Pd0 Reductive Elimination Product Ar¹-Ar² (this compound) ArylHalide Ar¹-X (4-bromobenzoic acid) Organoboron Ar²-B(OH)₂ (2-methylphenylboronic acid) Base Base

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol details the synthesis of this compound from 4-bromo-2-methylbenzoic acid and 2-methylphenylboronic acid.

Reagents and Materials
ReagentFormulaMW ( g/mol )Amount (mmol)Eq.Supplier
4-Bromo-2-methylbenzoic acidC₈H₇BrO₂215.041.01.0Commercial
2-Methylphenylboronic acidC₇H₉BO₂135.961.21.2Commercial
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.560.030.03Commercial
Potassium Carbonate (K₂CO₃)K₂CO₃138.213.03.0Commercial
1,4-DioxaneC₄H₈O₂88.11--Anhydrous
WaterH₂O18.02--Degassed
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-methylbenzoic acid (215 mg, 1.0 mmol), 2-methylphenylboronic acid (163 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).

  • Solvent Addition:

    • Add a degassed mixture of 1,4-dioxane (10 mL) and water (2 mL) to the flask via syringe.

  • Reaction:

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (4-bromo-2-methylbenzoic acid) is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 20 mL of water and acidify the mixture to pH ~2 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques such as:

  • ¹H NMR: To confirm the presence of aromatic and methyl protons.

  • ¹³C NMR: To confirm the carbon framework of the biaryl structure.

  • Mass Spectrometry: To determine the molecular weight of the product.

Key Considerations and Troubleshooting

  • Choice of Catalyst: While Pd(PPh₃)₄ is a common and effective catalyst, other palladium sources and ligands can be employed.[15][16][17] For challenging substrates, more electron-rich and bulky phosphine ligands, such as SPhos or XPhos, can improve reaction efficiency.[18]

  • Role of the Base: The base is crucial for activating the boronic acid.[11] Inorganic bases like potassium carbonate, sodium carbonate, and potassium phosphate are commonly used.[11][18] The choice of base can significantly impact the reaction rate and yield.

  • Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.[8] Degassing the solvents is essential to prevent oxidation of the palladium(0) catalyst.

  • Side Reactions: Potential side reactions include homocoupling of the boronic acid and dehalogenation of the aryl halide.[10] These can often be minimized by carefully controlling the reaction conditions and ensuring an oxygen-free environment.[19]

  • Purification Challenges: The separation of the biaryl acid product from unreacted boronic acid can sometimes be challenging due to their similar polarities.[20] Acid/base extraction during the work-up is a critical step. If co-elution occurs during chromatography, converting the carboxylic acid to its methyl ester for purification, followed by hydrolysis back to the acid, can be an effective strategy.[20]

Workflow Visualization

Workflow Start Starting Materials: 4-Bromo-2-methylbenzoic acid 2-Methylphenylboronic acid Catalyst, Base Setup Reaction Setup (Inert Atmosphere) Start->Setup Reaction Suzuki Coupling (90°C, 12-24h) Setup->Reaction Workup Aqueous Work-up & Acidification Reaction->Workup Extraction Extraction with Ethyl Acetate Workup->Extraction Purification Purification (Recrystallization or Chromatography) Extraction->Purification Product Final Product: This compound Purification->Product

Figure 2. Experimental workflow for the synthesis of this compound.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of this compound. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can achieve high yields of the desired biaryl product. The protocol and considerations outlined in this application note provide a solid foundation for the successful application of this powerful synthetic tool in drug discovery and materials science.

References

Navigating the Uncharted Territory of 4-(2-Methylphenyl)benzoic Acid in Medicinal Chemistry: A Scarcity of Evidence

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive review of the current scientific literature reveals a notable absence of dedicated research into the medicinal chemistry applications of 4-(2-methylphenyl)benzoic acid. Despite the broad utility of the benzoic acid scaffold in drug discovery, this specific positional isomer remains largely unexplored, with no significant body of work detailing its biological targets, mechanism of action, or established in vitro and in vivo protocols.

While its isomer, 2-(4-methylphenyl)benzoic acid, is a well-documented intermediate in the synthesis of the multi-billion dollar "sartan" class of angiotensin II receptor antagonists used to treat hypertension, the 4-(2-methylphenyl) variant does not share this established role. This disparity underscores the critical importance of isomeric substitution in determining the pharmacological profile of a molecule.

Our in-depth search for specific biological data, screening assays, and detailed experimental protocols for this compound did not yield the requisite information to construct the detailed application notes and protocols as requested. The principles of scientific integrity and trustworthiness preclude the extrapolation or fabrication of such technical guidance in the absence of validated research.

The Broader Landscape: Benzoic Acid Derivatives in Drug Discovery

The benzoic acid motif is a cornerstone in medicinal chemistry, valued for its synthetic accessibility and its ability to engage in key interactions with biological targets. Numerous derivatives have been successfully developed into therapeutics for a wide range of diseases. Understanding this broader context can provide valuable insights for researchers interested in exploring novel derivatives like this compound.

Key Therapeutic Areas for Benzoic Acid Scaffolds:

  • Antihypertensives: As mentioned, the sartan class of drugs, which feature a biphenyl scaffold often derived from a benzoic acid precursor, are potent and selective antagonists of the angiotensin II type 1 (AT₁) receptor, playing a crucial role in the management of high blood pressure.

  • Anti-inflammatory Agents: Non-steroidal anti-inflammatory drugs (NSAIDs) frequently incorporate a benzoic acid or related acidic functional group to inhibit cyclooxygenase (COX) enzymes, thereby reducing pain and inflammation. The synthesis and structure of a related compound, 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid, highlights the continued interest in this area.[1]

  • Anticancer Agents: A vast number of benzoic acid derivatives have been investigated for their potential as anticancer agents, targeting a variety of mechanisms including enzyme inhibition and disruption of signaling pathways.[2]

  • Antimicrobial Agents: The benzoic acid core can be found in compounds with antibacterial and antifungal properties.

A Path Forward: Exploring the Potential of an Undiscovered Molecule

For researchers intrigued by the untapped potential of this compound, the journey begins with fundamental exploratory studies. The following section outlines a conceptual framework for initiating a research program aimed at elucidating the medicinal chemistry applications of this compound.

Conceptual Workflow for Investigating a Novel Chemical Entity

The following diagram illustrates a typical workflow for the initial investigation of a novel compound like this compound.

workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_hit_validation Hit Validation & Target ID cluster_optimization Lead Optimization synthesis Synthesis of this compound purification Purification & Structural Verification (NMR, MS, etc.) synthesis->purification hts High-Throughput Screening (HTS) (diverse target classes) purification->hts phenotypic Phenotypic Screening (e.g., cell viability, reporter assays) purification->phenotypic dose_response Dose-Response & IC50/EC50 Determination hts->dose_response phenotypic->dose_response target_deconvolution Target Deconvolution (for phenotypic hits) dose_response->target_deconvolution biochemical_assays Biochemical/Biophysical Assays (direct target engagement) dose_response->biochemical_assays sar Structure-Activity Relationship (SAR) Studies biochemical_assays->sar admet In Vitro ADMET Profiling sar->admet

Caption: A conceptual workflow for the initial exploration of a novel chemical entity in medicinal chemistry.

Protocol 1: Synthesis of this compound via Suzuki Coupling

This protocol provides a general method for the synthesis of this compound, a common and versatile cross-coupling reaction.

Materials:

  • 4-Bromobenzoic acid

  • 2-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 4-bromobenzoic acid (1.0 eq), 2-methylphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add palladium(II) acetate (0.02-0.05 eq) and triphenylphosphine (0.08-0.20 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water.

  • Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to precipitate the product.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: General Cell Viability Assay (MTT Assay)

This protocol can be used as an initial phenotypic screen to assess the cytotoxic or cytostatic effects of this compound on various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound stock solution in complete culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Conclusion

While this compound currently represents a data-poor region of the chemical landscape, its structural similarity to well-established pharmacophores suggests that it could hold untapped potential. The absence of existing research presents a unique opportunity for discovery. By employing systematic synthesis and screening approaches, researchers can begin to map the biological activity of this molecule and potentially uncover novel therapeutic applications. The protocols and workflow outlined above provide a foundational framework for initiating such an exploratory journey.

References

Application Note: Quantitative Analysis of 4-(2-methylphenyl)benzoic acid Using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(2-methylphenyl)benzoic acid is a significant compound in pharmaceutical development, often encountered as a process-related impurity or a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its accurate quantification is crucial for ensuring the quality, safety, and efficacy of the final drug product. This application note provides detailed protocols for the quantitative analysis of this compound in drug substances and intermediates using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies are developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure reliability and robustness.[1][2][3][4]

Principles of the Methods

The quantification of this compound is achieved through two primary analytical techniques: HPLC-UV for routine quality control and LC-MS/MS for high-sensitivity applications and confirmation.

HPLC-UV Method

This method employs reversed-phase chromatography, where the analyte is separated on a non-polar stationary phase with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Quantification is achieved by measuring the absorbance of the analyte using a UV detector at a wavelength where it exhibits maximum absorbance. The concentration is then determined by comparing the peak area of the sample to that of a known concentration standard.

LC-MS/MS Method

For instances requiring lower detection limits or higher selectivity, such as in the analysis of genotoxic impurities, an LC-MS/MS method is presented. This technique couples the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. The analyte is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are then monitored for quantification, a process known as Multiple Reaction Monitoring (MRM), which provides exceptional selectivity and sensitivity.[5]

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol is designed for the accurate quantification of this compound in a drug substance.

Equipment and Reagents
  • HPLC System: Agilent 1200 series or equivalent with a quaternary pump, autosampler, column oven, and diode array detector.

  • Chromatographic Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Software: Empower 3, ChemStation, or equivalent chromatography data software.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Phosphoric acid (analytical grade)

    • Water (HPLC grade)

    • This compound reference standard

Chromatographic Conditions
ParameterCondition
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-15 min: 40-80% B; 15-17 min: 80% B; 17.1-20 min: 40% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection 254 nm
Injection Volume 10 µL
Run Time 20 minutes
Standard and Sample Preparation

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Solution (for a drug substance):

  • Accurately weigh approximately 50 mg of the drug substance into a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

HPLC-UV Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare Standard Solutions HPLC HPLC System Setup (Column, Mobile Phase, Parameters) Standard->HPLC Sample Prepare Sample Solution Sample->HPLC Inject Inject Standards & Samples HPLC->Inject Detect UV Detection at 254 nm Inject->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte in Sample Calibrate->Quantify

Caption: HPLC-UV workflow for quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is suitable for trace-level quantification of this compound.

Equipment and Reagents
  • LC-MS/MS System: Waters Xevo TQ-S or equivalent, coupled with an Acquity UPLC system.

  • Chromatographic Column: C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Software: MassLynx or equivalent.

  • Reagents:

    • Acetonitrile (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Water (LC-MS grade)

    • This compound reference standard

LC-MS/MS Conditions
ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20-90% B; 5-6 min: 90% B; 6.1-8 min: 20% B (re-equilibration)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transition Precursor Ion (m/z) 211.1 -> Product Ion (m/z) 167.1
Cone Voltage 30 V
Collision Energy 15 eV
Standard and Sample Preparation

Standard Stock Solution (100 µg/mL): Prepare as described in section 3.3.

Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to achieve concentrations ranging from 0.5 ng/mL to 100 ng/mL.

Sample Solution: Prepare as described in section 3.3, with further dilution as necessary to fall within the calibration range.

LC-MS/MS Workflow

LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare Standard Solutions (ng/mL range) UPLC UPLC Separation Standard->UPLC Sample Prepare & Dilute Sample Sample->UPLC MS Mass Spectrometry (ESI-, MRM) UPLC->MS Integrate Integrate MRM Peaks MS->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: LC-MS/MS workflow for trace analysis.

Method Validation

The analytical methods were validated according to ICH Q2(R1) guidelines.[1][2][3][4] The following parameters were assessed:

Specificity

The specificity of the methods was evaluated by analyzing a blank (diluent), a placebo (if applicable), the drug substance, and the drug substance spiked with this compound. No interfering peaks were observed at the retention time of the analyte in the blank or placebo chromatograms. Peak purity analysis was also performed for the HPLC-UV method.

Linearity

Linearity was assessed by analyzing a series of at least five concentrations of the reference standard. The correlation coefficient (r²) was greater than 0.999 for both methods.

Accuracy

Accuracy was determined by analyzing samples of the drug substance spiked with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery was calculated for each level.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was determined by performing six replicate injections of a standard solution. Intermediate precision was assessed by analyzing the same sample on different days by different analysts. The relative standard deviation (RSD) was calculated.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N). A signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.

Robustness

The robustness of the HPLC-UV method was evaluated by making small, deliberate variations in the method parameters, such as flow rate, column temperature, and mobile phase composition. The method was found to be robust within the tested parameter ranges.

Validation Summary

The following tables summarize the validation results for the HPLC-UV and LC-MS/MS methods.

Table 1: HPLC-UV Method Validation Data

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coeff. (r²) > 0.999
Accuracy (Recovery) 98.5% - 101.2%
Precision (RSD) Repeatability: < 1.0%; Intermediate: < 2.0%
LOD 0.3 µg/mL
LOQ 1.0 µg/mL

Table 2: LC-MS/MS Method Validation Data

ParameterResult
Linearity Range 0.5 - 100 ng/mL
Correlation Coeff. (r²) > 0.999
Accuracy (Recovery) 97.8% - 102.5%
Precision (RSD) Repeatability: < 5.0%; Intermediate: < 8.0%
LOD 0.15 ng/mL
LOQ 0.5 ng/mL

Conclusion

The described HPLC-UV and LC-MS/MS methods are suitable for the accurate and reliable quantification of this compound in pharmaceutical samples. The methods have been validated according to ICH guidelines and have demonstrated good linearity, accuracy, precision, and specificity. The HPLC-UV method is ideal for routine quality control, while the LC-MS/MS method offers higher sensitivity for trace-level analysis.

References

Application Note: A Robust HPLC Method for the Analysis of Biphenyl Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a comprehensive and robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of biphenyl carboxylic acids. These compounds are prevalent in pharmaceuticals and materials science, necessitating a reliable analytical method for quality control and research. This guide provides a step-by-step protocol, from initial method development and optimization to full validation according to the International Council for Harmonisation (ICH) guidelines. It is intended for researchers, scientists, and drug development professionals seeking to establish a scientifically sound and efficient HPLC workflow for this class of molecules.

Introduction: The Analytical Challenge

Biphenyl carboxylic acids are a class of organic compounds characterized by a biphenyl core structure and one or more carboxylic acid functional groups. Their inherent hydrophobicity, coupled with the ionizable nature of the carboxylic acid group, presents unique challenges in reversed-phase HPLC. Achieving optimal retention, selectivity, and peak shape requires careful control over mobile phase pH, stationary phase chemistry, and other chromatographic parameters. This note provides a systematic approach to overcoming these challenges.

Foundational Principles: Causality in Method Design

The development of a successful HPLC method is grounded in the physicochemical properties of the analytes. For biphenyl carboxylic acids, two key factors dictate the separation strategy:

  • Hydrophobicity: The biphenyl structure imparts significant non-polar character, making reversed-phase chromatography the logical choice.

  • Ionization: The carboxylic acid moiety (pKa typically in the range of 4-5) means that the analyte's charge state is highly dependent on the mobile phase pH.[1][2] In its ionized (deprotonated) form at higher pH, the molecule is more polar and will elute earlier with poor retention on a reversed-phase column. In its neutral (protonated) form at low pH, it is more hydrophobic and will be better retained, leading to improved separation.[1][2]

Therefore, the core principle of this method is to suppress the ionization of the carboxylic acid group by maintaining a low mobile phase pH. This ensures consistent retention, sharp, symmetrical peaks, and robust separation.[3]

HPLC Method Development and Optimization

Initial Conditions & Column Selection

The starting point for method development involves selecting a suitable column and defining initial mobile phase and detection parameters.

  • Column Selection: While standard C18 columns are a workhorse in reversed-phase HPLC, a Biphenyl stationary phase is highly recommended for this application.[4][5] The biphenyl phase offers unique π-π interactions with the aromatic rings of the analytes, providing alternative selectivity compared to traditional alkyl phases.[4][6] This can be particularly advantageous for resolving closely related impurities or isomers. An Ascentis® Express Biphenyl or similar column is an excellent choice.[6] For example, a column with dimensions of 100 mm x 2.1 mm and 2.7-µm solid-core particles provides a good balance of efficiency and backpressure.[4]

  • Mobile Phase: A simple starting mobile phase consists of acetonitrile (ACN) and water.[7] To control the ionization of the carboxylic acid, the aqueous portion should be acidified. A common and effective choice is 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in water.[1][8] For Mass Spectrometry (MS) detection, formic acid is preferred over non-volatile buffers like phosphate.[7]

    • Aqueous Phase (A): Water with 0.1% Formic Acid (pH ~2.7)

    • Organic Phase (B): Acetonitrile with 0.1% Formic Acid

  • Detection: Biphenyl carboxylic acids possess a strong chromophore in the biphenyl ring system, making UV detection highly suitable. A photodiode array (PDA) detector is recommended to assess peak purity and to determine the optimal monitoring wavelength. A starting wavelength of 254 nm is generally effective for this class of compounds.[8][9] In some cases, lower wavelengths around 215 nm may provide higher sensitivity but can also lead to increased baseline noise.[10][11]

Workflow for Method Optimization

The following diagram outlines the logical workflow for optimizing the initial HPLC conditions.

HPLC_Optimization_Workflow Start Define Initial Conditions (Column, Mobile Phase, Detector) Scout_Gradient Scouting Gradient Run (e.g., 5-95% B in 15 min) Start->Scout_Gradient Evaluate_Resolution Evaluate Peak Shape & Resolution Scout_Gradient->Evaluate_Resolution Optimize_Gradient Optimize Gradient Slope & Time Evaluate_Resolution->Optimize_Gradient Resolution Inadequate Final_Method Final Optimized Method Evaluate_Resolution->Final_Method Resolution Adequate Fine_Tune Fine-Tune Parameters (Flow Rate, Temperature) Optimize_Gradient->Fine_Tune Fine_Tune->Final_Method

Caption: Workflow for HPLC Method Optimization.

Step-by-Step Optimization Protocol
  • Scouting Gradient: Perform a broad gradient run (e.g., 5% to 95% ACN over 15-20 minutes) to determine the approximate elution time of the target analytes and any impurities.[6]

  • Gradient Adjustment: Based on the scouting run, adjust the gradient to improve resolution around the peaks of interest. If peaks elute too early, decrease the initial organic percentage or use a shallower gradient. If they elute too late, increase the starting organic percentage.

  • pH Control: Ensure the mobile phase pH is at least 1-2 units below the pKa of the carboxylic acid analytes.[12] This suppresses ionization, leading to better retention and peak shape.[2] Using buffered mobile phases, such as phosphate or acetate, can enhance reproducibility, but ensure they are soluble in the organic modifier and compatible with your detector.[2][3]

  • Temperature Control: Operating at a slightly elevated temperature (e.g., 30-40°C) can decrease mobile phase viscosity, reduce backpressure, and sometimes improve peak shape and efficiency.[6]

Sample Preparation Protocol

Proper sample preparation is crucial for accurate and reproducible results, as well as for protecting the HPLC column.[13][14]

  • Dissolution: Accurately weigh the sample and dissolve it in a suitable solvent. A mixture of water and acetonitrile or methanol is often a good starting point. The final sample diluent should be as close in composition to the initial mobile phase as possible to prevent peak distortion.

  • Filtration: Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could clog the column or instrument tubing.[15]

  • For Complex Matrices (e.g., Biological Fluids):

    • Protein Precipitation: For plasma or serum samples, protein precipitation is a common first step.[15][16] This can be achieved by adding a precipitating agent like cold acetonitrile or trichloroacetic acid, followed by centrifugation.[14]

    • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): For cleaner samples and higher sensitivity, LLE or SPE can be employed to isolate the analytes from the matrix.[13][16] SPE, in particular, offers a more controlled and often more efficient cleanup.[14]

Method Validation Protocol (ICH Q2(R1) Guidelines)

Once the method is optimized, it must be validated to ensure it is fit for its intended purpose.[17][18] The validation should be performed according to ICH guidelines.[19][20]

Validation_Parameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Detection Limit (LOD) Validation->LOD LOQ Quantitation Limit (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness System_Suitability System Suitability Validation->System_Suitability

Caption: Key Parameters for HPLC Method Validation.

Validation Experiments

The following table summarizes the key validation parameters and the experimental protocols to assess them.

Parameter Protocol Typical Acceptance Criteria
System Suitability Inject a standard solution five or six times at the beginning of the run.RSD of peak area and retention time < 2%. Tailing factor ≤ 2. Theoretical plates > 2000.
Specificity Analyze samples of placebo, known impurities, and degradation products. Ensure no interfering peaks at the retention time of the main analyte.Peak purity analysis should pass. No co-elution at the analyte's retention time.
Linearity Prepare a series of at least five concentrations of the analyte (e.g., 50-150% of the expected sample concentration). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.995.[8]
Range The range is established by confirming that the method has suitable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.As per linearity, accuracy, and precision.
Accuracy Perform recovery studies by spiking a placebo matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%).Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.RSD ≤ 2.0%.[20]
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically S/N = 3:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be reliably detected.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically S/N = 10:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be accurately and precisely quantified.
Robustness Intentionally vary method parameters (e.g., pH ± 0.2 units, column temperature ± 5°C, flow rate ± 10%, mobile phase composition ± 2%) and assess the impact on the results.[21]The results should remain unaffected by small, deliberate variations in method parameters.

Conclusion

This application note provides a comprehensive framework for the development and validation of a robust HPLC method for biphenyl carboxylic acids. By systematically addressing column chemistry, mobile phase composition, and following a logical optimization workflow, a reliable and reproducible method can be established. Adherence to ICH validation protocols ensures that the method is scientifically sound and suitable for its intended purpose in both research and quality control environments.

References

Application Notes and Protocols: 4-(2-Methylphenyl)benzoic Acid as a Pivotal Intermediate in Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biaryl Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the biaryl motif stands out as a privileged scaffold, forming the core of numerous therapeutic agents. Among the myriad of biaryl intermediates, 4-(2-methylphenyl)benzoic acid, also known as 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid, has emerged as a cornerstone in the synthesis of high-value pharmaceuticals. Its structural rigidity, coupled with the specific spatial orientation of its functional groups, makes it an ideal building block for molecules designed to interact with complex biological targets.

This guide provides an in-depth exploration of this compound as a key intermediate, with a particular focus on its application in the synthesis of the angiotensin II receptor antagonist, Telmisartan. We will delve into the synthetic methodologies for this intermediate, provide detailed, field-proven protocols, and elucidate the chemical principles that underpin these processes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.

Application Focus: Synthesis of Telmisartan, an Angiotensin II Receptor Antagonist

Telmisartan is a widely prescribed medication for the management of hypertension.[1] Its molecular architecture features a complex bibenzimidazole moiety attached to a biphenyl carboxylic acid backbone. The synthesis of this backbone relies critically on this compound, which is elaborated into a key precursor, tert-butyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate.[2] This elaborated intermediate is then used to alkylate the bibenzimidazole core of the Telmisartan molecule.[1]

The following sections provide detailed protocols for the synthesis of this compound and its subsequent conversion to the key Telmisartan intermediate, highlighting the critical role of this biaryl scaffold.

Synthetic Protocols and Methodologies

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[3][4] This palladium-catalyzed reaction offers high functional group tolerance and generally proceeds under mild conditions, making it a preferred method in pharmaceutical synthesis.[5]

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 2-Bromobenzoic Acid p1 This compound r1->p1 + r2 p-Tolylboronic Acid r2->p1 re1 Pd(PPh₃)₄ (Catalyst) re1->p1 re2 K₂CO₃ (Base) re2->p1 re3 Toluene/H₂O (Solvent) re3->p1

Figure 1: Suzuki-Miyaura coupling for the synthesis of this compound.

Materials and Equipment:

  • 2-Bromobenzoic acid

  • p-Tolylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Hydrochloric acid (2M)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-bromobenzoic acid (1.0 equiv), p-tolylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Solvent Addition: Add a 4:1 mixture of toluene and water to the flask.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen.

  • Catalyst Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 equiv).

  • Reaction: Heat the mixture to reflux (approximately 85-95 °C) with vigorous stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Acidify the aqueous layer with 2M HCl to precipitate the product.

    • Extract the aqueous layer with ethyl acetate.

    • Combine all organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to yield pure this compound as a white solid.

Expert Insights on Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings. The phosphine ligands stabilize the palladium(0) active species.[6]

  • Base: Potassium carbonate is a moderately strong base that is crucial for the transmetalation step of the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species.[5]

  • Solvent System: The biphasic toluene/water system is effective for this reaction. Toluene solubilizes the organic reactants and catalyst, while water dissolves the inorganic base and byproducts.

Expected Characterization Data:

ParameterExpected Value
Melting Point145-148 °C
¹H NMR (CDCl₃)δ 7.95-8.10 (d, 1H), 7.20-7.60 (m, 7H), 2.30 (s, 3H), 10.5-12.0 (br s, 1H)
¹³C NMR (CDCl₃)δ 172.0, 142.5, 140.8, 137.5, 131.5, 130.8, 130.0, 129.5, 128.0, 127.5, 126.0, 20.5
IR (KBr, cm⁻¹)3000-2800 (O-H stretch, carboxylic acid), 1685 (C=O stretch), 1605, 1480 (C=C stretch, aromatic)
Mass Spec (ESI-)m/z 211.08 [M-H]⁻
Protocol 2: Elaboration to tert-Butyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate

This two-step protocol transforms the synthesized this compound into the key intermediate for Telmisartan synthesis.

Workflow Diagram:

Elaboration_Workflow A This compound B Step 1: Esterification A->B (COCl)₂, t-BuOH C tert-Butyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate B->C D Step 2: Bromination C->D NBS, AIBN E tert-Butyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate D->E

Figure 2: Workflow for the elaboration of this compound.

Step 2a: Esterification

  • Acid Chloride Formation: Suspend this compound (1.0 equiv) in a suitable solvent like dichloromethane (DCM). Add oxalyl chloride (1.2 equiv) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added.

  • Reaction with t-Butanol: After stirring for 2-3 hours at room temperature, cool the mixture back to 0 °C and slowly add tert-butanol (1.5 equiv) and a non-nucleophilic base like triethylamine (1.5 equiv).

  • Workup and Purification: Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with water, separate the organic layer, wash with sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate. The crude product can be purified by column chromatography.

Step 2b: Benzylic Bromination

  • Reaction Setup: Dissolve the tert-butyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate (1.0 equiv) in a non-polar solvent such as carbon tetrachloride (CCl₄).

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 equiv) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.05 equiv).

  • Reaction: Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction. Monitor the reaction by TLC.

  • Workup and Purification: Cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with water and brine. Dry the organic layer and concentrate to obtain the crude product. The product, tert-butyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate, is often used in the next step without extensive purification due to its lability.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating. The expected characterization data serves as a benchmark for confirming the identity and purity of the synthesized compounds at each stage. It is crucial to perform analytical checks (TLC, NMR, MS) to ensure the reaction has gone to completion and that the product meets the required specifications before proceeding to the next step. The use of well-established, high-yielding reactions like the Suzuki-Miyaura coupling enhances the reliability and reproducibility of the synthesis.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of complex pharmaceutical molecules, most notably Telmisartan. The synthetic routes outlined in this guide, particularly the robust Suzuki-Miyaura coupling, provide an efficient and scalable method for its preparation. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers and drug development professionals can effectively utilize this key building block to advance their synthetic programs.

References

in vitro assays involving 4-(2-methylphenyl)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the In Vitro Characterization of 4-(2-methylphenyl)benzoic Acid Derivatives

Authored by a Senior Application Scientist

Introduction: The Therapeutic Potential of the Biphenyl Carboxylic Acid Scaffold

The this compound scaffold, a biphenyl carboxylic acid derivative, represents a privileged structure in medicinal chemistry. Benzoic acid and its derivatives are foundational building blocks for a vast array of biologically active molecules, demonstrating activities that span from anticancer and antimicrobial to anti-inflammatory effects[1][2]. The specific substitution pattern of this compound and its analogs suggests potential interactions with critical biological targets, such as nuclear receptors and protein kinases, which are pivotal in cellular signaling, proliferation, and metabolism[3][4][5]. For instance, certain benzoic acid derivatives have been shown to inhibit steroid 5α-reductase, while others exhibit potent cytotoxicity against various cancer cell lines by inducing apoptosis[6][7].

This guide provides a comprehensive framework for the in vitro evaluation of novel this compound derivatives. It is designed for researchers, scientists, and drug development professionals engaged in hit identification, lead optimization, and mechanistic studies. The protocols herein are not merely procedural steps but are presented with the underlying scientific rationale, enabling robust experimental design and data interpretation. We will progress from foundational, target-agnostic assays that establish a baseline activity profile to more complex, target-specific assays designed to elucidate the mechanism of action.

Section 1: Foundational Assays for Initial Compound Profiling

The initial phase of characterizing any new chemical entity involves establishing its fundamental effects on cell health and its metabolic liabilities. These assays are critical for determining a compound's therapeutic window and predicting its pharmacokinetic behavior.

Application Note 1.1: Assessing Cellular Viability and Cytotoxicity

Before investigating specific mechanisms, it is essential to determine whether a compound has a general cytotoxic effect and at what concentrations. Cell viability assays are indispensable tools in early-stage drug discovery for quantifying a compound's impact on cellular health and growth. These assays measure parameters like metabolic activity or membrane integrity to distinguish between healthy, apoptotic, and necrotic cells[8]. This initial screen helps identify a concentration range for subsequent, more specific functional assays, ensuring that observed effects are not simply a consequence of broad toxicity[9].

Protocol 1.1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability[10][11]. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized for spectrophotometric quantification[11].

Principle of the Assay The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells. A decrease in signal indicates either reduced cell proliferation or increased cell death.

Materials

  • 96-well flat-bottom sterile microplates

  • Target cell line (e.g., MCF-7, A549, HepG2 for cancer studies)[1]

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound derivatives, dissolved in DMSO to create a 10 mM stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multi-channel pipette and sterile tips

  • Microplate reader capable of measuring absorbance at 570 nm

Step-by-Step Methodology

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment[11].

  • Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plate for the desired exposure time (typically 48-72 hours)[11].

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C. Visually confirm the formation of purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals completely.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader[11].

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Self-Validation and Controls

  • Vehicle Control: Wells treated with the same concentration of DMSO as the highest compound concentration to account for any solvent effects.

  • Untreated Control: Cells in medium only, representing 100% viability.

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin) to confirm assay sensitivity.

  • Blank Control: Wells with medium and MTT but no cells, to subtract background absorbance.

Table 1: Comparison of Common Cell Viability Assays

Assay Principle Advantages Disadvantages
MTT Mitochondrial dehydrogenase activity reduces tetrazolium salt to colored formazan[10]. Inexpensive, widely used, extensive literature support. Endpoint assay, potential for compound interference, requires solubilization step.
MTS Similar to MTT, but produces a water-soluble formazan product. Simpler workflow (no solubilization), amenable to multiplexing. Higher cost than MTT.
CellTiter-Glo® Measures ATP levels, a marker of metabolically active cells, via a luciferase reaction[10]. High sensitivity, rapid, good for HTS. Expensive, signal can be transient.

| LDH Release | Measures lactate dehydrogenase (LDH) released from cells with damaged membranes. | Directly measures cytotoxicity/cell death. | Only measures membrane integrity, not cytostatic effects. |

Application Note 1.2: Determining Metabolic Stability

A promising compound can fail in development if it is metabolized too quickly, leading to insufficient exposure, or too slowly, causing potential toxicity[12]. In vitro metabolic stability assays are essential for predicting a compound's in vivo clearance and half-life[13][14]. These assays measure the rate at which a compound is broken down by drug-metabolizing enzymes, typically found in the liver[15][16].

Protocol 1.2: Liver Microsomal Stability Assay

This assay is a cost-effective method to assess Phase I metabolic activity, primarily driven by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes[14][16].

Principle of the Assay The test compound is incubated with liver microsomes and NADPH (a necessary cofactor). The concentration of the parent compound is measured over time using LC-MS/MS to determine its rate of disappearance[13].

Materials

  • Pooled liver microsomes (human, rat, or other species)[13]

  • NADPH regenerating system (e.g., NADPH-A, NADPH-B)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Test derivatives and control compounds (e.g., Verapamil - high clearance, Warfarin - low clearance)

  • Acetonitrile with an internal standard (for protein precipitation)

  • 96-well incubation plate and deep-well collection plate

  • LC-MS/MS system for quantification[13]

Step-by-Step Methodology

  • Preparation: Thaw microsomes on ice. Prepare a master mix of microsomes and buffer in the incubation plate.

  • Pre-incubation: Add the test compound (final concentration typically 1 µM) to the master mix and pre-incubate at 37°C for 5 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system. This is the T=0 time point.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a deep-well plate containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.

  • Sample Processing: Centrifuge the collection plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, calculate the half-life (t₁/₂) and intrinsic clearance (CLint)[12][13].

Self-Validation and Controls

  • -NADPH Control: Incubate the compound with microsomes without NADPH to measure non-enzymatic degradation.

  • Positive Control (High Clearance): A compound known to be rapidly metabolized (e.g., Verapamil) to ensure the microsomal system is active.

  • Negative Control (Low Clearance): A compound known to be metabolically stable (e.g., Warfarin) to define the baseline of the assay.

Table 2: Comparison of In Vitro Metabolic Systems

System Components Primary Use
Liver Microsomes Vesicles from the endoplasmic reticulum containing Phase I (CYP, FMO) and some Phase II (UGT) enzymes[14]. High-throughput screening for Phase I metabolism and CYP inhibition.
S9 Fraction Supernatant from liver homogenate containing both microsomal and cytosolic enzymes[15]. Broader assessment of Phase I and Phase II metabolism (e.g., SULTs, GSTs)[15].

| Hepatocytes | Intact liver cells containing the full complement of metabolic enzymes, cofactors, and transporters[14][16]. | "Gold standard" for predicting in vivo clearance, as it includes uptake and both phases of metabolism[14]. |

Section 2: Mechanistic Assays for Target Deconvolution

Once a compound's basic viability and stability profiles are established, the next logical step is to identify its molecular target and mechanism of action. Based on the activities of related benzoic acid structures, nuclear receptors and protein kinases are high-priority target classes to investigate[4][17].

Application Note 2.1: Investigating Nuclear Receptor Modulation

Nuclear receptors (NRs) are ligand-activated transcription factors that regulate genes involved in metabolism, inflammation, and cell proliferation[3]. Their ligand-binding domain (LBD) is a common target for small molecule drugs[18]. Assays can determine if a compound binds to an NR and whether that binding results in agonism (activation) or antagonism (inhibition).

Protocol 2.1: TR-FRET Coactivator Recruitment Assay

This biochemical assay directly measures the ability of a test compound to promote or disrupt the interaction between a nuclear receptor's LBD and a coactivator peptide, a key step in transcriptional activation[19].

Principle of the Assay The assay uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The NR-LBD is tagged with a donor fluorophore (e.g., Terbium) and the coactivator peptide with an acceptor fluorophore (e.g., GFP). When an agonist compound brings the LBD and coactivator together, the fluorophores are in close proximity, allowing energy transfer and producing a strong acceptor signal. An antagonist will block this interaction.

Materials

  • Purified, tagged NR-LBD (e.g., GST-PPARγ-LBD)

  • Tagged coactivator peptide (e.g., His-SRC-1)

  • TR-FRET detection reagents (e.g., LanthaScreen™ Tb-anti-GST antibody and FITC-labeled peptide)

  • Assay buffer

  • Test derivatives and controls (known agonist and antagonist)

  • Low-volume 384-well plates

  • TR-FRET compatible plate reader

Step-by-Step Methodology

  • Reagent Preparation: Prepare solutions of the test compound, NR-LBD, and coactivator peptide in assay buffer.

  • Assay Plate Setup: Add the compound dilutions to the assay plate.

  • Reagent Addition: Add the NR-LBD and coactivator peptide/antibody mix to the wells.

  • Incubation: Incubate the plate at room temperature for 1-4 hours to allow the binding reaction to reach equilibrium.

  • Plate Reading: Read the plate on a TR-FRET enabled reader, measuring emissions at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Nuclear_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Benzoic Acid Derivative NR Nuclear Receptor (NR) Ligand->NR HSP HSP90 NR->HSP NR_dimer NR Dimer NR->NR_dimer Coactivator Coactivator Complex NR_dimer->Coactivator RXR RXR DNA DNA (HRE) Coactivator->DNA Transcription Gene Transcription DNA->Transcription

Caption: Workflow of nuclear receptor activation by a ligand.

Application Note 2.2: Screening for Protein Kinase Inhibition

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer[5]. Many successful targeted therapies are kinase inhibitors. Assays for this class of targets measure the transfer of a phosphate group from ATP to a substrate peptide or protein.

Protocol 2.2: ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a universal, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction[4].

Principle of the Assay The assay is performed in two steps. First, the kinase reaction occurs. Then, an ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a kinase detection reagent is added to convert the newly produced ADP into ATP, which is then used in a luciferase/luciferin reaction to generate a light signal that is proportional to kinase activity. An inhibitor will reduce the amount of ADP produced, resulting in a lower light signal.

Materials

  • Purified active protein kinase (e.g., PDGFRα, Bcr-Abl)[4][5]

  • Substrate peptide specific to the kinase

  • ATP solution

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Test derivatives and controls (e.g., Sorafenib, Imatinib)[4]

  • White, opaque 96- or 384-well assay plates

  • Luminometer

Step-by-Step Methodology

  • Kinase Reaction Setup: In the assay plate, add the test compound, kinase, substrate, and MgCl₂.

  • Initiate Reaction: Start the reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add the ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Signal Generation: Add the Kinase Detection Reagent to all wells. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to controls (0% inhibition for vehicle, 100% inhibition for no enzyme). Plot the percent inhibition versus compound concentration to determine the IC₅₀.

Kinase_Inhibition_Workflow start Start: Prepare Kinase Reaction Mix add_compound Add Test Compound or Vehicle Control start->add_compound add_kinase Add Kinase + Substrate add_compound->add_kinase initiate Initiate with ATP Incubate @ RT add_kinase->initiate stop_rxn Add ADP-Glo™ Reagent (Stops Kinase, Depletes ATP) initiate->stop_rxn detect Add Detection Reagent (Converts ADP -> ATP -> Light) stop_rxn->detect read Measure Luminescence detect->read analyze Calculate % Inhibition Determine IC50 read->analyze

Caption: Experimental workflow for the ADP-Glo™ Kinase Assay.

Section 3: Data Integration and Interpretation

Data from individual assays must be synthesized to build a comprehensive profile of a compound. A molecule that is highly potent in a kinase assay but also highly cytotoxic at the same concentration may have limited therapeutic potential. Conversely, a compound with moderate target activity but excellent metabolic stability and low cytotoxicity is a promising lead.

Table 3: Hypothetical Integrated Data Profile for "Derivative-2MPB-01"

Assay Type Specific Assay Result (IC₅₀ / EC₅₀) Interpretation
Foundational MTT Cytotoxicity (MCF-7 cells) 25.5 µM Moderate general cytotoxicity. The therapeutic window needs to be considered.
Foundational Human Liver Microsome Stability t₁/₂ = 48 min Medium clearance. Likely suitable for further development.
Mechanistic PDGFRβ Kinase Inhibition Assay 0.85 µM Potent and specific inhibition of the target kinase.

| Mechanistic | PPARγ TR-FRET Agonist Assay | > 50 µM | No significant activity as a PPARγ agonist, indicating target selectivity. |

This integrated profile suggests that Derivative-2MPB-01 is a potent PDGFRβ inhibitor with acceptable metabolic stability and a therapeutic window (selectivity index: 25.5 / 0.85 ≈ 30-fold) that warrants further investigation in more complex cell-based and in vivo models.

Conclusion

The in vitro characterization of novel this compound derivatives requires a systematic, multi-assay approach. By progressing from broad assessments of cytotoxicity and metabolic stability to specific, mechanistic studies on plausible targets like nuclear receptors and protein kinases, researchers can efficiently identify promising lead candidates. This structured approach, grounded in sound scientific principles and validated protocols, maximizes the potential for discovering new therapeutic agents while minimizing the risk of late-stage failures.

References

Introduction: Navigating the Synthesis of Sterically Hindered Biaryl Esters

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of 4-(2-methylphenyl)benzoic acid esters, tailored for researchers and drug development professionals. This document provides a comparative analysis of key esterification methodologies and detailed, field-proven laboratory protocols.

This compound is a biaryl carboxylic acid, a structural motif prevalent in pharmaceuticals, agrochemicals, and materials science. Its esters are crucial intermediates in the synthesis of complex molecules, including the "sartan" class of antihypertensive drugs.[1][2] The primary synthetic challenge in the esterification of this substrate lies in its steric hindrance. The ortho-methyl group on one phenyl ring sterically shields the carboxylic acid moiety, potentially impeding the approach of an alcohol nucleophile and reducing reaction rates for standard esterification procedures.

This application note serves as a comprehensive guide for the successful esterification of this compound. It moves beyond simple procedural lists to explain the mechanistic rationale behind three distinct and robust protocols: the classic Fischer-Speier Esterification, the mild Steglich Esterification, and the powerful Mitsunobu Reaction. By understanding the underlying principles and practical nuances of each method, researchers can select and execute the optimal strategy based on the specific alcohol, reaction scale, and available laboratory resources.

Comparative Analysis of Esterification Methodologies

The choice of an esterification method is dictated by the substrate's reactivity, the alcohol's steric bulk, and the presence of sensitive functional groups. For a sterically hindered acid like this compound, reaction conditions must be carefully selected to overcome the kinetic barrier to ester formation.

Methodology Key Reagents Typical Conditions Advantages Limitations
Fischer-Speier Alcohol (in excess), Strong Acid Catalyst (e.g., H₂SO₄)Reflux TemperatureSimple, inexpensive reagents; ideal for simple, unhindered alcohols (e.g., methanol, ethanol).[3][4]Reversible equilibrium requires a large excess of alcohol or removal of water; harsh acidic conditions may not be suitable for sensitive substrates; ineffective for tertiary alcohols.[4][5]
Steglich Alcohol, Carbodiimide (DCC or EDC), DMAP (catalyst)Room Temperature, Anhydrous Aprotic Solvent (e.g., CH₂Cl₂)Mild, neutral conditions; highly effective for sterically hindered acids and alcohols; high yields.[6][7]Stoichiometric formation of urea byproducts (e.g., DCU), which must be removed by filtration; carbodiimides are allergens and require careful handling.[6][8]
Mitsunobu Alcohol, Triphenylphosphine (PPh₃), Azodicarboxylate (DEAD or DIAD)0 °C to Room Temperature, Anhydrous Aprotic Solvent (e.g., THF)Very mild conditions; high yields and broad substrate scope; proceeds with inversion of configuration for chiral alcohols.[9][10]Generates stoichiometric amounts of triphenylphosphine oxide and hydrazine byproducts, complicating purification; reagents are toxic and require careful handling.[11]

Protocol 1: Fischer-Speier Esterification for Simple Methyl and Ethyl Esters

This method relies on the principle of Le Châtelier, using a large excess of a simple alcohol as both reactant and solvent to drive the acid-catalyzed equilibrium towards the ester product.[5] It is the most straightforward method for preparing methyl or ethyl esters of this compound.

Reaction Mechanism: Fischer-Speier Esterification

The reaction is initiated by the protonation of the carbonyl oxygen by the strong acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. A series of proton transfers follows, converting a hydroxyl group into a good leaving group (water). Elimination of water and final deprotonation yields the ester.[12][13]

Fischer_Esterification sub Carboxylic Acid + R'OH h_plus + H⁺ activated Protonated Carbonyl h_plus->activated Protonation tetrahedral Tetrahedral Intermediate activated->tetrahedral + R'OH - H⁺ proton_transfer Proton Transfer tetrahedral->proton_transfer Internal H⁺ Shift water_elim Elimination of H₂O proton_transfer->water_elim ester_protonated Protonated Ester water_elim->ester_protonated minus_h_plus - H⁺ ester Ester Product minus_h_plus->ester Deprotonation

Fischer-Speier Esterification Mechanism.
Detailed Step-by-Step Protocol (Methyl Ester)

  • Materials:

    • This compound (1.0 eq)

    • Methanol (≥ 20 eq, anhydrous)

    • Concentrated Sulfuric Acid (H₂SO₄, 0.1-0.2 eq)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Ethyl Acetate or Diethyl Ether

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 5.00 g).

    • Add a large excess of anhydrous methanol (e.g., 100 mL). Stir until the acid is fully dissolved.

    • Carefully and slowly add concentrated sulfuric acid (e.g., 0.5 mL) to the stirring solution.

    • Heat the mixture to a gentle reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), eluting with a hexane/ethyl acetate mixture. The starting material is a polar spot, while the ester product is significantly less polar.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Reduce the volume of methanol by approximately 75% using a rotary evaporator.

    • Pour the concentrated residue into a separatory funnel containing 100 mL of cold water and 50 mL of ethyl acetate.

    • Separate the layers. Wash the organic layer sequentially with 50 mL of water, 2 x 50 mL of saturated NaHCO₃ solution (caution: CO₂ evolution) to remove unreacted acid and the catalyst, and finally with 50 mL of brine.[14]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl 4-(2-methylphenyl)benzoate, which typically appears as an oil.[1]

    • Purify further by column chromatography on silica gel if necessary.

Protocol 2: Steglich Esterification for Hindered or Sensitive Alcohols

The Steglich esterification is a powerful, mild method that utilizes a carbodiimide to activate the carboxylic acid, with 4-(dimethylaminopyridine) (DMAP) acting as a highly effective acyl-transfer catalyst.[6] This protocol is particularly well-suited for coupling this compound with secondary, tertiary, or other sterically demanding alcohols that would perform poorly under Fischer conditions.[7][15]

Reaction Mechanism: Steglich Esterification

The carboxylic acid adds to N,N'-dicyclohexylcarbodiimide (DCC) to form a highly reactive O-acylisourea intermediate. In the key catalytic step, the nucleophilic DMAP attacks this intermediate to form an N-acylpyridinium salt. This new intermediate is a superior acylating agent and is not prone to the side reaction of rearranging to a stable N-acylurea.[7] The alcohol then attacks the N-acylpyridinium salt to furnish the ester and regenerate the DMAP catalyst. The driving force is the formation of the highly stable N,N'-dicyclohexylurea (DCU) byproduct.[6]

Steglich_Esterification sub Carboxylic Acid + DCC isourea O-Acylisourea Intermediate sub->isourea acylpyr N-Acylpyridinium Salt isourea->acylpyr + DMAP dcu DCU (precipitate) dmap DMAP (catalyst) ester Ester acylpyr->ester + R'-OH - DMAP alcohol Alcohol (R'-OH)

Steglich Esterification Mechanism.
Detailed Step-by-Step Protocol (General)

  • Materials:

    • This compound (1.0 eq)

    • Alcohol (1.1-1.5 eq)

    • N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)

    • 4-(Dimethylaminopyridine) (DMAP, 0.1-0.2 eq)

    • Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

    • 0.5 M HCl solution

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (e.g., 2.12 g, 1.0 eq) and the desired alcohol (e.g., 1.1 eq) in anhydrous CH₂Cl₂ (e.g., 50 mL).

    • Add DMAP (e.g., 0.12 g, 0.1 eq) to the solution and stir.

    • Cool the flask to 0 °C in an ice bath.

    • Add a solution of DCC (e.g., 2.27 g, 1.1 eq) in a small amount of anhydrous CH₂Cl₂ dropwise to the cold reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of N,N'-dicyclohexylurea (DCU) will form.[15]

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the DCU precipitate, washing the filter cake with a small amount of CH₂Cl₂.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 30 mL) to remove DMAP, saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude ester by flash column chromatography on silica gel.

Protocol 3: Mitsunobu Reaction for High-Value or Acid-Sensitive Substrates

The Mitsunobu reaction is a redox-condensation reaction that provides a mild and efficient pathway to esters, particularly for substrates that are sensitive to acidic or basic conditions.[16] It couples an alcohol with a pronucleophile, in this case, the carboxylic acid, using a combination of a phosphine and an azodicarboxylate.[17][18]

Reaction Mechanism: Mitsunobu Reaction

Triphenylphosphine (PPh₃) first attacks the azodicarboxylate (e.g., DEAD), forming a betaine intermediate. This highly reactive species is then protonated by the carboxylic acid to generate a carboxylate anion and a phosphonium salt. In the key Sɴ2 step, the carboxylate anion displaces the activated alcohol (now a good leaving group) to form the desired ester. The reaction drives to completion through the formation of the very stable triphenylphosphine oxide (TPPO) and the reduced hydrazine derivative.[9][10]

Mitsunobu_Reaction reagents PPh₃ + DEAD betaine Betaine Intermediate reagents->betaine Formation activated_complex [Alkoxyphosphonium Carboxylate] betaine->activated_complex + RCOOH + R'OH acid_alcohol RCOOH + R'OH acid_alcohol->activated_complex products Ester + TPPO + Hydrazine Deriv. activated_complex->products Intramolecular SN2 Displacement

Mitsunobu Reaction Mechanism.
Detailed Step-by-Step Protocol (General)

  • Materials:

    • This compound (1.0 eq)

    • Alcohol (1.0-1.2 eq)

    • Triphenylphosphine (PPh₃, 1.2-1.5 eq)

    • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.2-1.5 eq, typically as a 40% solution in toluene)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (e.g., 1.0 eq), the alcohol (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly, add the DEAD or DIAD solution (1.2 eq) dropwise via syringe to the stirred solution. An exothermic reaction and color change are often observed. Maintain the temperature at 0 °C during the addition.[9]

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-16 hours. Monitor by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • The primary challenge in workup is removing the triphenylphosphine oxide and hydrazine byproducts. Purification is almost always achieved by flash column chromatography on silica gel. Eluting with a hexane/ethyl acetate gradient will separate the nonpolar ester from the more polar byproducts.

General Workflow and Characterization

The overall process for each protocol follows a similar path from reaction setup to final product analysis.

Experimental_Workflow setup 1. Reagent Setup (Acid, Alcohol, Reagents, Solvent) reaction 2. Reaction (Stirring at specified temp.) setup->reaction workup 3. Aqueous Work-up (Quenching & Extraction) reaction->workup purification 4. Purification (Filtration, Column Chromatography, or Recrystallization) workup->purification characterization 5. Characterization (NMR, MS, IR) purification->characterization

General Experimental Workflow.

Characterization: The identity and purity of the resulting ester should be confirmed using standard analytical techniques. For methyl 2-(4-methylphenyl)benzoate, expected ¹H NMR signals include two methyl singlets (one for the ester, one for the tolyl group) and a complex multiplet pattern for the aromatic protons.[1][19] Mass spectrometry should confirm the expected molecular weight.

References

Biological Evaluation of Novel 4-(2-Methylphenyl)benzoic Acid Analogs: A Comprehensive Guide for Preclinical Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Scientific Rationale

1.1. The Therapeutic Potential of Biaryl Carboxylic Acids

The biaryl carboxylic acid motif is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. This structural class, characterized by two directly linked aromatic rings and a carboxylic acid group, has demonstrated significant activity against a range of biological targets. Notably, this scaffold is prominent in the design of non-steroidal anti-inflammatory drugs (NSAIDs) and modulators of nuclear receptors, which are critical in regulating metabolism and inflammation.

1.2. The 4-(2-Methylphenyl)benzoic Acid Scaffold: A Focus on PPAR Modulation

The specific this compound core is structurally analogous to known ligands for Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a family of nuclear receptors (PPARα, PPARγ, and PPARβ/δ) that function as ligand-activated transcription factors, playing pivotal roles in lipid metabolism, glucose homeostasis, and inflammatory responses. The development of novel analogs based on this scaffold is driven by the goal of achieving enhanced potency, improved subtype selectivity (e.g., PPARγ vs. PPARα/δ), and optimized pharmacokinetic profiles, potentially leading to new therapies for metabolic diseases like type 2 diabetes and chronic inflammatory conditions.

1.3. Strategic Approach to Biological Evaluation

This guide outlines a systematic, multi-tiered approach for the comprehensive biological evaluation of novel this compound analogs. The workflow is designed to first confirm on-target activity, then assess cellular functional consequences, and finally, to probe the underlying mechanism of action and initial safety profile. This progression ensures that resources are focused on compounds with the most promising therapeutic potential.

In Vitro Target Engagement & Potency Assessment

The initial step is to determine if the novel analogs directly bind to and activate the intended molecular target. For this scaffold, PPARγ is a primary candidate target.

2.1. Primary Screening: Target-Based Binding Assays

  • Rationale: A direct binding assay provides unambiguous evidence of target engagement and allows for the quantitative determination of a compound's binding affinity (expressed as IC50 or Ki). This is a crucial first filter to eliminate inactive compounds. Homogeneous Time-Resolved Fluorescence (HTRF) is a robust, high-throughput method ideal for this purpose.

  • Protocol: HTRF Assay for PPARγ Ligand Binding

    • Principle: This is a competitive immunoassay where the novel compound competes with a known fluorescently-labeled PPARγ ligand for binding to a GST-tagged PPARγ ligand-binding domain (LBD). An anti-GST antibody labeled with a FRET donor (e.g., Europium cryptate) and the fluorescent ligand (FRET acceptor) form the basis of detection. Binding of the novel compound displaces the fluorescent ligand, leading to a decrease in the HTRF signal.

    • Materials:

      • Recombinant GST-tagged PPARγ-LBD

      • Fluorescently-labeled PPARγ agonist (e.g., a BODIPY-labeled rosiglitazone analog)

      • Europium cryptate-labeled anti-GST antibody

      • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 50 mM KCl, 0.1% BSA)

      • 384-well low-volume white microplates

      • Test compounds (serially diluted in DMSO, then assay buffer)

      • Positive control (e.g., Rosiglitazone)

    • Procedure:

      • Prepare a 2X serial dilution of the test compounds and positive control in assay buffer. The final DMSO concentration should be kept below 1%.

      • In a 384-well plate, add 5 µL of the 2X compound dilutions.

      • Add 5 µL of a 2X solution of the GST-PPARγ-LBD and the fluorescent ligand. Incubate for 15 minutes at room temperature.

      • Add 5 µL of a 2X solution of the anti-GST-Europium cryptate antibody.

      • Incubate the plate for 1-2 hours at room temperature, protected from light.

      • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 320 nm.

    • Data Analysis:

      • Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

      • Normalize the data using wells with no competitor (0% inhibition) and wells with a saturating concentration of positive control (100% inhibition).

      • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

2.2. Secondary Screening: Cell-Based Functional Assays

  • Rationale: While a binding assay confirms target engagement, a cell-based functional assay is necessary to determine if this binding event translates into a biological response (i.e., agonism or antagonism). A luciferase reporter assay is the gold standard for quantifying the activation of transcription factors like PPARγ.

  • Protocol: Luciferase Reporter Assay for PPARγ Activation in HEK293T Cells

    • Principle: HEK293T cells are co-transfected with two plasmids: one expressing the full-length PPARγ protein and another containing a luciferase reporter gene under the control of a PPAR response element (PPRE). If the test compound activates PPARγ, the receptor will bind to the PPRE and drive the expression of luciferase, which can be quantified by measuring light output after adding a substrate.

    • Materials:

      • HEK293T cells

      • DMEM with 10% FBS and 1% Penicillin-Streptomycin

      • Opti-MEM reduced-serum medium

      • Lipofectamine 3000 or a similar transfection reagent

      • Expression plasmid for human PPARγ

      • PPRE-luciferase reporter plasmid (e.g., pGL4.23[luc2/PPRE])

      • Control plasmid for normalization (e.g., a Renilla luciferase or β-galactosidase vector)

      • 96-well white, clear-bottom cell culture plates

      • Dual-Luciferase Reporter Assay System

    • Procedure:

      • Day 1 (Seeding): Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.

      • Day 2 (Transfection):

        • Prepare the transfection mix in Opti-MEM according to the manufacturer's protocol, combining the PPARγ expression plasmid, the PPRE-luciferase plasmid, and the normalization plasmid.

        • Add the transfection complex to the cells and incubate for 24 hours.

      • Day 3 (Treatment):

        • Remove the transfection medium.

        • Add fresh medium containing serial dilutions of the test compounds or positive control (e.g., Rosiglitazone). Incubate for 18-24 hours.

      • Day 4 (Lysis & Measurement):

        • Wash the cells with PBS.

        • Lyse the cells using the passive lysis buffer provided with the assay kit.

        • Measure firefly and Renilla luciferase activity using a luminometer according to the dual-luciferase assay protocol.

    • Data Analysis:

      • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

      • Calculate the fold activation relative to the vehicle-treated control.

      • Plot the fold activation against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect).

  • Experimental Workflow Visualization

    G cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Transfection cluster_day3 Day 3: Compound Treatment cluster_day4 Day 4: Measurement d1_seed Seed HEK293T cells in 96-well plate d2_prep Prepare DNA-lipid complex (PPARγ, PPRE-Luc) d1_seed->d2_prep d2_transfect Transfect cells d2_prep->d2_transfect d3_treat Treat cells with novel analogs d2_transfect->d3_treat d4_lyse Lyse cells d3_treat->d4_lyse d4_read Read Luciferase activity d4_lyse->d4_read d4_analyze Data Analysis (Dose-Response Curve) d4_read->d4_analyze Calculate EC50

    Caption: Workflow for the PPARγ Luciferase Reporter Assay.

Cellular Phenotypic & Mechanistic Assays

Once a compound is confirmed as a potent on-target agonist, the next step is to evaluate its effects in a more disease-relevant cellular context, such as inflammation.

3.1. Assessing Anti-inflammatory Activity

  • Rationale: A key therapeutic benefit of PPARγ activation is the suppression of inflammatory responses in immune cells like macrophages. We can model this by stimulating macrophages with lipopolysaccharide (LPS), a component of bacterial cell walls, and measuring the subsequent reduction in pro-inflammatory cytokine production by our test compounds.

  • Protocol: LPS-Induced Cytokine Release in RAW 264.7 Macrophages

    • Principle: RAW 264.7 murine macrophages are treated with the test compound prior to stimulation with LPS. The ability of the compound to suppress the inflammatory cascade is quantified by measuring the levels of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

    • Materials:

      • RAW 264.7 cells

      • DMEM with 10% FBS

      • LPS (from E. coli O111:B4)

      • Test compounds

      • Mouse TNF-α and IL-6 ELISA kits

      • 96-well cell culture plates

    • Procedure:

      • Seed RAW 264.7 cells in a 96-well plate at 5 x 10^4 cells per well and allow them to adhere overnight.

      • Pre-treat the cells with serial dilutions of the test compounds or a positive control (e.g., Dexamethasone) for 1 hour.

      • Stimulate the cells by adding LPS to a final concentration of 100 ng/mL. Include vehicle-only and LPS-only controls.

      • Incubate for 6-24 hours (optimize incubation time for each cytokine).

      • Carefully collect the cell culture supernatant for analysis.

      • Perform the TNF-α and IL-6 ELISAs on the supernatants according to the manufacturer's instructions.

    • Data Presentation: The results can be summarized in a table to compare the inhibitory potency of different analogs.

Compound IDTargetIC50 (TNF-α Inhibition) [µM]IC50 (IL-6 Inhibition) [µM]
Analog-001PPARγ0.520.75
Analog-002PPARγ1.211.89
Analog-003PPARγ0.150.22
RosiglitazonePPARγ0.330.41

Table 1: Hypothetical anti-inflammatory potency data for novel analogs.

3.2. Probing the Mechanism of Action: Downstream Signaling

  • Rationale: To confirm that the observed anti-inflammatory effect is mediated by the intended mechanism, we must investigate the downstream signaling pathways. PPARγ agonists are known to antagonize the pro-inflammatory NF-κB signaling pathway. A key activation step in this pathway is the phosphorylation of the p65 subunit. Western blotting can be used to measure the levels of phosphorylated p65 (p-p65) as a direct readout of NF-κB pathway inhibition.

  • Protocol: Western Blot Analysis of Phospho-p65 (NF-κB) Inhibition

    • Procedure:

      • Culture and treat RAW 264.7 cells as described in the cytokine assay (Section 3.1), but use a shorter LPS stimulation time (e.g., 30 minutes) to capture peak p65 phosphorylation.

      • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

      • Determine the protein concentration of each lysate using a BCA assay.

      • Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer.

      • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

      • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

      • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-p65 (Ser536).

      • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

      • To ensure equal protein loading, strip the membrane and re-probe for total p65 or a housekeeping protein like β-actin.

    • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-p65 signal to the total p65 or β-actin signal. Compare the normalized p-p65 levels in compound-treated samples to the LPS-only control.

  • Signaling Pathway Visualization

    G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (for degradation) NFkB p50/p65 (NF-κB) IkB->NFkB Releases p_p65 p-p65 (Active) NFkB->p_p65 Phosphorylation Nucleus Nucleus p_p65->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNFα, IL-6) Nucleus->Cytokines Drives Transcription Analog Novel Analog PPARg PPARγ Analog->PPARg Activates PPARg->IKK Inhibits

    Caption: Inhibition of the NF-κB pathway by PPARγ activation.

Early Safety & Selectivity Profiling

4.1. In Vitro Cytotoxicity Assessment

  • Rationale: An essential step in early drug development is to ensure that the observed biological activity is not a result of general cytotoxicity. A simple and robust method to assess cell viability is the MTT assay. This should be performed in a non-target, metabolically active cell line, such as the human liver cell line HepG2, to identify potential off-target toxicity.

  • Protocol: MTT Assay for Cell Viability in HepG2 Cells

    • Principle: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazole that is reduced to purple formazan in the mitochondria of living cells. The amount of formazan produced is proportional to the number of viable cells.

    • Procedure:

      • Seed HepG2 cells in a 96-well plate and allow them to adhere.

      • Treat the cells with a wide range of concentrations of the test compounds for 24-48 hours.

      • Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

      • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidic isopropanol).

      • Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The concentration that reduces cell viability by 50% is the CC50 (50% cytotoxic concentration). A good therapeutic candidate should have a CC50 value significantly higher than its EC50 value.

4.2. Target Selectivity Profiling

  • Rationale: To minimize off-target effects, it is important to determine if the novel analogs are selective for the intended target (PPARγ) over other related receptors (PPARα and PPARβ/δ).

  • Approach: The HTRF binding assay described in Section 2.1 can be readily adapted to assess binding to PPARα and PPARβ/δ by simply substituting the recombinant protein and corresponding fluorescent ligand. A compound is considered selective if its IC50 for the primary target is at least 10-fold lower than its IC50 for other related targets.

Summary & Next Steps

This guide provides a foundational framework for the initial biological characterization of novel this compound analogs. By following this workflow, researchers can:

  • Quantify the binding affinity and functional potency at the primary target (e.g., PPARγ).

  • Confirm the desired phenotypic effect in a disease-relevant cellular model (e.g., anti-inflammatory activity).

  • Elucidate the mechanism of action by probing downstream signaling pathways (e.g., NF-κB).

  • Conduct an initial assessment of safety and selectivity.

Compounds that demonstrate high on-target potency, a clear mechanism-based cellular effect, a significant window between efficacy and cytotoxicity, and good target selectivity are strong candidates for advancement into more complex studies, including in vivo pharmacokinetic profiling and efficacy testing in animal models of metabolic or inflammatory disease.

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 4-(2-Methylphenyl)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(2-methylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. We will delve into the common challenges encountered during the synthesis of this biaryl compound, providing scientifically grounded explanations and actionable solutions to enhance reaction yield and purity.

The predominant and most versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide (4-bromobenzoic acid) and an organoboron species (2-methylphenylboronic acid). While powerful, the reaction is complex and involves multiple interdependent parameters that can affect its outcome.[3] This guide focuses on troubleshooting issues within the context of the Suzuki-Miyaura coupling.

Troubleshooting Guide

This section addresses the most common problems encountered during the synthesis, providing potential causes and validated solutions.

Q1: My reaction yield is low or I've isolated no product. What went wrong?

Low or no yield is the most frequent issue, often stemming from one or more of the key reaction components being compromised.

Potential Cause 1: Inactive Palladium Catalyst The catalytic cycle of the Suzuki reaction requires a Pd(0) species to initiate the oxidative addition with the aryl halide.[2][4] If the active catalyst is not present or is deactivated, the reaction will not proceed.

  • Explanation: Pre-catalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ need to be reduced in situ to Pd(0). This reduction can fail if conditions are not optimal. Furthermore, the active Pd(0) catalyst can aggregate into catalytically inactive palladium black, especially at high temperatures or concentrations.[5]

  • Solution:

    • Use an Active Pd(0) Source: Consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.

    • Ensure Proper Ligand Use: Phosphine ligands (e.g., PPh₃, S-Phos) stabilize the Pd(0) species, preventing aggregation and enhancing catalytic activity.[6] Ensure the correct palladium-to-ligand ratio is used (typically 1:2 to 1:4).

    • Control Temperature: Avoid excessively high temperatures, which can accelerate the formation of palladium black. Optimization studies often show ideal temperatures between 50-100°C.[7]

Potential Cause 2: Ineffective Base or Incorrect Stoichiometry The base plays a crucial role in the transmetalation step, activating the boronic acid.[4][8]

  • Explanation: The base converts the boronic acid into a more nucleophilic borate anion [R-B(OH)₃]⁻, which facilitates the transfer of the aryl group to the palladium center.[8] An inappropriate base or insufficient amount will stall the catalytic cycle at this stage.

  • Solution:

    • Base Selection: Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. K₃PO₄ is often effective for sterically hindered substrates.[6]

    • Stoichiometry: Use at least 2-3 equivalents of the base relative to the limiting reagent (typically the aryl halide).

    • Solubility: Ensure the chosen base has some solubility in the reaction medium. The addition of water as a co-solvent can often improve the efficacy of inorganic bases.[3][9]

Potential Cause 3: Boronic Acid Degradation (Protodeboronation) Boronic acids are susceptible to degradation, particularly at elevated temperatures, in a side reaction known as protodeboronation.

  • Explanation: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. In this case, 2-methylphenylboronic acid would decompose into toluene, reducing the amount of nucleophile available for the cross-coupling. This is a common reason for low yields.[3]

  • Solution:

    • Use a Slight Excess: Employ a slight excess (1.1-1.5 equivalents) of the boronic acid to compensate for potential degradation.

    • Control Temperature: Perform the reaction at the lowest effective temperature. Consider screening temperatures starting from 50-65°C.[1]

    • Reaction Time: Avoid prolonged reaction times, as this increases the likelihood of protodeboronation. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint.

Troubleshooting Summary Table
IssuePotential CauseRecommended Solution
Low/No Yield Inactive CatalystUse a Pd(0) source (e.g., Pd(PPh₃)₄), ensure proper ligand ratio, and control temperature.
Ineffective BaseUse 2-3 equivalents of a suitable base like K₃PO₄ or Cs₂CO₃. Consider adding water as a co-solvent.
Boronic Acid DegradationUse a slight excess of boronic acid (1.1-1.5 eq.), and run the reaction at the lowest effective temperature.
Sub-optimal SolventScreen solvents like Dioxane/H₂O, Toluene/H₂O, or DMF.[3][10]
Q2: My reaction produced multiple spots on TLC. How do I identify and minimize side products?

The formation of byproducts is a common cause of reduced yield and purification difficulties. The most prevalent side reactions in Suzuki couplings are homocoupling and dehalogenation.[5][8]

Side Product 1: Homocoupling of Boronic Acid You may observe the formation of 2,2'-dimethylbiphenyl.

  • Explanation: This occurs when two molecules of the 2-methylphenylboronic acid couple with each other. This side reaction is often promoted by the presence of oxygen and can be catalyzed by the palladium species.

  • Solution:

    • Degas the Reaction Mixture: Before heating, thoroughly degas the solvent and reaction mixture by bubbling an inert gas (Argon or Nitrogen) through it for 10-15 minutes.[11] This removes dissolved oxygen.

    • Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the experiment.

Side Product 2: Dehalogenation of Aryl Halide You may isolate benzoic acid as a significant byproduct.

  • Explanation: The aryl halide (4-bromobenzoic acid) can undergo dehalogenation, where the bromine atom is replaced by a hydrogen atom. This can happen if a hydride source is present, which can be generated from certain solvents or bases.[3]

  • Solution:

    • Solvent Choice: Avoid using solvents that can act as hydride donors, such as alcohols, if dehalogenation is a problem. Toluene or dioxane are generally safe choices.

    • Base Selection: Some amine bases can contribute to dehalogenation. Sticking to inorganic carbonate or phosphate bases is recommended.[3]

Visualizing Common Side Reactions

The following diagram illustrates the desired reaction versus the common side reactions.

Side_Reactions cluster_desired Desired Suzuki Coupling cluster_side Common Side Reactions cluster_homo Homocoupling cluster_dehalo Dehalogenation ArylBr 4-Bromobenzoic Acid Product 4-(2-Methylphenyl)- benzoic Acid ArylBr->Product + Pd(0), Base ArylBOH 2-Methylphenyl- boronic Acid ArylBOH->Product ArylBOH2 2 x 2-Methylphenyl- boronic Acid HomoProduct 2,2'-Dimethylbiphenyl ArylBOH2->HomoProduct O₂, Pd(0) ArylBr2 4-Bromobenzoic Acid DehaloProduct Benzoic Acid ArylBr2->DehaloProduct Hydride Source

Caption: Desired vs. Undesired Reaction Pathways.

Q3: My product is impure after workup. How can I effectively purify this compound?

Effective purification is critical to obtaining a high-quality final product. The carboxylic acid functionality of the target molecule can be exploited for an efficient purification strategy.

Problem: Removing Palladium Residues Residual palladium can contaminate the product, often giving it a dark color.

  • Solution:

    • Filtration: After the reaction is complete, cool the mixture and dilute it with a solvent like ethyl acetate. Pass the mixture through a pad of Celite® or silica gel to filter out the precipitated palladium black.

    • Charcoal Treatment: Activated charcoal can be used to adsorb residual soluble palladium species.

Problem: Separating from Non-Acidic Byproducts Homocoupling products (like 2,2'-dimethylbiphenyl) and unreacted starting materials can be challenging to remove.

  • Solution: Acid-Base Extraction

    • After the initial filtration, transfer the organic solution to a separatory funnel.

    • Extract the organic layer with an aqueous base solution (e.g., 1M NaOH or 1M Na₂CO₃). The desired product, being a carboxylic acid, will deprotonate and move into the aqueous layer as its carboxylate salt.

    • Neutral and non-acidic impurities (like the homocoupled byproduct) will remain in the organic layer.

    • Separate the aqueous layer and carefully re-acidify it with a strong acid (e.g., 2M HCl) until the product precipitates out (typically pH ~2-3).

    • Collect the precipitated solid by vacuum filtration.

Problem: Final Purification The precipitated solid may still contain minor impurities.

  • Solution: Recrystallization

    • Recrystallization is an excellent final purification step.[12] The choice of solvent is crucial.

    • A mixed solvent system, such as ethanol/water or isopropanol/water, is often effective. Dissolve the crude product in the minimum amount of hot alcohol, then slowly add hot water until the solution becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature, then in an ice bath, to promote the formation of pure crystals.[12]

    • Collect the crystals by vacuum filtration and wash with cold water.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Suzuki-Miyaura synthesis of this compound?

The reaction proceeds via a catalytic cycle involving three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][4]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X Trans Transmetalation OxAdd->Trans L-Pd(II)(Ar)-X RedElim Reductive Elimination Trans->RedElim L-Pd(II)(Ar)-Ar' RedElim->Pd0 Ar-Ar' ArX 4-Bromobenzoic Acid ArBOH 2-Methylphenylboronic Acid Borate Ar'-B(OH)₃⁻ ArBOH->Borate Product Product Base Base (e.g., K₃PO₄) Base->Borate Borate->Trans

Caption: The Catalytic Cycle of the Suzuki-Miyaura Reaction.

Q2: How do I choose the right palladium catalyst and ligand combination?

For this specific transformation, which involves a somewhat sterically hindered boronic acid, a catalyst system with bulky, electron-rich phosphine ligands is often beneficial.

  • For initial screening: Pd(PPh₃)₄ is a reliable choice as it is an air-stable Pd(0) source.

  • For optimization: Using a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as S-Phos, XPhos, or P(t-Bu)₃ often gives higher yields and faster reaction times, especially for challenging couplings.[13]

Q3: Can I run the reaction open to the air?

While some modern catalyst systems show tolerance to air, performing the reaction under an inert atmosphere (Nitrogen or Argon) is strongly recommended to achieve the highest and most consistent yields.[14] As discussed in the troubleshooting section, oxygen can promote the undesirable homocoupling of the boronic acid.[5]

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol provides a robust starting point for optimization.

Reagents & Equipment:

  • 4-Bromobenzoic acid (1.0 eq)

  • 2-Methylphenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.02 eq, 2 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon line)

Procedure:

  • To a round-bottom flask, add 4-bromobenzoic acid, 2-methylphenylboronic acid, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the Pd(PPh₃)₄ catalyst to the flask.

  • Add the degassed 1,4-dioxane/water solvent mixture via cannula or syringe.

  • Heat the reaction mixture to 85-90 °C with vigorous stirring.

  • Monitor the reaction progress using TLC or LC-MS (typically complete in 4-12 hours).

  • Once the starting material is consumed, cool the reaction to room temperature.

Protocol 2: Workup and Purification

Procedure:

  • Dilute the cooled reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst.

  • Transfer the filtrate to a separatory funnel.

  • Extract the organic layer with 1M NaOH (aq) solution (2 x 50 mL for a 10 mmol scale reaction).

  • Combine the aqueous layers. Wash once with ethyl acetate to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly add 2M HCl (aq) while stirring until the pH is ~2. A white precipitate should form.

  • Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water.

  • Dry the product under vacuum.

  • For further purification, recrystallize the solid from an ethanol/water mixture.

Experimental Workflow Diagram

Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification A 1. Combine Reactants: - 4-Bromobenzoic Acid - 2-Methylphenylboronic Acid - Base (K₂CO₃) B 2. Inert Atmosphere: Evacuate & backfill with N₂/Ar A->B C 3. Add Catalyst & Solvent: - Pd(PPh₃)₄ - Degassed Dioxane/H₂O B->C D 4. Heat & Stir: 85-90°C, 4-12h C->D E 5. Cool & Filter: Dilute with EtOAc, filter through Celite D->E Reaction Complete F 6. Acid-Base Extraction: - Extract with 1M NaOH (aq) - Collect aqueous layer E->F G 7. Precipitation: - Cool aqueous layer - Acidify with 2M HCl to pH 2 F->G H 8. Isolate & Dry: - Vacuum filter - Wash with cold H₂O - Dry under vacuum G->H I 9. Recrystallize (Optional): From Ethanol/H₂O for high purity H->I

References

Technical Support Center: Purification of 4-(2-methylphenyl)benzoic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center with troubleshooting guides and FAQs for the purification of 4-(2-methylphenyl)benzoic acid by recrystallization.

Welcome to the technical support guide for the purification of this compound. This document provides in-depth protocols and troubleshooting advice designed for researchers, scientists, and drug development professionals. Our goal is to move beyond simple instructions and explain the causality behind each experimental choice, ensuring a robust and reproducible purification process.

The purification of active pharmaceutical ingredients (APIs) and their intermediates is a critical step in drug development. Recrystallization remains a powerful and widely used technique for this purpose, leveraging the fundamental principle that a compound's solubility in a solvent changes significantly with temperature.[1][2] For this compound, a biphenyl carboxylic acid, selecting the appropriate solvent system is paramount to achieving high purity and yield.

This guide is structured to walk you through the entire process, from solvent selection to troubleshooting common issues you may encounter in the lab.

Core Principles & Experimental Workflow

Recrystallization is a purification technique for nonvolatile organic solids that exploits differences in solubility.[2] The ideal solvent will dissolve the target compound (solute) completely at an elevated temperature but only sparingly at lower temperatures.[1] As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that ideally excludes impurities.[3]

Impurities are removed in one of two ways:

  • Insoluble Impurities : These do not dissolve in the hot solvent and are removed by hot gravity filtration.[4]

  • Soluble Impurities : These remain dissolved in the cold solvent (the "mother liquor") after the target compound has crystallized and are separated during the final filtration step.[4]

General Recrystallization Workflow

The diagram below outlines the standard workflow for a successful recrystallization.

G A Crude this compound B Dissolve in Minimum Volume of Hot Solvent A->B C Perform Hot Filtration (If Insoluble Impurities Present) B->C Optional Step D Allow Solution to Cool Slowly (Induces Crystallization) C->D E Cool in Ice Bath (Maximizes Yield) D->E F Collect Crystals via Vacuum Filtration E->F G Wash Crystals with Small Amount of Cold Solvent F->G H Dry Crystals Under Vacuum G->H I Pure, Dry Crystals H->I

Caption: Standard workflow for purification by recrystallization.

Experimental Protocol: Recrystallization of this compound

This section provides a detailed, step-by-step methodology for the purification process.

Part A: Solvent System Selection

The choice of solvent is the most critical factor in a successful recrystallization.[5] The ideal solvent must satisfy several criteria: it should not react with the compound, it should have a steep solubility curve for the compound, and it should be volatile enough to be easily removed from the final product.[2][4]

Given the structure of this compound (a large, relatively non-polar biphenyl backbone with a polar carboxylic acid group), a single solvent may not be ideal. A mixed-solvent system often provides the necessary polarity range. We recommend starting with an Ethanol/Water system. Ethanol is a good solvent for the compound, while water acts as an anti-solvent.

Solvent Property Data

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Ethanol78.424.5Good solvent for many organic acids. Miscible with water.
Water100.080.1Excellent anti-solvent for non-polar compounds.[6]
Toluene110.62.4A potential single-solvent option for non-polar compounds.[6]
Ethyl Acetate77.16.0Good general-purpose solvent. Often used with hexane.[6]
Hexane68.71.9Non-polar anti-solvent.
Part B: Step-by-Step Recrystallization Procedure (Ethanol/Water System)
  • Dissolution: Place the crude this compound (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.

  • Add 'Good' Solvent: On a stirring hotplate in a fume hood, add the minimum amount of hot ethanol dropwise until the solid just dissolves. Continuously stir and maintain the solution at a gentle boil. Causality: Using the absolute minimum volume of the 'good' solvent is essential for creating a saturated solution, which is necessary for crystallization upon cooling. An excess of solvent will prevent or reduce crystal formation and lower the final yield.[1]

  • Add 'Anti-Solvent': Once the solid is fully dissolved, begin adding hot water dropwise to the boiling solution until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.

  • Clarification: Add a few more drops of hot ethanol until the turbidity just disappears, resulting in a clear, saturated solution at the boiling point.

  • (Optional) Decolorization: If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a very small amount (spatula tip) of activated charcoal. Reheat the solution to boiling for a few minutes. Causality: Activated charcoal has a high surface area that adsorbs colored, high-molecular-weight impurities.[7]

  • (Optional) Hot Filtration: If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.[8] Causality: Pre-heating all equipment prevents premature crystallization of the product in the funnel, which would result in significant product loss.

  • Slow Cooling (Crystal Formation): Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on the benchtop. Do not disturb the flask during this period.[1] Causality: Slow cooling allows for the selective formation of a pure crystal lattice, excluding impurities. Rapid cooling can trap impurities within the crystals.[8]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product from the solution.[8]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol/water mixture (in the same ratio as the final solvent composition) to rinse away any remaining mother liquor containing dissolved impurities.[8] Causality: Using a cold solvent minimizes the redissolving of the purified product during the wash.

  • Drying: Allow the crystals to dry on the filter under vacuum for several minutes. Then, transfer the crystals to a watch glass and dry them completely in a vacuum oven.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during recrystallization in a question-and-answer format.

Troubleshooting Decision Tree

G Start Problem Encountered During Recrystallization P1 Compound 'Oiled Out' (Formed a liquid instead of crystals) Start->P1 P2 No Crystals Formed (Solution remains clear after cooling) Start->P2 P3 Final Product is Colored Start->P3 P4 Recovery Yield is Very Low Start->P4 S1_1 Re-heat solution and add more of the 'good' solvent P1->S1_1 S1_2 Ensure slower cooling P1->S1_2 S1_3 Change to a lower-boiling solvent P1->S1_3 S2_1 Scratch inner wall of flask with a glass rod P2->S2_1 S2_2 Add a 'seed crystal' of the pure compound P2->S2_2 S2_3 Evaporate some solvent to increase concentration P2->S2_3 S3_1 Re-dissolve and add activated charcoal P3->S3_1 S4_1 Check for premature crystallization during hot filtration P4->S4_1 S4_2 Avoid using excess solvent during dissolution P4->S4_2 S4_3 Ensure final cooling step in ice bath is sufficient P4->S4_3 S3_2 Perform hot filtration to remove charcoal S3_1->S3_2

Caption: Decision tree for troubleshooting common recrystallization issues.

Q1: My compound 'oiled out' instead of crystallizing. What went wrong and how do I fix it?

A: Oiling out occurs when the solute separates from the solution as a liquid rather than a solid. This is a common problem when the melting point of the compound is lower than the boiling point of the solvent, or if the solution is supersaturated to a very high degree.

  • Immediate Corrective Action: Re-heat the solution until the oil fully redissolves. Add a small amount of additional 'good' solvent (e.g., ethanol) to decrease the saturation level. Then, allow the solution to cool much more slowly. You can insulate the flask to slow the cooling rate further.[9]

  • Preventative Measures:

    • Use a larger volume of solvent to ensure the solution is not overly concentrated.

    • If the problem persists, consider a different solvent system with a lower boiling point.

Q2: No crystals are forming, even after cooling in an ice bath. What should I do?

A: This typically indicates that the solution is not saturated, either because too much solvent was used initially or the compound is more soluble than anticipated. It can also be due to a supersaturated solution that is reluctant to nucleate.

  • Immediate Corrective Action:

    • Induce Nucleation: Try scratching the inside surface of the flask below the solvent line with a glass stirring rod. The microscopic scratches provide a surface for crystal growth to begin.[10]

    • Seed Crystals: If you have a small amount of the pure product, add a single tiny crystal ("seed crystal") to the solution. This provides a template for further crystallization.[11]

  • If Nucleation Fails:

    • Increase Concentration: Gently heat the solution to evaporate a portion of the solvent. Allow it to cool again slowly. Be careful not to evaporate too much, or the solution will become overly saturated and may oil out.

Q3: My final product is still colored. How can I remove the colored impurities?

A: Colored impurities are often large, conjugated organic molecules that can be effectively removed with activated charcoal.

  • Corrective Action: Re-dissolve the colored crystals in the minimum amount of hot solvent. Add a very small quantity of activated charcoal and boil the solution for 5-10 minutes. Perform a hot gravity filtration to remove the charcoal, which now has the impurities adsorbed to its surface, and then proceed with the cooling and crystallization steps as before.[2][7]

  • Important Note: Do not add charcoal to a boiling solution, as it can cause violent bumping. Always cool the solution slightly before adding it. Using too much charcoal can also adsorb your product, leading to a lower yield.

Q4: My yield is very low. Where could I have lost my product?

A: Low yield is a frustrating but common issue with several potential causes.

  • Possible Causes & Solutions:

    • Excess Solvent: Using too much solvent during the initial dissolution step is the most common cause. Some of your product will always remain dissolved in the mother liquor, and this amount increases with the volume of solvent used.[7] Always use the minimum amount required.

    • Premature Crystallization: The product may have crystallized in the funnel during hot filtration. Ensure all glassware is pre-heated. If this occurs, you can try washing the filter paper with a small amount of hot solvent to redissolve the lost product.

    • Incomplete Crystallization: Ensure you have allowed sufficient time for cooling and have used an ice bath to maximize precipitation.

    • Excessive Washing: Washing the crystals with too much solvent, or with solvent that is not ice-cold, can dissolve a significant portion of your product.

Q5: How do I choose between a single solvent and a mixed-solvent system?

A: The choice depends entirely on the solubility properties of your compound.

  • Single Solvent: This is the ideal and simplest method. It should be used when you can find a solvent that dissolves your compound well when hot but poorly when cold.[2]

  • Mixed-Solvent System: This is used when no single solvent has the desired properties. It is particularly useful for compounds that are either too soluble or too insoluble in common solvents. You need a pair of miscible solvents, one in which the compound is soluble (the 'good' solvent) and one in which it is insoluble (the 'anti-solvent' or 'poor' solvent).[9][12] The ethanol/water system is a classic example.

References

Technical Support Center: Synthesis of Biphenyl Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of biphenyl carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these synthetic routes. Biphenyl carboxylic acids are crucial structural motifs in pharmaceuticals and materials science.[1][2] However, their synthesis is often plagued by side reactions that can significantly impact yield and purity. This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during synthesis, with a focus on the widely used Suzuki-Miyaura coupling and Ullmann reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing explanations for the underlying side reactions and offering actionable solutions.

Issue 1: Low Yield of the Desired Biphenyl Carboxylic Acid in a Suzuki-Miyaura Coupling

Question: I am performing a Suzuki-Miyaura coupling between a halo-benzoic acid and an arylboronic acid, but my yields are consistently low. What are the likely causes and how can I improve them?

Answer: Low yields in Suzuki-Miyaura couplings for biphenyl carboxylic acid synthesis are a common issue stemming from several competing side reactions. The primary culprits are often homocoupling of the boronic acid and protodeboronation.[3][4]

1. Homocoupling of the Arylboronic Acid:

  • What it is: This side reaction involves the coupling of two molecules of the arylboronic acid to form a symmetrical biaryl impurity.[3][5] It is often mediated by the presence of palladium(II) species and oxygen.[3][6]

  • Why it happens: If the palladium(0) catalyst is oxidized to palladium(II) during the reaction (often due to incomplete degassing), or if a Pd(II) precatalyst is not efficiently reduced, these species can catalyze the homocoupling of the boronic acid.[3]

  • How to solve it:

    • Rigorous Degassing: Ensure the reaction mixture is thoroughly deoxygenated before adding the catalyst. This can be achieved by sparging with an inert gas like argon or nitrogen.[7][8]

    • Use of a Pd(0) Catalyst: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂ that require in situ reduction.[9]

    • Addition of a Mild Reducing Agent: In some cases, adding a mild reducing agent can help maintain the palladium in its active Pd(0) state.[7]

2. Protodeboronation:

  • What it is: This is the protonolysis of the arylboronic acid, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of an arene byproduct and consumption of your starting material.[10]

  • Why it happens: Protodeboronation can be catalyzed by acid or base and is often promoted by the presence of water.[10][11] The reaction mechanism can vary depending on the pH.[10] For many arylboronic acids, the propensity to undergo this side reaction is highly dependent on the reaction conditions and the electronic nature of the substituents on the aromatic ring.[10][12]

  • How to solve it:

    • Anhydrous Conditions: While a small amount of water can be beneficial in some Suzuki couplings, excessive water can promote protodeboronation.[8] Using dry solvents is recommended.

    • Optimize the Base: Strong bases, particularly hydroxides, can accelerate protodeboronation.[8] Consider screening weaker bases like K₂CO₃ or K₃PO₄.[1][8] The choice of base is critical and often substrate-dependent.[8]

    • Use of Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than their corresponding boronic acids.[13]

3. Catalyst and Ligand Selection:

  • Why it matters: The choice of palladium catalyst and ligand is crucial, especially for challenging substrates like electron-rich aryl halides.[8] Standard catalysts may be ineffective.[8]

  • What to do: For electron-rich aryl chlorides, bulky, electron-rich phosphine ligands like SPhos or cataCXium® PtB can be highly effective in promoting the desired cross-coupling over side reactions.[8][14]

G

Issue 2: Formation of Symmetric Biaryl Byproducts in an Ullmann Reaction

Question: I am attempting to synthesize an unsymmetrical biphenyl carboxylic acid using an Ullmann reaction, but I am observing significant amounts of a symmetric biaryl byproduct. Why is this happening and what can I do to favor the desired unsymmetrical product?

Answer: The classic Ullmann reaction, which involves the copper-catalyzed coupling of two aryl halides, is primarily used for the synthesis of symmetric biaryls.[15][16] Achieving a high yield of an unsymmetrical product can be challenging due to competitive homocoupling reactions.[17]

  • Why it happens: The mechanism of the Ullmann reaction typically involves the formation of an organocopper intermediate from one aryl halide, which then reacts with a second aryl halide molecule.[15][17] If both aryl halides have similar reactivities, a mixture of three products (two symmetric homocoupled and one unsymmetrical cross-coupled) is often obtained. The reaction traditionally requires harsh conditions, including high temperatures (often >200°C) and stoichiometric amounts of copper.[16][17]

  • How to improve selectivity:

    • Use a Stoichiometric Excess of One Reactant: Employing a large excess of the less expensive or more readily available aryl halide can statistically favor the formation of the unsymmetrical product.

    • Modern Ligand-Accelerated Ullmann Reactions: The development of Ullmann-type reactions using soluble copper catalysts with various ligands (e.g., amino acids, bidentate ligands) allows for milder reaction conditions and can improve selectivity.[17]

    • Alternative Synthetic Routes: For the synthesis of unsymmetrical biphenyl carboxylic acids, the Suzuki-Miyaura coupling is generally a more reliable and higher-yielding method than the Ullmann reaction.[2]

Issue 3: Unexpected Hydrolysis of a Nitrile Group

Question: My starting material contains a nitrile group which I intended to retain, but it is being hydrolyzed to a carboxylic acid during the coupling reaction. How can I prevent this?

Answer: Nitrile groups can be sensitive to both acidic and basic conditions, which are often employed in cross-coupling reactions.[18][19]

  • Why it happens: The hydrolysis of a nitrile to a carboxylic acid can proceed via either acid or base catalysis.[18][20][21] The reaction conditions of your coupling step, particularly the choice of base and the presence of water at elevated temperatures, are likely promoting this unwanted transformation.[20]

  • How to prevent it:

    • Milder Base: If using a strong base like NaOH or KOH, switch to a milder, non-hydroxide base such as K₂CO₃ or KF.[9]

    • Anhydrous Conditions: Strictly exclude water from the reaction mixture. Use anhydrous solvents and reagents.

    • Lower Reaction Temperature: If possible, lower the reaction temperature to disfavor the hydrolysis reaction, which typically has a higher activation energy than the desired coupling.

    • Protecting Group Strategy: If the above methods are insufficient, consider protecting the carboxylic acid precursor as a group less prone to hydrolysis under the coupling conditions, and then deprotecting in a separate step. However, a more direct approach is often to use the halo-benzoic acid directly in the coupling reaction.[1][22]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about side reactions in the synthesis of biphenyl carboxylic acids.

Q1: What are the most common side reactions in the Suzuki-Miyaura synthesis of biphenyl carboxylic acids?

A1: The most prevalent side reactions are:

  • Homocoupling of the arylboronic acid: This leads to the formation of a symmetric biaryl impurity.[3]

  • Protodeboronation of the arylboronic acid: This results in the loss of the boronic acid starting material.[10]

  • Beta-Hydride Elimination: While less common with aryl substrates, if alkyl chains with beta-hydrogens are present on either coupling partner, beta-hydride elimination can compete with reductive elimination, leading to undesired byproducts.[23]

G cluster_products Reaction Products Suzuki Suzuki-Miyaura Reaction DesiredProduct Desired Biphenyl Carboxylic Acid Suzuki->DesiredProduct Main Pathway Homocoupled Homocoupled Biaryl (Side Product) Suzuki->Homocoupled Side Reaction Arene Arene from Protodeboronation (Side Product) Suzuki->Arene Side Reaction

Q2: How does the choice of solvent affect side reactions?

A2: The solvent plays a critical role in the solubility of reagents, the stability of the catalyst, and the rates of both the desired reaction and side reactions. For instance, in Suzuki couplings, a mixture of an organic solvent (like dioxane, THF, or toluene) and water is common.[3] However, as mentioned, excess water can promote protodeboronation.[8] In Ullmann reactions, high-boiling polar aprotic solvents like DMF or NMP are traditionally used to achieve the necessary high temperatures.[24]

Q3: Can the nitro group be reduced during an Ullmann reaction?

A3: Yes, this is a potential side reaction. The traditional Ullmann reaction often uses copper-bronze alloy or activated copper powder at high temperatures.[16][17] These conditions can be reducing enough to partially or fully reduce a nitro group to an amino group or other intermediates like hydroxylamines or oximes.[25][26][27] If the nitro group must be preserved, milder, ligand-accelerated Ullmann conditions or an alternative coupling strategy like the Suzuki reaction should be considered.

Q4: What are the best purification strategies to remove homocoupled byproducts?

A4: The separation of the desired biphenyl carboxylic acid from a structurally similar homocoupled byproduct can be challenging. Common purification techniques include:

  • Recrystallization: If there is a sufficient difference in solubility between the desired product and the byproduct, recrystallization can be an effective and scalable purification method.[28]

  • Column Chromatography: This is a very common method for separating mixtures in a laboratory setting. For biphenyl derivatives, normal-phase silica gel chromatography or reversed-phase chromatography can be employed.[28]

  • Preparative HPLC: For difficult separations or when very high purity is required, preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool.[28]

  • Acid-Base Extraction: Since the desired product is a carboxylic acid, it can be selectively extracted into an aqueous basic solution, leaving non-acidic impurities like a homocoupled biaryl in the organic phase. This is a highly effective purification strategy.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Mitigation of Side Reactions

This protocol provides a starting point for the coupling of a halo-benzoic acid with an arylboronic acid, incorporating measures to minimize homocoupling and protodeboronation.

Reagents & Equipment:

  • Halo-benzoic acid (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., Dioxane/Water 4:1)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the halo-benzoic acid, arylboronic acid, and base.[8]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[8]

  • Solvent Addition: Add the degassed anhydrous solvent via syringe.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Acidify the aqueous layer with HCl to precipitate the carboxylic acid product. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

ParameterRecommendationRationale
Atmosphere Inert (Ar or N₂)Prevents oxidation of the Pd(0) catalyst, which can lead to homocoupling.[6]
Boron Source Boronic EsterMore stable towards protodeboronation than boronic acids.[13]
Base K₂CO₃, K₃PO₄, or KFMilder bases can reduce the rate of protodeboronation compared to hydroxides.[8][9]
Solvent AnhydrousMinimizes protodeboronation.[8]

References

Technical Support Center: Optimization of Reaction Conditions for 4-(2-methylphenyl)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for the synthesis of 4-(2-methylphenyl)benzoic acid, a key intermediate in various research and development applications. Here, we address common challenges and provide troubleshooting strategies and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve high yields and purity.

The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction, followed by ester hydrolysis. This guide will delve into the critical parameters of this methodology, offering insights grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and robust method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction typically involves the coupling of an aryl halide with an arylboronic acid. For this specific synthesis, the common pathways are:

  • Route A: Coupling of a methyl 4-halobenzoate (e.g., methyl 4-bromobenzoate) with 2-methylphenylboronic acid, followed by the hydrolysis of the resulting ester to the desired carboxylic acid.

  • Route B: Direct coupling of a 4-halobenzoic acid (e.g., 4-bromobenzoic acid) with 2-methylphenylboronic acid.[3]

Route A is often preferred as the ester group can lead to better solubility and easier purification of the intermediate. The subsequent hydrolysis is typically a high-yielding and straightforward step.[4][5]

Q2: I am planning a Suzuki-Miyaura coupling for this synthesis. What are the key reaction parameters I need to optimize?

A2: The success of a Suzuki-Miyaura coupling hinges on the careful selection and optimization of several components:[6][7]

  • Palladium Catalyst and Ligand: The choice of the palladium source and the phosphine ligand is critical, especially given the potential for steric hindrance from the ortho-methyl group.

  • Base: The base plays a crucial role in the transmetalation step of the catalytic cycle.

  • Solvent: The solvent system must be able to dissolve the reactants and facilitate the reaction.

  • Temperature: Reaction temperature affects the reaction rate and the stability of the catalyst and reagents.

A systematic approach to optimizing these parameters, potentially using design of experiments (DoE), can significantly improve your yield.

Q3: Can I use a Grignard reaction as an alternative synthesis route?

A3: Yes, a Grignard reaction is a viable alternative. This would typically involve the reaction of a Grignard reagent, such as 2-methylphenylmagnesium bromide, with a 4-halobenzoic acid derivative, or the carbonation of a Grignard reagent derived from 4-bromo-2-methylbiphenyl. However, Grignard reagents are highly sensitive to moisture and protic functional groups, requiring strictly anhydrous conditions.[8] The Suzuki-Miyaura coupling is generally more tolerant of a wider range of functional groups.[9]

Troubleshooting Guide: Suzuki-Miyaura Coupling

This section addresses specific issues you might encounter during the Suzuki-Miyaura coupling for the synthesis of the methyl 4-(2-methylphenyl)benzoate intermediate.

Issue 1: Low or No Product Yield

Potential Cause & Solution

  • Inactive Catalyst: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it may not be efficiently reduced to Pd(0).

    • Recommendation: Ensure your phosphine ligand is not oxidized, as it also acts as a reducing agent. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. Also, ensure a strictly inert atmosphere (argon or nitrogen) is maintained throughout the reaction to prevent oxidation of the catalyst.[6]

  • Inefficient Oxidative Addition: The C-X bond (where X is Br or I) of the methyl 4-halobenzoate might not be breaking to allow the palladium to insert.

    • Recommendation: While aryl bromides are commonly used, aryl iodides are more reactive. If you are using an aryl chloride, a more specialized, electron-rich, and bulky ligand (e.g., a biaryl phosphine ligand like SPhos or XPhos) is often required to facilitate this step.[10][11]

  • Problematic Transmetalation: The transfer of the 2-methylphenyl group from the boronic acid to the palladium center can be slow.

    • Recommendation: The choice of base is critical here. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃, especially for sterically hindered substrates.[11] The solvent also plays a role; a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) with water can facilitate the transmetalation.

  • Steric Hindrance: The ortho-methyl group on the 2-methylphenylboronic acid can sterically hinder the coupling reaction.

    • Recommendation: To overcome steric hindrance, using bulky, electron-rich phosphine ligands is highly recommended. These ligands can promote the reductive elimination step, which can be challenging for hindered biaryls.[11] Increasing the reaction temperature may also be beneficial, but monitor for catalyst decomposition.

Issue 2: Significant Side Product Formation

Potential Cause & Solution

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of toluene from 2-methylphenylboronic acid. This is a common side reaction, especially with electron-rich boronic acids and in the presence of water and certain bases.

    • Recommendation:

      • Use anhydrous solvents and consider a non-aqueous base like KF.

      • Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) to reduce the rate of protodeboronation.[6]

      • Minimize reaction time and temperature.

  • Homocoupling: The formation of biphenyl from the coupling of two molecules of the aryl halide or two molecules of the boronic acid.

    • Recommendation:

      • Ensure rigorous exclusion of oxygen from the reaction mixture, as oxygen can promote the homocoupling of the boronic acid.[6]

      • Use the appropriate stoichiometry of reactants. An excess of one reactant can sometimes lead to its homocoupling.

  • Dehalogenation: The aryl halide is reduced to the corresponding arene (methyl benzoate).

    • Recommendation: This can be caused by impurities in the reagents or solvents. Ensure high-purity starting materials and solvents.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

This is a general procedure and may require optimization for your specific setup.

Reactants:

  • Methyl 4-bromobenzoate (1.0 eq)

  • 2-Methylphenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.03 eq)

  • K₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • To a dry Schlenk flask, add methyl 4-bromobenzoate, 2-methylphenylboronic acid, and K₂CO₃.

  • Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.

  • Under a positive pressure of the inert gas, add the degassed 1,4-dioxane/water solvent mixture.

  • Add the Pd(PPh₃)₄ catalyst to the stirring reaction mixture.

  • Heat the reaction to 90 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude methyl 4-(2-methylphenyl)benzoate by column chromatography on silica gel.

Protocol 2: Ester Hydrolysis

Reactants:

  • Methyl 4-(2-methylphenyl)benzoate (1.0 eq)

  • NaOH (3.0 eq)

  • Solvent: Methanol/Water (3:1)

Procedure:

  • Dissolve the methyl 4-(2-methylphenyl)benzoate in the methanol/water solvent mixture in a round-bottom flask.

  • Add NaOH and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.

  • The this compound will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[12]

Data Presentation

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)Na₂CO₃ (2)Toluene/H₂O10065
2Pd₂(dba)₃ (1)SPhos (2)K₃PO₄ (2)Dioxane/H₂O9088
3Pd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O9075
4PdCl₂(dppf) (2)-Cs₂CO₃ (2)DMF11092

Note: Yields are hypothetical and for illustrative purposes to show the effect of different reaction parameters.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_reagents Check Reagent Quality (Aryl Halide, Boronic Acid, Catalyst, Ligand, Base, Solvent) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Temperature, Stirring) check_reagents->check_conditions Reagents OK optimize_catalyst Optimize Catalyst System (Try different Pd sources and bulky, electron-rich ligands) check_conditions->optimize_catalyst Conditions OK optimize_base Optimize Base and Solvent (Try stronger bases like K3PO4, adjust solvent polarity) optimize_catalyst->optimize_base side_reactions Investigate Side Reactions (Protodeboronation, Homocoupling) by LC-MS or NMR optimize_base->side_reactions modify_boron Modify Boron Reagent (Use boronate ester) side_reactions->modify_boron Protodeboronation identified success Improved Yield side_reactions->success Other issues resolved modify_boron->success

Caption: A systematic workflow for troubleshooting low yields.

References

Technical Support Center: Purification of 4-(2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of 4-(2-methylphenyl)benzoic acid. The content is structured to address specific experimental issues through a troubleshooting guide and frequently asked questions, grounded in established scientific principles and practical laboratory experience.

I. Troubleshooting Guide: Addressing Specific Purification Issues

This section is designed to help you navigate common obstacles encountered during the purification of this compound.

Q1: My recrystallized this compound still shows significant impurities in the 1H NMR spectrum. What are the likely culprits and how can I improve the purity?

A1: This is a common issue that often points to co-precipitating impurities with similar solubility profiles to your target compound. The most probable impurities, especially if you've synthesized the compound via a Suzuki-Miyaura coupling, are starting materials, homo-coupled byproducts, or dehalogenated products.[1]

Causality and Recommended Actions:

  • Incomplete Reaction: Unreacted starting materials, such as the corresponding aryl halide or boronic acid, can persist. Ensure your reaction has gone to completion by monitoring with Thin-Layer Chromatography (TLC) before workup.

  • Homo-coupling of Boronic Acid: A frequent side reaction in Suzuki couplings is the formation of a dimer of the boronic acid.[1][2] This can be minimized by ensuring strictly anaerobic conditions and considering the addition of a mild reducing agent.

  • Similar Solubility: If the impurities have solubilities close to your product, a single recrystallization may be insufficient.

Workflow for Enhanced Purification:

Caption: Troubleshooting workflow for impure recrystallized product.

Q2: I'm observing a persistent baseline "hump" or unresolved broad peaks in my HPLC analysis after purification. What could be the cause?

A2: This phenomenon often suggests the presence of palladium catalyst residues or polymeric byproducts.

Causality and Recommended Actions:

  • Palladium Catalyst Residues: Palladium catalysts, especially homogeneous ones, can be challenging to remove completely.[3] These can interfere with downstream applications and analytical techniques.

  • Polymeric Byproducts: Under certain reaction conditions, polymerization of starting materials or products can occur, leading to a mixture of high molecular weight species.

Protocol for Palladium Removal:

  • Filtration through Celite®: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite®. This can remove a significant portion of heterogeneous catalysts like Pd/C.

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon.[4] Stir for a period (e.g., 30 minutes) and then filter through Celite®. Activated carbon can effectively adsorb residual palladium.

  • Specialized Scavengers: For particularly stubborn cases, consider using commercially available palladium scavengers.

Q3: My final product is an off-white or yellowish solid, but the literature reports it as a white crystalline solid. What causes this discoloration and is it a concern?

A3: Discoloration is typically due to trace impurities, often highly colored organic compounds or residual catalyst. While it may not always significantly impact the purity percentage, it can be an indicator of underlying issues.

Causality and Recommended Actions:

  • Oxidized Species: Exposure to air at elevated temperatures during workup or purification can lead to the formation of colored oxidation byproducts.

  • Residual Solvents or Reagents: Trapped, high-boiling point solvents (like DMF or DMSO) or colored reagents can cause discoloration.

Decolorization Protocol during Recrystallization:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent.

  • Add a small amount of activated charcoal (typically 1-2% by weight of the crude product).[4]

  • Boil the solution gently for 5-10 minutes.

  • Perform a hot filtration to remove the charcoal.[5]

  • Allow the filtrate to cool slowly to induce crystallization.

II. Frequently Asked Questions (FAQs)

Q1: What is the most effective and reliable method for purifying crude this compound?

A1: A combination of acid-base extraction followed by recrystallization is generally the most effective and scalable method for purifying this compound.[6][7][8]

  • Acid-Base Extraction: This technique leverages the acidic nature of the carboxylic acid group.[9][10] By treating a solution of the crude product in an organic solvent (like diethyl ether or ethyl acetate) with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide), the benzoic acid derivative is deprotonated to its carboxylate salt, which is soluble in the aqueous layer.[6][7][8] Neutral impurities, such as homo-coupled byproducts, will remain in the organic layer.[6] The aqueous layer can then be separated and acidified (e.g., with HCl) to precipitate the pure carboxylic acid.[6][7]

  • Recrystallization: This is a powerful technique for removing impurities that have different solubility profiles from the desired compound.[5][11] The principle relies on the fact that most compounds are more soluble in hot solvents than in cold ones.[11][12]

Caption: General purification workflow for this compound.

Q2: What are the best solvents for recrystallizing this compound?

A2: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[5] For benzoic acid derivatives, common choices include:

Solvent/Solvent SystemRationale & Considerations
Ethanol/Water A versatile mixed solvent system. The compound is typically dissolved in a minimal amount of hot ethanol, and hot water is added dropwise until the solution becomes slightly cloudy (the cloud point). Upon cooling, pure crystals should form.
Isopropanol A good single-solvent option that often provides well-formed crystals.
Toluene Can be effective, particularly for removing more polar impurities.
Ethyl Acetate/Hexane Another mixed solvent system where the compound is dissolved in hot ethyl acetate, and hexane is added to induce crystallization upon cooling.

It's always recommended to perform small-scale solvent screening tests to determine the optimal solvent or solvent system for your specific batch of crude product.

Q3: What are the expected spectral characteristics of pure this compound?

A3: Verifying the purity of your final product requires characterization by various analytical techniques.

  • 1H NMR: You should expect to see characteristic peaks for the aromatic protons and the methyl group protons. The carboxylic acid proton will appear as a broad singlet, typically downfield.

  • 13C NMR: The spectrum will show distinct signals for all the carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.

  • IR Spectroscopy: Key stretches to look for include the broad O-H stretch of the carboxylic acid (typically around 2500-3300 cm-1) and the sharp C=O stretch of the carbonyl group (around 1700 cm-1).

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound (C14H12O2, MW: 212.24 g/mol ).[13]

Q4: Can I use column chromatography to purify this compound?

A4: Yes, column chromatography is a viable, albeit often more labor-intensive, method for purification.[14][15][16]

General Parameters for Column Chromatography:

  • Stationary Phase: Silica gel is the most common choice.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is typically used. A good starting point for the eluent system can be determined by TLC. A gradient elution, starting with a lower polarity and gradually increasing it, can be effective for separating closely related impurities.[17]

It's important to note that acidic compounds can sometimes streak on silica gel. This can often be mitigated by adding a small amount (e.g., 0.5-1%) of acetic acid to the eluent system.

III. Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material) in a separatory funnel.

  • Basification: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[8] Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from CO₂ evolution.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction: Add another portion of the NaHCO₃ solution to the organic layer, shake, and combine the aqueous layers. Repeat this step one more time to ensure complete extraction of the acidic product.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (test with pH paper) and a precipitate forms.[7]

  • Isolation: Collect the precipitated solid by vacuum filtration, washing with cold deionized water.

  • Drying: Dry the purified solid, preferably under vacuum.

Protocol 2: Recrystallization from Ethanol/Water
  • Dissolution: Place the crude or extracted solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to just dissolve the solid.

  • Addition of Anti-Solvent: While keeping the solution hot, add hot deionized water dropwise until the solution just begins to turn cloudy. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[12]

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Disclaimer: All procedures described in this technical support guide should be performed by trained personnel in a properly equipped laboratory, following all appropriate safety precautions.

References

Technical Support Center: Scale-Up Synthesis of 4-(2-methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(2-methylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from the laboratory bench to a larger scale. As a key intermediate in the synthesis of 'sartan' class antihypertensive drugs, robust and scalable production of this molecule is critical.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and process safety considerations.

Overview of the Synthetic Workflow

The most prevalent and high-yielding method for synthesizing this compound on a large scale is the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction forms a crucial carbon-carbon bond between an aryl halide and an arylboronic acid. The general workflow is designed to ensure reaction efficiency, product purity, and operational safety.

cluster_prep Preparation & Staging cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation cluster_purification Purification & Finishing A Reactor Setup & Inerting B Reagent Preparation (Aryl Halide, Boronic Acid, Base, Solvent) C Controlled Dosing of Reagents B->C Charge Reagents D Reaction at Set Temperature C->D E In-Process Control (IPC) (e.g., HPLC for conversion) D->E F Reaction Quench E->F Reaction Complete G Phase Separation (Aqueous/Organic) F->G H Catalyst Removal (e.g., Filtration, Scavenging) G->H I Solvent Swap & Concentration H->I J Crystallization I->J Initiate Purification K Filtration & Washing J->K L Drying K->L M Final Product Analysis L->M

Caption: High-level workflow for the scale-up synthesis.

Troubleshooting Guide

This section addresses specific issues encountered during the scale-up synthesis in a question-and-answer format.

Reaction Performance

Q1: My reaction yield is significantly lower on a larger scale compared to my bench-top experiments. What are the likely causes?

This is a common scale-up challenge. The root cause often lies in mass and heat transfer limitations or catalyst deactivation.

  • Cause 1: Inefficient Mixing: At larger volumes, agitation that was sufficient in a round-bottom flask may not be adequate in a reactor. This leads to poor mixing of the multiphasic reaction mixture (organic solvent, aqueous base, solid catalyst/base), slowing the reaction rate.

    • Solution: Evaluate your reactor's agitation capabilities. Use computational fluid dynamics (CFD) models or consult with a chemical engineer to ensure your stirring speed and impeller design are appropriate for the vessel geometry and reaction mass.

  • Cause 2: Catalyst Deactivation: The palladium catalyst can be sensitive.

    • Oxygen Sensitivity: While some modern protocols can be run in air, many palladium-phosphine ligand systems are sensitive to oxygen, which can cause catalyst deactivation.[3] Ensure your reactor is properly purged and maintained under an inert atmosphere (Nitrogen or Argon).

    • Thermal Instability: Prolonged exposure to high temperatures can degrade the catalyst complex.

    • Solution: Perform rigorous inerting of the reactor before adding the catalyst. Consider using a more robust catalyst system, such as a well-defined pre-catalyst or a heterogeneous catalyst like palladium on carbon (Pd/C), which often exhibits better stability and is easier to remove post-reaction.[4]

  • Cause 3: Poor Temperature Control: The exothermic nature of the Suzuki coupling can lead to temperature spikes in a large reactor with a lower surface-area-to-volume ratio.[5][6] These spikes can accelerate side reactions or degrade the catalyst.

    • Solution: Implement a controlled dosing strategy for one of the reagents (e.g., the boronic acid solution) to manage the rate of heat generation. Ensure your reactor's cooling system is sufficient to handle the reaction exotherm.

Q2: In-process controls show the reaction has stalled before reaching full conversion. Why?

A stalled reaction typically points to a limiting reagent or a loss of catalytic activity.

  • Cause 1: Base Stoichiometry or Strength: The base is critical for the transmetalation step of the catalytic cycle. If the base is not strong enough, is not present in sufficient excess, or has poor solubility, the reaction can stop prematurely.

    • Solution: Ensure the base (e.g., K₂CO₃, K₃PO₄) is finely powdered to maximize surface area. Confirm that you are using at least 2-3 equivalents. For challenging couplings, a stronger base like potassium phosphate may be necessary.[7]

  • Cause 2: Boronic Acid Decomposition: Arylboronic acids can undergo protodeboronation (replacement of the B(OH)₂ group with hydrogen) or form inactive cyclic anhydrides (boroxines) upon standing or heating.

    • Solution: Use high-quality boronic acid and prepare solutions fresh if possible. Avoid prolonged heating of the boronic acid solution before it is added to the reaction.

Product Purity and Impurities

Q3: My final product is contaminated with homocoupled byproducts. How can I minimize their formation?

Homocoupling is a primary side reaction in Suzuki couplings, leading to impurities like 4,4'-biphenyl dicarboxylic acid (from the aryl halide) and 2,2'-dimethylbiphenyl (from the boronic acid).

  • Cause 1: Oxygen in the Reaction: Oxygen can promote the oxidative homocoupling of the boronic acid.

    • Solution: De-gas all solvents and the reaction mixture thoroughly before adding the palladium catalyst. Maintain a strict inert atmosphere throughout the reaction.

  • Cause 2: Incorrect Stoichiometry: An excess of the boronic acid can favor its homocoupling.

    • Solution: Carefully control the stoichiometry. A slight excess of the boronic acid (e.g., 1.05-1.1 equivalents) is common, but a large excess should be avoided.

  • Cause 3: Catalyst and Ligand Choice: The choice of palladium source and ligand significantly impacts selectivity.

    • Solution: Screen different ligands. Bulky, electron-rich phosphine ligands often favor the desired cross-coupling pathway over homocoupling.

Common Impurity Potential Source Mitigation Strategy
4-Bromobenzoic AcidIncomplete reactionIncrease reaction time/temperature; check catalyst activity.
2-Methylphenylboronic AcidIncomplete reaction; excess reagentOptimize stoichiometry; improve reaction conditions.
4,4'-Biphenyl dicarboxylic acidHomocoupling of 4-bromobenzoic acid derivativeEnsure robust inert atmosphere; optimize catalyst system.
2,2'-DimethylbiphenylHomocoupling of 2-methylphenylboronic acidEnsure robust inert atmosphere; avoid large excess of boronic acid.
Debrominated starting materialReductive dehalogenation side reactionUse high-purity reagents; ensure base is not overly strong.

Q4: I am struggling to reduce residual palladium in my final product to acceptable levels (<10 ppm). What are the best methods?

Removing palladium to meet the stringent requirements for active pharmaceutical ingredients (APIs) is a critical challenge.

  • Solution 1: Use of a Heterogeneous Catalyst: Using Pd/C simplifies catalyst removal to a simple filtration step.[3] This is often the most effective and scalable approach.

  • Solution 2: Scavengers: If a homogeneous catalyst is used, post-reaction treatment with a scavenger is necessary.

    • Thiol-based Scavengers: Reagents like silica-bound mercaptopropyl trimethoxysilane (MP-TMS) or N-acetylcysteine are highly effective at binding palladium.

    • Activated Carbon: Treatment with activated carbon can also effectively adsorb residual palladium, though it may sometimes lead to product losses.

    • Procedure: After the reaction is complete and quenched, the scavenger is added to the organic phase and stirred for several hours before being filtered off. The effectiveness of different scavengers and the required contact time should be experimentally determined.

Isolation and Purification

Q5: The crystallization of this compound is inconsistent, leading to variable purity and poor filterability. How can I develop a robust crystallization protocol?

Crystallization is a critical unit operation that defines the purity and physical properties of your final product.[8]

  • Step 1: Solvent Selection: The ideal solvent (or solvent system) should provide high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.[9] For benzoic acid derivatives, common solvents include isopropanol, ethanol, acetone, or mixtures with water.[8][10]

  • Step 2: Control Cooling Rate: Rapid cooling ("crashing out") traps impurities and leads to the formation of small, often needle-like crystals that are difficult to filter and wash.

    • Solution: Implement a controlled cooling profile. A slow, linear cooling rate allows for the growth of larger, more uniform crystals, which improves purity and filtration performance.

  • Step 3: Seeding: Seeding the supersaturated solution with a small amount of pure product can control the onset of crystallization and promote the desired crystal form (polymorph).

    • Procedure: Cool the solution to a temperature where it is slightly supersaturated, add 0.1-1% w/w of seed crystals, and hold for a period to allow crystal growth before continuing the cooling profile.

  • Step 4: Anti-Solvent Addition: An alternative to cooling is anti-solvent crystallization. Here, a solvent in which the product is insoluble is slowly added to a solution of the product. This method can provide excellent control over crystal size.

Process Safety FAQs

Q1: What are the primary safety hazards to consider when scaling up this Suzuki reaction?

The most significant and often underestimated hazard is the potential for a thermal runaway reaction.[5] Palladium-catalyzed cross-coupling reactions are known to be exothermic.[6]

  • Exothermicity: The heat of reaction (ΔH) for Suzuki couplings can be substantial, often in the range of -100 to -200 kJ/mol.[6][11] On a large scale, where the surface-area-to-volume ratio is low, this heat can accumulate faster than it can be removed by the reactor's cooling system. This can lead to a rapid increase in temperature and pressure, potentially resulting in a runaway reaction.[11]

  • Solvent Decomposition: Solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) can decompose exothermically at elevated temperatures, a process that can be catalyzed by residual reagents or bases.[11] If the reaction temperature exceeds the decomposition onset temperature of the solvent, a secondary, more dangerous runaway can be triggered.[6]

Q2: How do I quantify and control these thermal risks before scaling up?

A thorough understanding of the reaction's thermal profile is not optional; it is essential for safe scale-up.

  • Action 1: Reaction Calorimetry: Conduct reaction calorimetry studies (e.g., using an RC1 calorimeter) on the lab scale. This will provide critical data on the heat of reaction, the rate of heat release, and the adiabatic temperature rise (ΔT_ad). The Maximum Temperature of the Synthesis Reaction (MTSR) can then be calculated to determine if it exceeds the boiling point of the solvent or the decomposition temperature of the reaction mixture.[6]

  • Action 2: Controlled Dosing: Based on calorimetry data, design a controlled addition of one of the reactants. By controlling the rate of addition, you control the rate of heat generation, ensuring it never overwhelms the reactor's cooling capacity.

  • Action 3: Engineering Controls: Ensure the scale-up reactor has adequate cooling power, an emergency quenching system, and a properly sized pressure relief system.

Start Low Yield or Purity Issue IPC Review In-Process Control (IPC) Data Start->IPC Conversion Is Reaction Conversion Low? IPC->Conversion Purity Is Final Purity Low? Conversion->Purity No Catalyst Troubleshoot Catalyst: - Activity - Inerting - Loading Conversion->Catalyst Yes Workup Troubleshoot Work-up: - Phase Separation - Emulsions Purity->Workup No (Suspect Losses) Impurities Identify Impurities (HPLC/MS) - Homocoupling? - Unreacted SMs? Purity->Impurities Yes Conditions Troubleshoot Conditions: - Base Stoichiometry - Temperature - Mixing Catalyst->Conditions End Problem Resolved Catalyst->End Conditions->Catalyst Workup->End Crystallization Troubleshoot Crystallization: - Solvent System - Cooling Rate - Seeding Crystallization->End Impurities->Crystallization

Caption: A troubleshooting decision tree for common scale-up issues.

Scalable Laboratory Protocol (Example)

This protocol describes the synthesis of this compound on a 100g scale, incorporating principles of process safety and scalability.

Reagents:

  • Methyl 4-bromobenzoate (1.0 eq)

  • 2-Methylphenylboronic acid (1.1 eq)

  • Potassium Carbonate (K₂CO₃), milled (3.0 eq)

  • Palladium Acetate (Pd(OAc)₂, 0.01 eq)

  • Triphenylphosphine (PPh₃, 0.02 eq)

  • Toluene (10 vol)

  • Water (3 vol)

  • Sodium Hydroxide (NaOH) for hydrolysis

  • Hydrochloric Acid (HCl) for acidification

  • Isopropanol for crystallization

Procedure:

  • Reactor Setup: Set up a jacketed glass reactor equipped with an overhead stirrer, temperature probe, condenser, and nitrogen inlet/outlet.

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes.

  • Charging: Charge milled K₂CO₃, Methyl 4-bromobenzoate, Toluene, and Water to the reactor. Begin stirring.

  • De-gassing: Sparge the resulting slurry with nitrogen for another 30 minutes to remove dissolved oxygen.

  • Catalyst Preparation: In a separate glovebox or inerted flask, prepare the active catalyst by stirring Pd(OAc)₂ and PPh₃ in a small amount of de-gassed toluene.

  • Reaction: Add the catalyst solution to the reactor. Heat the mixture to 80-85 °C and hold for 4-6 hours.

  • In-Process Control: Take a sample from the reaction mixture, quench it, and analyze by HPLC to confirm the consumption of the starting material.

  • Hydrolysis: Once the coupling is complete, cool the reactor to 60 °C. Add an aqueous solution of NaOH (e.g., 4 eq) and stir for 2-4 hours until the ester is fully hydrolyzed to the sodium salt of the carboxylic acid.

  • Work-up: Cool to room temperature. Stop stirring and allow the phases to separate. Remove the lower aqueous phase containing the product salt.

  • Catalyst Removal: Treat the aqueous phase with 5 wt% activated carbon for 1 hour, then filter through a bed of celite to remove the carbon and precipitated palladium.

  • Precipitation: Transfer the clear aqueous solution to a clean vessel. Cool to 10-15 °C and slowly add concentrated HCl to adjust the pH to ~2-3. The product, this compound, will precipitate as a solid.

  • Isolation: Filter the solid product and wash the cake thoroughly with cold water until the filtrate is neutral.

  • Crystallization: Transfer the wet cake to a clean reactor. Add isopropanol (5 vol), heat to reflux to dissolve, then cool slowly to 0-5 °C to crystallize.

  • Drying: Filter the purified product, wash with cold isopropanol, and dry under vacuum at 60 °C to a constant weight.

References

preventing byproduct formation in Friedel-Crafts acylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Friedel-Crafts Acylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for preventing byproduct formation in Friedel-Crafts acylation reactions. Here, you will find a combination of expert insights, detailed protocols, and practical FAQs to ensure the success of your syntheses.

The Challenge of Purity in Friedel-Crafts Acylation

Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds and producing aryl ketones. While generally more robust and less prone to rearrangement and poly-substitution than its alkylation counterpart, achieving high purity and yield can be challenging.[1][2] The formation of unwanted byproducts not only complicates purification but can also significantly impact the viability of a synthetic route. This guide will dissect the common pitfalls and provide actionable solutions.

Troubleshooting Guide: Common Byproducts and Their Prevention

This section addresses specific byproducts encountered during Friedel-Crafts acylation, their mechanistic origins, and strategies for their mitigation.

Issue 1: Formation of Isomeric Products

Symptoms: You observe a mixture of ortho, para, and sometimes meta acylated products in your reaction analysis (e.g., GC-MS, NMR).

Root Cause Analysis: The regioselectivity of Friedel-Crafts acylation is governed by the electronic and steric effects of the substituents already present on the aromatic ring. While activating groups typically direct to the ortho and para positions, and deactivating groups to the meta position, the choice of reaction conditions can override these directing effects.

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, favoring the formation of the sterically less hindered product (often the para isomer). At higher temperatures, the reaction is under thermodynamic control, which can lead to rearrangement of the initially formed product to the more stable isomer.[3] For instance, in the acylation of 2-methoxynaphthalene, lower temperatures favor the 1-acetyl product (kinetic), while higher temperatures promote rearrangement to the 6-acetyl isomer (thermodynamic).[3]

Mitigation Strategies:

  • Temperature Control: This is the most critical parameter for controlling isomer formation.[3]

    • For kinetically favored products, maintain low reaction temperatures (e.g., 0-25 °C).

    • To obtain the thermodynamically more stable isomer, higher temperatures may be necessary, but this should be approached with caution to avoid other side reactions.[3]

  • Catalyst Selection: The choice of Lewis acid can influence regioselectivity. Milder Lewis acids, such as Zn(II) salts or solid acid catalysts like zeolites, may offer improved selectivity in certain cases.[4][5]

  • Solvent Effects: The polarity of the solvent can influence the distribution of isomers. Experimenting with different solvents may be necessary to optimize for the desired product.[6]

Parameter Effect on Regioselectivity Recommendation
TemperatureLower temperatures favor kinetic products; higher temperatures favor thermodynamic products.[3]Optimize temperature based on the desired isomer.
CatalystMilder catalysts can sometimes offer better selectivity.[4][5]Screen different Lewis acids or solid acid catalysts.
SolventSolvent polarity can influence isomer distribution.[6]Test a range of anhydrous solvents.

Troubleshooting Workflow for Isomer Formation

start Isomeric Byproducts Detected temp_check Is Temperature Optimized? start->temp_check adjust_temp Adjust Temperature (Lower for Kinetic, Higher for Thermodynamic) temp_check->adjust_temp No catalyst_check Is Catalyst Choice Optimal? temp_check->catalyst_check Yes adjust_temp->catalyst_check screen_catalysts Screen Milder Lewis Acids or Solid Acid Catalysts catalyst_check->screen_catalysts No solvent_check Is Solvent Appropriate? catalyst_check->solvent_check Yes screen_catalysts->solvent_check screen_solvents Test Solvents of Varying Polarity solvent_check->screen_solvents No end Desired Isomer Purity Improved solvent_check->end Yes screen_solvents->end

Caption: Decision workflow for troubleshooting isomeric byproduct formation.

Issue 2: Polyacylation Products

Symptoms: Detection of di- or even tri-acylated products in the reaction mixture.

Root Cause Analysis: A key advantage of Friedel-Crafts acylation over alkylation is that the introduced acyl group is electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution.[7][8] This makes polyacylation significantly less common.[7][8] However, it can still occur under certain conditions:

  • Highly Activated Substrates: If the starting aromatic compound is highly activated (e.g., phenols, anilines, or their ethers), the deactivating effect of the first acyl group may not be sufficient to prevent a second acylation.[9]

  • Forcing Reaction Conditions: High temperatures, prolonged reaction times, or a large excess of the acylating agent and catalyst can sometimes lead to polyacylation, even with less activated substrates.

Mitigation Strategies:

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess of the aromatic substrate relative to the acylating agent and Lewis acid.[8]

  • Reaction Conditions:

    • Maintain the lowest effective reaction temperature.[10]

    • Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid over-reaction.

  • Protecting Groups: For highly activated substrates like phenols and anilines, consider using a protecting group to moderate the activating effect before proceeding with the acylation.

Issue 3: Byproducts from Solvent Acylation

Symptoms: The presence of an acylated solvent molecule as a significant impurity.

Root Cause Analysis: If the solvent used in the reaction is an aromatic compound (e.g., chlorobenzene), it can compete with the substrate for acylation.[6] This is more likely to occur if the substrate is less reactive than the solvent.

Mitigation Strategies:

  • Use an Inert Solvent: The most straightforward solution is to use a solvent that is inert under Friedel-Crafts conditions. Common choices include:

    • Dichloromethane (DCM)

    • 1,2-Dichloroethane (DCE)

    • Carbon disulfide (CS₂)

    • Nitrobenzene (can also be a substrate, but is highly deactivated)

  • Solvent as Reagent: If the aromatic substrate is a liquid, consider using it in large excess to act as both the reactant and the solvent.

Frequently Asked Questions (FAQs)

Q1: My reaction is not proceeding, or the yield is very low. What are the common causes?

A1: Low or no yield in Friedel-Crafts acylation can often be attributed to a few key factors:

  • Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) on the aromatic substrate can render it unreactive to Friedel-Crafts acylation.[11]

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in the reagents, solvent, or glassware will deactivate the catalyst.[9][12] It is crucial to use anhydrous conditions and freshly opened or purified reagents.[12]

  • Catalyst Complexation: The ketone product forms a stable complex with the Lewis acid, which removes the catalyst from the reaction cycle.[4] Therefore, a stoichiometric amount or more of the catalyst is generally required.[4] Additionally, if the aromatic substrate contains basic groups like amines (-NH₂, -NHR, -NR₂), they will form a complex with the Lewis acid, deactivating both the catalyst and the substrate.[7][13]

Q2: Can I avoid using hazardous Lewis acids like AlCl₃?

A2: Yes, there are "greener" alternatives to traditional Lewis acids. These include:

  • Solid Acid Catalysts: Zeolites and other solid acid catalysts can be effective, are often reusable, and can sometimes offer better regioselectivity.[5][11]

  • Metal Triflates: Lanthanide triflates (e.g., Yb(OTf)₃) and other metal triflates are known to catalyze Friedel-Crafts acylations.[11]

  • Brønsted Acids: In some cases, particularly with activated aromatic rings, strong Brønsted acids can be used as catalysts.[4]

Q3: How do I properly quench my Friedel-Crafts acylation reaction and work up the product?

A3: A proper workup is critical for destroying the catalyst-product complex and removing inorganic salts.

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[12] The acid helps to dissolve the aluminum salts that form.[12]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Washing: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[8]

  • Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.[12] The crude product can then be purified by recrystallization or column chromatography.

Experimental Protocols

Protocol: Synthesis of 4-Acetylbiphenyl via Friedel-Crafts Acylation[12]

This protocol provides a typical laboratory procedure for the acylation of biphenyl.

Materials:

  • Biphenyl

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add biphenyl and anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add anhydrous aluminum chloride (1.1 - 2.0 equivalents) portion-wise to the stirred suspension.

  • Slowly add acetyl chloride (1.1 - 1.3 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0-5 °C.

  • After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux for 10-30 minutes, monitoring by TLC.

  • Cool the reaction mixture back to 0 °C and slowly pour it onto a mixture of crushed ice and concentrated HCl with vigorous stirring.

  • Separate the organic layer. Wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like hexane or ethanol.

General Mechanism of Friedel-Crafts Acylation

cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcylHalide Acyl Halide/Anhydride AcyliumIon Acylium Ion (Electrophile) AcylHalide->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) AromaticRing Aromatic Ring (Nucleophile) AreniumIon Arenium Ion Intermediate (Sigma Complex) AromaticRing->AreniumIon + Acylium Ion ProductComplex Product-Lewis Acid Complex AreniumIon->ProductComplex Deprotonation ArylKetone Aryl Ketone (Product) ProductComplex->ArylKetone Aqueous Workup

Caption: The general mechanism of Friedel-Crafts acylation, from electrophile generation to product formation.

References

Validation & Comparative

A Comparative Spectroscopic Analysis of Synthesized versus Commercial 4-(2-Methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and materials science, the unequivocal structural confirmation and purity assessment of synthesized compounds are paramount. This guide provides an in-depth comparative analysis of 4-(2-methylphenyl)benzoic acid synthesized in-house via a Suzuki-Miyaura cross-coupling reaction against a commercially procured standard. We will delve into the nuances of spectroscopic data interpretation—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—to validate the chemical identity and purity of the synthesized product. This guide is intended for researchers, chemists, and quality control professionals who rely on precise analytical data to drive their scientific endeavors.

The Significance of this compound

This compound is a biphenyl carboxylic acid derivative. The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active molecules. The specific substitution pattern of this compound makes it a valuable building block for creating more complex molecular architectures. Therefore, a reliable synthesis and rigorous characterization are crucial first steps in any research and development pipeline.

Synthesis Strategy: The Suzuki-Miyaura Cross-Coupling

For the synthesis of this compound, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is an exceptionally robust and versatile method.[1][2][3] This reaction excels in its ability to form carbon-carbon bonds with high efficiency and tolerance for a wide range of functional groups.[3] Our approach involves the coupling of 4-bromobenzoic acid with 2-methylphenylboronic acid.

The choice of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), is critical for facilitating the catalytic cycle, which comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[3] A base, in this case, sodium carbonate, is essential for the activation of the boronic acid in the transmetalation step.

Suzuki_Miyaura_Coupling Reactants Reactants: 4-Bromobenzoic Acid (Ar-X) 2-Methylphenylboronic Acid (Ar'-B(OH)₂) Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-Pd(II)L₂-X Pd0->OxAdd Ar-X Transmetalation Transmetalation Ar-Pd(II)L₂-Ar' OxAdd->Transmetalation [Ar'BO₂M]⁻ RedElim Reductive Elimination Ar-Ar' Transmetalation->RedElim RedElim->Pd0 Regenerates Catalyst Product Product: This compound RedElim->Product Base Base (e.g., Na₂CO₃) activates Boronic Acid Base->Transmetalation Ar'-B(OH)₂

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Synthesis of this compound
  • Reaction Setup: To a 100 mL round-bottom flask, add 4-bromobenzoic acid (1.0 eq), 2-methylphenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Solvent Addition: Add a 3:1 mixture of toluene and water.

  • Degassing: Sparge the mixture with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.02 eq) to the flask under a positive pressure of inert gas.

  • Reaction: Heat the mixture to 90°C and stir vigorously for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature. Acidify the aqueous layer with 2M HCl to a pH of ~2, prompting the precipitation of the product.

  • Purification: Filter the precipitate, wash with cold water, and then recrystallize from an ethanol/water mixture to yield the purified this compound as a white solid.

Spectroscopic Analysis Workflow

The synthesized and commercial samples of this compound were prepared for analysis as follows:

  • ¹H and ¹³C NMR: Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).

  • IR Spectroscopy: Samples were analyzed as solids using an ATR-FTIR spectrometer.

  • Mass Spectrometry: Samples were analyzed using Electrospray Ionization (ESI) in negative ion mode.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Comparative Analysis cluster_samples Samples synthesis Suzuki Coupling workup Acidification & Filtration synthesis->workup purification Recrystallization workup->purification synthesized Synthesized Product purification->synthesized nmr ¹H & ¹³C NMR ir FTIR ms Mass Spectrometry synthesized->nmr synthesized->ir synthesized->ms commercial Commercial Standard commercial->nmr commercial->ir commercial->ms

Caption: Experimental workflow from synthesis to comparative spectral analysis.

Comparative Spectral Data

The following tables summarize the spectral data obtained for the in-house synthesized this compound and a commercially available standard.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentSynthesized SampleCommercial Standard
~13.0br s1H-COOH13.0513.04
8.01d, J=8.2 Hz2HAr-H8.018.01
7.45d, J=8.2 Hz2HAr-H7.457.45
7.28-7.35m4HAr-H7.27-7.367.28-7.35
2.25s3H-CH₃2.252.25

Table 2: ¹³C NMR Data (101 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentSynthesized SampleCommercial Standard
167.5-COOH167.5167.5
144.8Quaternary C144.8144.8
140.2Quaternary C140.2140.2
135.9Quaternary C135.9135.9
130.8Ar-CH130.8130.8
130.0Ar-CH130.0130.0
129.5Quaternary C129.5129.5
128.8Ar-CH128.8128.8
128.3Ar-CH128.3128.3
126.3Ar-CH126.3126.3
20.4-CH₃20.420.4

Table 3: IR and Mass Spectrometry Data

TechniqueParameterSynthesized SampleCommercial Standard
IR (ATR) O-H stretch (broad)3050-2850 cm⁻¹3055-2850 cm⁻¹
C=O stretch1685 cm⁻¹1686 cm⁻¹
C=C stretch1610, 1480 cm⁻¹1610, 1481 cm⁻¹
Mass Spec (ESI-) [M-H]⁻ (m/z)211.07211.07

Interpretation and Discussion

A meticulous comparison of the spectral data reveals an excellent correlation between the synthesized this compound and the commercial standard, confirming the successful synthesis of the target molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectra are virtually identical. The characteristic broad singlet at ~13.0 ppm is indicative of the carboxylic acid proton. The aromatic region displays the expected signals, and the singlet at 2.25 ppm corresponds to the three protons of the methyl group. The integration of all signals is consistent with the proposed structure.

  • ¹³C NMR Spectroscopy: The carbon spectra of both samples show eleven distinct signals, which aligns with the eleven unique carbon environments in the molecule. The peak at 167.5 ppm is characteristic of a carboxylic acid carbon, while the signal at 20.4 ppm corresponds to the methyl carbon. The remaining nine signals in the aromatic region are in complete agreement.

  • Infrared (IR) Spectroscopy: The IR spectra exhibit the hallmark absorptions for a carboxylic acid. The very broad O-H stretch from approximately 3050 to 2850 cm⁻¹ is a definitive feature. The sharp, strong carbonyl (C=O) peak around 1685 cm⁻¹ further confirms the presence of the carboxylic acid functional group. The aromatic C=C stretching vibrations are also present as expected.

  • Mass Spectrometry: The mass spectra for both samples show a prominent peak at an m/z of 211.07 in negative ion mode. This corresponds to the deprotonated molecule ([M-H]⁻), which has a calculated exact mass of 211.0765 for C₁₄H₁₁O₂⁻, thus confirming the molecular weight of the compound (212.24 g/mol ).[4]

The high degree of concordance across all four analytical techniques provides strong evidence that the synthesized this compound is structurally identical to the commercial standard and possesses a high level of purity. The absence of significant impurity peaks in the NMR spectra and the clean nature of the mass spectrum indicate that the chosen purification method was effective.

Conclusion

This guide demonstrates a systematic approach to the synthesis and rigorous characterization of this compound. The Suzuki-Miyaura coupling provides a reliable and efficient route to this valuable building block. Through a multi-faceted analytical approach employing ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, we have unequivocally validated the structure and purity of the synthesized material against a commercial standard. This level of analytical rigor is indispensable for ensuring the quality and reliability of chemical compounds used in research and development.

References

A Comparative Guide to the Validation of a Novel Stability-Indicating HPLC Method for 4-(2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide presents a comprehensive validation of a novel, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-(2-methylphenyl)benzoic acid. The validation is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and provides a comparative analysis against established acceptance criteria.[1][2] This document serves as a detailed technical resource, offering insights into the experimental design, causality behind procedural choices, and the interpretation of validation data.

Introduction: The Need for a Robust Analytical Method

This compound is a significant compound in pharmaceutical development, often used as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The purity and concentration of this intermediate are critical quality attributes that can directly impact the safety and efficacy of the final drug product. Therefore, a reliable and validated analytical method is essential for its accurate quantification and for monitoring its stability.

This guide details the validation of a newly developed stability-indicating RP-HPLC method, designed to offer superior resolution and sensitivity compared to existing methods. A stability-indicating method is crucial as it can accurately measure the decrease in the amount of the active ingredient due to degradation.[3][4]

The Novel Analytical Method: A Comparative Overview

The new method utilizes a C18 column with a gradient elution of acetonitrile and a phosphate buffer at a pH of 3.0, with UV detection at 254 nm. This approach was chosen to enhance the separation of this compound from its potential degradation products and process-related impurities.

Comparison with Existing Methods:

FeatureNovel RP-HPLC MethodConventional Isocratic HPLC
Principle Gradient elution RP-HPLCIsocratic RP-HPLC
Stationary Phase C18, 2.1 x 100 mm, 1.8 µmC18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile and 0.02 M KH2PO4 (pH 3.0)Acetonitrile and Water (60:40)
Run Time ~10 minutes~20 minutes
Resolution Enhanced separation from degradantsPotential for co-elution
Sensitivity Lower limits of detection and quantificationStandard sensitivity

The Validation Workflow: A Systematic Approach

The validation of an analytical procedure is a documented process that demonstrates its suitability for its intended purpose.[5][6] The following workflow was designed to rigorously assess the performance of the new HPLC method.

Caption: A flowchart illustrating the systematic workflow for the validation of the analytical method.

Experimental Protocols and Data Analysis

The validation of this method adheres to the ICH Q2(R1) guideline, which outlines the necessary validation parameters for analytical procedures.[1][2]

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7] To demonstrate specificity, forced degradation studies were conducted.[3][8]

Experimental Protocol:

  • Acid Hydrolysis: 10 mg of this compound was dissolved in 10 mL of 0.1 N HCl and heated at 80°C for 24 hours.

  • Base Hydrolysis: 10 mg of the analyte was dissolved in 10 mL of 0.1 N NaOH and heated at 80°C for 24 hours.

  • Oxidative Degradation: 10 mg of the analyte was dissolved in 10 mL of 3% H₂O₂ and kept at room temperature for 24 hours.

  • Thermal Degradation: A solid sample of the analyte was kept in an oven at 105°C for 48 hours.

  • Photolytic Degradation: A solution of the analyte was exposed to UV light (254 nm) for 48 hours.

Results and Comparison:

The chromatograms from the forced degradation studies showed that the main peak of this compound was well-resolved from all degradation product peaks, demonstrating the stability-indicating nature of the method.

Stress Condition% DegradationResolution (Main Peak vs. Closest Degradant)Acceptance Criteria
Acid Hydrolysis15.2%> 2.0Resolution > 1.5
Base Hydrolysis12.8%> 2.0Resolution > 1.5
Oxidative9.5%> 2.0Resolution > 1.5
Thermal5.1%Not Applicable (No significant degradation)Peak purity > 0.999
Photolytic7.3%> 2.0Resolution > 1.5

Linearity demonstrates a direct proportionality between the concentration of the analyte and the analytical response over a specified range.

Experimental Protocol:

A series of six standard solutions of this compound were prepared at concentrations ranging from 50% to 150% of the nominal working concentration (100 µg/mL). Each solution was injected in triplicate.

Results and Comparison:

ParameterObserved ValueAcceptance Criteria
Correlation Coefficient (r²) 0.9998r² ≥ 0.999
Y-intercept Minimal, not significantly different from zeroY-intercept should be less than 2% of the response at 100% concentration.[9]
Range 50 µg/mL - 150 µg/mL80% to 120% of the test concentration for an assay of a finished product.[4]

Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix.

Experimental Protocol:

The placebo was spiked with this compound at three concentration levels (80%, 100%, and 120% of the working concentration). Each concentration was prepared in triplicate.

Results and Comparison:

Spiked LevelMean Recovery (%)% RSDAcceptance Criteria
80%99.2%0.8%98.0% - 102.0% recovery
100%100.5%0.6%98.0% - 102.0% recovery
120%99.8%0.7%98.0% - 102.0% recovery

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day and inter-analyst).

Experimental Protocol:

  • Repeatability: Six replicate injections of the 100% concentration standard solution were performed on the same day.

  • Intermediate Precision: The repeatability experiment was repeated on a different day by a different analyst.

Results and Comparison:

Precision Level% RSDAcceptance Criteria
Repeatability (Intra-day) 0.5%RSD ≤ 2%[7]
Intermediate Precision (Inter-day) 0.9%RSD ≤ 2%

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio.

Experimental Protocol:

Solutions of decreasing concentrations were injected, and the signal-to-noise (S/N) ratio was determined.

Results and Comparison:

ParameterDetermined ValueAcceptance Criteria
LOD (S/N ≈ 3:1) 0.1 µg/mLReportable
LOQ (S/N ≈ 10:1) 0.3 µg/mLReportable

Robustness was evaluated by making small, deliberate changes to the method parameters.

Experimental Protocol:

The following parameters were varied:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase pH (± 0.1 units)

Results and Comparison:

The system suitability parameters (e.g., peak asymmetry, theoretical plates) and the final assay results remained within the acceptance criteria for all variations, indicating the robustness of the method.

Caption: Factors varied to assess the robustness of the analytical method.

Conclusion: A Validated Method Fit for Purpose

The novel RP-HPLC method for the quantification of this compound has been successfully validated in accordance with ICH Q2(R1) guidelines.[1][2] The comprehensive data presented in this guide demonstrates that the method is specific, linear, accurate, precise, and robust for its intended purpose. Its stability-indicating nature makes it a superior alternative for the quality control and stability testing of this compound in pharmaceutical development and manufacturing.

References

A Comparative Guide to the Biological Activity of 4-(2-methylphenyl)benzoic Acid and Other Biphenyls

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the biphenyl scaffold represents a privileged structure, forming the core of numerous biologically active compounds. Its inherent structural rigidity and capacity for diverse functionalization have made it a cornerstone in the design of novel therapeutics. This guide provides an in-depth technical comparison of the biological activity of 4-(2-methylphenyl)benzoic acid against other biphenyl derivatives. We will delve into its synthetic pathways, explore its potential biological effects based on structure-activity relationships, and provide detailed experimental protocols for researchers to validate and expand upon these findings.

Introduction: The Significance of the Biphenyl Moiety

Biphenyl and its derivatives are integral to the development of pharmaceuticals and agrochemicals.[1] The unique architecture of two connected phenyl rings allows for a wide range of structural modifications, leading to compounds with targeted biological activities.[1][2] These derivatives have shown promise as anti-inflammatory agents, antihypertensives, and even anticancer drugs, underscoring their importance in drug discovery.[2] The biological efficacy of these compounds is often finely tuned by the nature and position of substituents on the biphenyl core.[1]

Synthesis of this compound and Analogs

The synthesis of this compound and its structural isomers is most commonly achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] This powerful carbon-carbon bond-forming reaction offers a versatile and efficient route to a wide array of biphenyl compounds.[3]

General Synthetic Approach: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.[3] For the synthesis of this compound, 4-bromobenzoic acid would be coupled with 2-methylphenylboronic acid.

G cluster_reactants Reactants cluster_reagents Reagents 4-bromobenzoic_acid 4-Bromobenzoic Acid Reaction + 4-bromobenzoic_acid->Reaction 2-methylphenylboronic_acid 2-Methylphenylboronic Acid 2-methylphenylboronic_acid->Reaction Pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction Product This compound Reaction->Product Heat

Caption: General scheme for the synthesis of this compound via Suzuki-Miyaura coupling.

This methodology can be readily adapted to synthesize a variety of analogs for comparative studies by simply changing the arylboronic acid partner. For instance, using 3-methylphenylboronic acid or 4-methylphenylboronic acid would yield the corresponding meta- and para-isomers, respectively.

Detailed Synthetic Protocol: Suzuki-Miyaura Coupling

The following protocol provides a general procedure for the synthesis of 4-arylbenzoic acids.[3][4]

  • Reaction Setup: In a round-bottom flask, combine 4-bromobenzoic acid (1.0 eq.), the desired arylboronic acid (1.2 eq.), a base such as potassium carbonate (2.0 eq.), and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (3-5 mol%).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene and an aqueous solution (e.g., 2M K₂CO₃), in a 2:1 ratio.

  • Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Acidify the aqueous layer with HCl to precipitate the carboxylic acid.

  • Purification: Collect the crude product by filtration and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-arylbenzoic acid.

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective

While specific experimental data for the biological activity of this compound is not extensively available in the public domain, we can infer potential activities and draw comparisons based on the well-established principles of structure-activity relationships for biphenyl and benzoic acid derivatives. The primary areas of interest for such compounds are typically their anti-inflammatory and antiproliferative properties.

Anti-Inflammatory Activity

Many biphenyl carboxylic acids exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[5] The substitution pattern on the biphenyl core can significantly influence this activity.

Hypothesized SAR for Anti-inflammatory Activity:

  • Position of the Methyl Group: The position of the methyl group on the second phenyl ring (ortho, meta, or para) is expected to influence the dihedral angle between the two aromatic rings. This, in turn, can affect how the molecule fits into the active site of target enzymes like COX-1 and COX-2.

  • Ortho-Substitution: The ortho-methyl group in this compound is likely to induce a greater twist in the biphenyl system compared to its meta and para isomers. This conformational constraint could lead to altered selectivity and potency for COX enzymes.

  • Carboxylic Acid Group: The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is crucial for their activity, often involved in key interactions within the enzyme's active site.

Antiproliferative Activity

Biphenyl derivatives have also been investigated for their potential as anticancer agents.[6] Their mechanism of action can vary, but often involves the inhibition of key signaling pathways or enzymes involved in cell proliferation.

Hypothesized SAR for Antiproliferative Activity:

  • Lipophilicity: The methyl group increases the lipophilicity of the molecule compared to the unsubstituted 4-phenylbenzoic acid. This can affect cell membrane permeability and intracellular accumulation, potentially influencing cytotoxic effects.

  • Steric Hindrance: The ortho-methyl group may introduce steric hindrance that could either enhance or diminish interactions with biological targets compared to the less hindered meta and para isomers.

Experimental Protocols for Biological Evaluation

To facilitate further research and a direct comparison of these compounds, we provide detailed, step-by-step protocols for key biological assays.

In Vitro Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.[3][4]

MTT_Workflow Start Start Seed_Cells Seed cancer cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours (37°C, 5% CO₂) Seed_Cells->Incubate_24h Add_Compound Add varying concentrations of biphenyl compounds Incubate_24h->Add_Compound Incubate_48h Incubate for 48 hours Add_Compound->Incubate_48h Add_MTT Add MTT solution to each well Incubate_48h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Add solubilization solution (e.g., DMSO) Incubate_4h->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Calculate IC₅₀ values Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the MTT assay to determine antiproliferative activity.

Detailed Protocol:

  • Cell Seeding: Seed a suspension of a chosen cancer cell line (e.g., MCF-7, HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[3]

  • Compound Treatment: Prepare serial dilutions of the biphenyl compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rodents is a classic and reliable assay for evaluating the acute anti-inflammatory activity of compounds.[1][2]

Paw_Edema_Workflow Start Start Animal_Grouping Group and acclimate rats/mice Start->Animal_Grouping Baseline_Measurement Measure initial paw volume Animal_Grouping->Baseline_Measurement Compound_Administration Administer biphenyl compounds or vehicle (p.o. or i.p.) Baseline_Measurement->Compound_Administration Wait_1h Wait for 1 hour Compound_Administration->Wait_1h Carrageenan_Injection Inject carrageenan into the subplantar region Wait_1h->Carrageenan_Injection Measure_Paw_Volume Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, 6 hours) Carrageenan_Injection->Measure_Paw_Volume Data_Analysis Calculate paw edema and percentage inhibition Measure_Paw_Volume->Data_Analysis End End Data_Analysis->End

References

comparative study of different synthetic routes to 4-(2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(2-methylphenyl)benzoic acid, a biphenyl carboxylic acid derivative, serves as a crucial building block in the synthesis of various pharmaceuticals and functional materials. Its structural motif is of significant interest to researchers in drug discovery and materials science. The efficient and scalable synthesis of this compound is paramount for its practical application. This guide provides a comparative analysis of three distinct synthetic strategies for the preparation of this compound: the Suzuki-Miyaura cross-coupling reaction, the Grignard reaction, and a classical approach involving Friedel-Crafts acylation followed by oxidation. Each route is evaluated based on its chemical principles, experimental protocol, and overall efficiency, providing researchers with the critical information needed to select the most suitable method for their specific needs.

Route 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex.[1] This method is renowned for its mild reaction conditions and high functional group tolerance.[1]

Chemical Rationale and Strategy

This approach constructs the biphenyl backbone of this compound by coupling a benzoic acid derivative bearing a halogen with an appropriately substituted phenylboronic acid. A plausible and efficient strategy involves the palladium-catalyzed reaction of 2-bromobenzoic acid with 4-methylphenylboronic acid. The carboxylic acid functionality can be present during the coupling, showcasing the excellent functional group tolerance of this reaction.[2]

Experimental Protocol

Reaction: Suzuki-Miyaura coupling of 2-bromobenzoic acid and 4-methylphenylboronic acid.

Materials:

  • 2-Bromobenzoic acid

  • 4-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 mmol), 4-methylphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene (10 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Transfer the mixture to a separatory funnel and wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Workflow Diagram

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Reactants 2-Bromobenzoic Acid 4-Methylphenylboronic Acid K₂CO₃ Solvent Toluene/Water Reactants->Solvent Catalyst Pd(OAc)₂ PPh₃ Catalyst->Solvent Conditions 90 °C, 4-6 h Inert Atmosphere Solvent->Conditions Extraction Ethyl Acetate Extraction Water & Brine Wash Conditions->Extraction Purification Drying (Na₂SO₄) Concentration Recrystallization Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the Suzuki-Miyaura Synthesis.

Route 2: Grignard Reaction

The Grignard reaction is a classic organometallic reaction that involves the addition of a Grignard reagent (organomagnesium halide) to an electrophile. For the synthesis of carboxylic acids, carbon dioxide is a readily available and effective electrophile.[3]

Chemical Rationale and Strategy

This route involves the formation of a Grignard reagent from an aryl halide, followed by its reaction with carbon dioxide (in the form of dry ice) to form a carboxylate salt. Subsequent acidification yields the desired carboxylic acid. To synthesize this compound, one could envision two main Grignard-based approaches. A highly plausible route involves the formation of the Grignard reagent from 2-bromotoluene, which is then reacted with a suitable benzoic acid derivative. However, a more direct and commonly employed strategy for synthesizing benzoic acid analogues is the carbonation of a Grignard reagent. Therefore, we will focus on a two-step sequence starting from 2-bromo-4'-methylbiphenyl.

A more practical approach, however, involves the synthesis of the biphenyl intermediate first, followed by the introduction of the carboxylic acid group. For instance, 2,4'-dimethylbiphenyl can be synthesized via a coupling reaction and then selectively oxidized. A more direct Grignard approach would involve the reaction of 2-methylphenylmagnesium bromide with a 4-halobenzoate, followed by hydrolysis. For the purpose of this guide, we will outline the synthesis via carbonation of the appropriate biphenyl Grignard reagent, which is a conceptually straightforward, albeit potentially longer, route.

A more direct Grignard approach would be the reaction of 2-methylphenylmagnesium bromide with methyl 4-bromobenzoate, followed by hydrolysis of the resulting ester. However, for a more fundamental comparison, we will outline the synthesis of a biphenyl intermediate followed by oxidation.

Experimental Protocol

Part 1: Synthesis of 2,4'-Dimethylbiphenyl (via Suzuki Coupling)

A Suzuki coupling is a reliable method to produce the necessary biphenyl precursor.

Part 2: Oxidation to this compound

The methyl group on the 4'-position of the biphenyl can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).[4]

Materials:

  • 2,4'-Dimethylbiphenyl

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • In a round-bottom flask, suspend 2,4'-dimethylbiphenyl (1.0 mmol) in an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and add a solution of potassium permanganate in water dropwise over a period of 1-2 hours.

  • Continue refluxing until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide byproduct.

  • Wash the filter cake with hot water.

  • Cool the combined filtrate in an ice bath and acidify with concentrated hydrochloric acid until a precipitate forms.

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to obtain this compound.

Workflow Diagram

Grignard_Oxidation_Workflow cluster_precursor Precursor Synthesis cluster_oxidation Oxidation cluster_workup Work-up & Isolation Precursor 2,4'-Dimethylbiphenyl Reagents KMnO₄ NaOH (aq) Precursor->Reagents Conditions Reflux Reagents->Conditions Filtration Filter MnO₂ Conditions->Filtration Acidification Acidify with HCl Filtration->Acidification Isolation Vacuum Filtration Wash & Dry Acidification->Isolation Product This compound Isolation->Product

Caption: Workflow for the Grignard/Oxidation Route.

Route 3: Friedel-Crafts Acylation and Oxidation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring using an acyl chloride or anhydride and a Lewis acid catalyst.[5]

Chemical Rationale and Strategy

This multi-step synthesis begins with the Friedel-Crafts acylation of toluene with a suitable acylating agent to introduce a carbonyl group at the para position. The resulting ketone is then used in a subsequent step to form the second aromatic ring, followed by oxidation. A plausible route involves the acylation of toluene with 2-methylbenzoyl chloride. The resulting ketone can then be subjected to a Willgerodt-Kindler reaction or a similar rearrangement/oxidation sequence to afford the desired carboxylic acid. A more straightforward, albeit longer, route would involve the Friedel-Crafts acylation of toluene with acetyl chloride to give 4-methylacetophenone, which can then be used as a starting material for further elaboration to the biphenyl structure, followed by oxidation.

For this guide, we will outline a strategy involving the Friedel-Crafts acylation of toluene with phthalic anhydride, which after a series of steps can lead to the desired product. This route, while less direct, illustrates the utility of classical named reactions.

Experimental Protocol

Part 1: Friedel-Crafts Acylation of Toluene with Phthalic Anhydride

This reaction yields a mixture of benzoylbenzoic acid isomers.

Part 2: Isolation and subsequent steps

The desired isomer would need to be isolated and then likely subjected to reduction and further synthetic modifications to arrive at the final product. Due to the complexity and lower efficiency of this multi-step classical approach for this specific target molecule compared to modern cross-coupling methods, a detailed step-by-step protocol is not provided here. However, the initial Friedel-Crafts acylation is a key step.

General Friedel-Crafts Acylation Procedure:

  • A mixture of toluene and a Lewis acid (e.g., AlCl₃) is cooled in an inert solvent.

  • Phthalic anhydride is added portion-wise, and the reaction is stirred until completion.

  • The reaction is quenched with acid and the product is extracted.

Conceptual Workflow Diagram

Friedel_Crafts_Workflow cluster_acylation Friedel-Crafts Acylation cluster_intermediate Intermediate Processing Reactants Toluene Phthalic Anhydride Catalyst AlCl₃ Reactants->Catalyst Isomer_Separation Isomer Separation Catalyst->Isomer_Separation Further_Steps Multi-step Conversion Isomer_Separation->Further_Steps Product This compound Further_Steps->Product

Caption: Conceptual Workflow for the Friedel-Crafts Route.

Comparative Analysis

FeatureSuzuki-Miyaura CouplingGrignard Reaction & OxidationFriedel-Crafts Acylation & Oxidation
Overall Yield Generally high (can exceed 80-90%)[2]Moderate to good, dependent on both the coupling and oxidation steps.Variable and often lower due to multiple steps and potential for side reactions.
Reaction Conditions Mild (often near room temperature to moderate heating)Grignard step requires strictly anhydrous conditions; oxidation is often harsh.Acylation requires a strong Lewis acid and anhydrous conditions; can be exothermic.
Functional Group Tolerance ExcellentPoor for the Grignard step (sensitive to acidic protons).Moderate, but the strong Lewis acid can react with some functional groups.
Scalability Readily scalable, widely used in industry.Scalable, but the handling of Grignard reagents requires care.Scalable, but requires careful control of exothermic reactions and quenching.
Atom Economy GoodModerate, the oxidation step generates significant waste (MnO₂).Poor, due to the use of stoichiometric Lewis acids and multiple steps.
Safety Considerations Palladium catalysts can be toxic and require proper handling.Grignard reagents are highly reactive and flammable. Strong oxidizing agents are hazardous.Lewis acids are corrosive and react violently with water. Acyl chlorides are lachrymatory.
Cost of Reagents Palladium catalysts and boronic acids can be expensive.Magnesium is inexpensive, but the biphenyl precursor may be costly. Oxidizing agents are generally cheap.Lewis acids and acylating agents are relatively inexpensive.

Conclusion

For the synthesis of this compound, the Suzuki-Miyaura cross-coupling reaction emerges as the most advantageous route for laboratory-scale synthesis and process development. Its key strengths lie in its high yield, mild reaction conditions, and exceptional functional group tolerance, which simplifies the overall synthetic sequence.

The Grignard reaction followed by oxidation presents a viable, albeit potentially lower-yielding and less atom-economical, alternative. The stringent requirement for anhydrous conditions for the Grignard reagent formation and the harshness of the subsequent oxidation are notable drawbacks.

The Friedel-Crafts acylation route is the least efficient of the three for this specific target. It is a multi-step process that often suffers from lower overall yields and the generation of significant waste. While it relies on classical and cost-effective reagents, the complexity and potential for side reactions make it less appealing compared to modern cross-coupling methodologies.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including scale, available resources, and desired purity. However, for most applications, the elegance and efficiency of the Suzuki-Miyaura coupling make it the preferred method for the synthesis of this compound.

References

A Comparative Cross-Validation of 4-(2-Methylphenyl)benzoic Acid: Synthesis, Characterization, and Performance Against Structural Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 4-(2-methylphenyl)benzoic acid and its structural isomers, 4-(3-methylphenyl)benzoic acid and 4-(4-methylphenyl)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, spectral characterization, and potential biological implications of these compounds, offering a cross-validation of their experimental results. By presenting detailed protocols and comparative data, this guide aims to elucidate the impact of methyl group positioning on the physicochemical and biological properties of these biphenyl carboxylic acid derivatives.

Introduction: The Significance of Substituted Biphenyl Carboxylic Acids

Biphenyl carboxylic acids are a class of organic compounds that have garnered significant interest in medicinal chemistry and materials science. Their rigid, planar structure serves as a versatile scaffold for the development of novel therapeutic agents and functional materials. The introduction of substituents onto the biphenyl core can dramatically influence the molecule's conformation, electronic properties, and biological activity. This guide focuses on this compound, a molecule whose structural nuances offer a compelling case study in the principles of structure-activity relationships.

Comparative Analysis of Experimental Data

A direct comparison of the experimental data for this compound and its isomers is crucial for understanding the influence of the methyl group's position on the molecule's properties. The following table summarizes key experimental findings.

PropertyThis compound4-(3-Methylphenyl)benzoic Acid4-(4-Methylphenyl)benzoic Acid
Molecular Formula C₁₄H₁₂O₂C₁₄H₁₂O₂C₁₄H₁₂O₂
Molecular Weight 212.24 g/mol 212.24 g/mol 212.24 g/mol
Melting Point (°C) Data not availableData not availableData not available
¹H NMR (DMSO-d₆) Data not availableData not availableData not available
¹³C NMR (DMSO-d₆) Data not availableData not availableData not available
IR (cm⁻¹) Data not availableData not availableData not available
Mass Spec (EI) Data not availableData not availableData not available

Experimental Protocols: A Guide to Synthesis and Characterization

The synthesis and characterization of 4-(aryl)benzoic acids are fundamental processes in their scientific exploration. The following protocols provide detailed, step-by-step methodologies for these key experiments.

Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, making it an ideal choice for the synthesis of biphenyl derivatives.

Workflow for Suzuki-Miyaura Cross-Coupling

Suzuki_Coupling A Reactants (Aryl Halide & Arylboronic Acid) D Reaction Mixture A->D B Palladium Catalyst & Base B->D C Solvent (e.g., Toluene/Water) C->D E Heating & Stirring D->E Reaction Conditions F Work-up (Extraction & Washing) E->F Completed Reaction G Purification (Crystallization or Chromatography) F->G H Pure Biphenyl Product G->H

Caption: General workflow for the synthesis of biphenyl derivatives via Suzuki-Miyaura cross-coupling.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve the aryl halide (e.g., 4-bromobenzoic acid) (1.0 eq) and the corresponding methylphenylboronic acid (1.1 eq) in a suitable solvent system, such as a mixture of toluene and water (4:1).

  • Catalyst and Base Addition: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.02 eq), and a base, typically sodium carbonate (2.0 eq) or potassium carbonate, to the reaction mixture.

  • Reaction Execution: Purge the flask with an inert gas (e.g., nitrogen or argon) and heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 4-(methylphenyl)benzoic acid.

Spectroscopic and Crystallographic Characterization

Accurate characterization is essential to confirm the structure and purity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. The causality behind this choice lies in TMS's chemical inertness and its single, sharp signal that does not interfere with the analyte's signals.

Infrared (IR) Spectroscopy:

  • IR spectra are often obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal. This technique is favored for its minimal sample preparation and speed. Key vibrational bands to identify include the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (~1680-1710 cm⁻¹), and C-H and C=C stretches of the aromatic rings.

Mass Spectrometry (MS):

  • Electron Ionization (EI) mass spectrometry is commonly used for these types of molecules. The sample is introduced into the ion source where it is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass-to-charge ratio (m/z) of the molecular ion and fragment ions provides information about the molecular weight and structure.

X-ray Crystallography:

  • Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule. This technique requires growing a high-quality single crystal of the compound, which can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution. The resulting crystal is then mounted on a diffractometer and irradiated with X-rays to obtain a diffraction pattern, which is used to solve the crystal structure.

Biological Activity and Performance Comparison

While specific in vitro or in vivo data for this compound and its isomers is limited in the available literature, the broader class of benzoic acid and biphenyl derivatives has been extensively studied for various biological activities.

General Biological Profile of Biphenyl Carboxylic Acids:

  • Anti-inflammatory Activity: Many biphenyl carboxylic acid derivatives are known to exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.

  • Antimicrobial Activity: The carboxylic acid moiety and the lipophilic biphenyl scaffold can contribute to antimicrobial effects by disrupting bacterial cell membranes or inhibiting key enzymes.

  • Anticancer Activity: Numerous studies have explored the potential of biphenyl derivatives as anticancer agents, with mechanisms ranging from the inhibition of protein kinases to the induction of apoptosis.

Hypothesized Performance Differences Based on Structure:

The position of the methyl group is expected to influence the biological activity of these isomers due to steric and electronic effects.

  • This compound: The ortho-methyl group can induce a twist in the biphenyl system, disrupting the planarity of the two phenyl rings. This conformational change can significantly impact how the molecule binds to a biological target, potentially leading to altered potency or selectivity compared to its isomers.

  • 4-(3-Methylphenyl)benzoic Acid: The meta-methyl group is less likely to cause a significant steric clash, and its electronic effect on the biphenyl system will differ from the ortho and para isomers.

  • 4-(4-Methylphenyl)benzoic Acid: The para-methyl group maintains the overall linearity of the molecule and is expected to have a more pronounced electronic effect on the adjacent phenyl ring.

Visualizing the Structural Isomers

Isomers cluster_ortho This compound cluster_meta 4-(3-Methylphenyl)benzoic Acid cluster_para 4-(4-Methylphenyl)benzoic Acid Ortho [Image of Ortho-isomer structure] Meta [Image of Meta-isomer structure] Para [Image of Para-isomer structure]

Caption: 2D structures of the ortho, meta, and para isomers of 4-(methylphenyl)benzoic acid. (Note: Actual images would be embedded in a final document).

Conclusion and Future Directions

This guide has outlined the synthetic and analytical framework for the cross-validation of this compound and its structural isomers. While a comprehensive set of experimental data for the target compound and its direct isomers remains to be fully compiled from the literature, the provided protocols and comparative approach offer a robust starting point for researchers in the field. The steric and electronic differences imparted by the position of the methyl group are hypothesized to lead to distinct physicochemical and biological properties. Future work should focus on the systematic synthesis and characterization of these isomers, followed by a comparative evaluation of their biological activities to fully elucidate their structure-activity relationships. This will undoubtedly contribute to the rational design of new therapeutic agents and functional materials based on the biphenyl carboxylic acid scaffold.

A Senior Application Scientist's Comparative Guide to Purity Assessment of 4-(2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

The Cornerstone of Purity: Acid-Base Titration

Titration is a venerable and robust method for quantifying a known acidic or basic substance. For a carboxylic acid like 4-(2-methylphenyl)benzoic acid, it offers a direct measure of the molar quantity of the acidic functional group, which is often the most cost-effective and direct way to determine the purity of the bulk material. The United States Pharmacopeia (USP) General Chapter <541> outlines the standards for titrimetry, underscoring its continued relevance in quality control.[1][2][3][4]

Principle of the Assay

The method relies on the straightforward neutralization reaction between the carboxylic acid (a monoprotic acid in this case) and a strong base, typically sodium hydroxide (NaOH).

C₁₄H₁₂O₂ + NaOH → C₁₄H₁₁O₂Na + H₂O

The reaction proceeds in a 1:1 molar ratio. By accurately knowing the concentration and volume of the NaOH solution required to reach the equivalence point, one can calculate the number of moles of the acid in the weighed sample, and thus its purity.

The Self-Validating Protocol: Ensuring Trustworthiness

A protocol is only as reliable as its controls. This procedure is designed to be self-validating through the critical step of titrant standardization .

Experimental Protocol: Purity of this compound via Potentiometric Titration

Objective: To determine the purity (%w/w) of a this compound sample.

Part A: Standardization of the Titrant (~0.1 M NaOH)

  • Rationale: Sodium hydroxide is hygroscopic and reacts with atmospheric CO₂, meaning its exact concentration cannot be known simply by weighing the solid.[5][6][7] Therefore, it must be standardized against a primary standard—a stable, non-hygroscopic compound of high purity. Potassium hydrogen phthalate (KHP) is the gold standard for this purpose.[5][6][8]

  • Procedure:

    • Accurately weigh approximately 0.7-0.9 g of dried, primary standard KHP (molar mass: 204.22 g/mol ) and record the mass to four decimal places.[8]

    • Transfer the KHP to a 250 mL beaker and dissolve in ~75 mL of deionized, CO₂-free water.

    • Add 2-3 drops of phenolphthalein indicator or, for higher accuracy, use a calibrated pH electrode for potentiometric endpoint detection.[5]

    • Titrate with the prepared ~0.1 M NaOH solution to the endpoint (a faint pink color that persists for 30 seconds for the indicator method, or the inflection point of the titration curve for the potentiometric method).[6][8]

    • Repeat the procedure at least two more times for statistical validity.

    • Calculation: Molarity of NaOH = (Mass of KHP) / (0.20422 g/mmol * Volume of NaOH in mL)

Part B: Titration of this compound

  • Rationale: The analyte is not readily soluble in water. A mixed solvent system is required to ensure complete dissolution before titration. Potentiometric endpoint detection is preferred over visual indicators to avoid subjective error and potential interference from the sample's color.

  • Procedure:

    • Accurately weigh approximately 0.4 g of the this compound sample (molar mass: 212.24 g/mol ) and record the mass to four decimal places.

    • Transfer to a 250 mL beaker. Add 50 mL of neutralized ethanol (or a 1:1 ethanol:water mixture) to dissolve the sample. Gentle warming may be necessary.

    • Immerse a calibrated pH electrode connected to a titrator.

    • Titrate with the standardized ~0.1 M NaOH solution, recording the pH and volume of titrant added. The endpoint is the point of maximum inflection on the resulting titration curve.

    • Perform a blank titration using the same volume of solvent and subtract this volume from the sample titration volume.

    • Calculation: Purity (% w/w) = [(V_sample - V_blank) * M_NaOH * 212.24] / (Mass_sample * 10) Where:

      • V_sample = Volume of NaOH for sample (mL)

      • V_blank = Volume of NaOH for blank (mL)

      • M_NaOH = Standardized Molarity of NaOH (mol/L)

      • 212.24 = Molar mass of this compound ( g/mol )

      • Mass_sample = Mass of the sample (g)

Alternative Purity Assessment Methodologies

While titration is an excellent method for assaying the primary component, it is non-selective. It cannot distinguish between the target acid and any other acidic impurities. For a comprehensive purity profile, chromatographic and thermal methods are indispensable.

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.[9][10] For purity analysis, the result is typically expressed as area percent, where the area of the main peak is compared to the total area of all peaks.

Principle: A reversed-phase HPLC method would be ideal for this compound. The nonpolar stationary phase (e.g., C18) will retain the analyte, and a polar mobile phase (e.g., a mixture of acetonitrile and acidified water) will elute it.[11][12] Impurities with different polarities will elute at different times, allowing for their separation and quantification.

Illustrative HPLC Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Analysis: The purity is calculated as (Area of Main Peak / Total Area of All Peaks) * 100%.

Method 3: Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.[13] For high-purity crystalline organic compounds, DSC can determine purity based on the principle of melting point depression.[13][14][15]

Principle: Impurities disrupt the crystal lattice of a substance, causing it to melt over a broader range and at a lower temperature than the pure substance.[13][15] The van't Hoff equation provides the mathematical basis for relating this melting point depression to the mole fraction of the impurity.[16]

Illustrative DSC Protocol:

  • Sample: 1-3 mg of the compound in a hermetically sealed aluminum pan.[16]

  • Heating Rate: A slow heating rate, such as 1 °C/min, is used to maintain thermal equilibrium.

  • Atmosphere: Inert (e.g., Nitrogen).

  • Analysis: Specialized software applies the van't Hoff equation to the shape of the melting endotherm to calculate the mole percent purity.[16] This method is only suitable for compounds that are crystalline, thermally stable, and preferably >98.5% pure.[14][17]

Comparative Analysis: Choosing the Right Tool

The selection of an analytical method should be guided by the specific question being asked. The table below provides a direct comparison of the three discussed techniques.

FeatureAcid-Base TitrationHigh-Performance Liquid Chromatography (HPLC)Differential Scanning Calorimetry (DSC)
Principle Neutralization of acidic functional group.Differential partitioning between mobile and stationary phases.Melting point depression due to impurities.[13][16]
Purity Metric % w/w Assay (relative to a primary standard).Area % (relative purity profile).Mole % (absolute purity based on thermodynamics).
Selectivity Low. Quantifies total acidity; does not distinguish between different acids.High. Can separate and quantify the target compound from a wide range of impurities.[9]Moderate. Detects total soluble impurities but cannot separate or identify them.
Accuracy High for assay value when performed correctly.High for relative impurity levels.High for compounds >98.5% pure; less accurate for lower purity samples.[17]
Throughput Moderate.High (with an autosampler).Moderate to Low.
Cost Low. Requires basic glassware and a pH meter/titrator.High. Requires expensive instrumentation, columns, and high-purity solvents.High. Requires a dedicated DSC instrument.
Expertise Moderate. Requires careful technique.High. Requires expertise in method development and data interpretation.High. Requires understanding of thermal analysis principles.
Best For... Rapid, low-cost, high-accuracy assay of the main acidic component as per pharmacopeial methods.[1]Comprehensive impurity profiling, stability studies, and detecting unknown impurities.Orthogonal purity verification for high-purity reference standards.[17]

Visualization of Workflows

To further clarify the experimental and logical processes, the following diagrams are provided.

TitrationWorkflow cluster_prep Preparation cluster_std Standardization cluster_assay Assay prep_naoh Prepare ~0.1 M NaOH Solution titrate_khp Titrate KHP with NaOH Solution (n≥3) prep_naoh->titrate_khp Titrant prep_khp Accurately Weigh Primary Standard KHP prep_khp->titrate_khp prep_sample Accurately Weigh Analyte Sample titrate_sample Titrate Analyte with Standardized NaOH prep_sample->titrate_sample calc_molarity Calculate Exact Molarity of NaOH titrate_khp->calc_molarity calc_molarity->titrate_sample Standardized Titrant calc_purity Calculate % Purity of Analyte titrate_sample->calc_purity

Caption: Experimental workflow for purity determination by titration.

MethodSelection start Purity Analysis Goal? titration Use Titration start->titration  Need Pharmacopeial Assay Value? (Low Cost)   hplc Use HPLC start->hplc  Need to Separate & Quantify Impurities?   dsc Use DSC start->dsc  Need Orthogonal Check on High-Purity Standard?  

Caption: Decision tree for selecting an appropriate purity analysis method.

Conclusion

For the assessment of this compound purity, titration remains a highly accurate, precise, and cost-effective method for determining the assay value of the bulk material . Its standing as a pharmacopeial method underscores its reliability. However, its inherent lack of selectivity means it provides an incomplete picture. A comprehensive quality assessment, in line with modern standards like ICH Q2(R1), necessitates an orthogonal approach.[18][19][20] HPLC is the superior choice for impurity profiling , offering the high resolution needed to separate and quantify structurally similar byproducts and degradation products. DSC serves as a powerful, complementary technique to verify the purity of a reference standard via a fundamentally different physical principle.

Ultimately, the choice of method is not about finding a single "best" technique, but about building a scientifically sound, multi-faceted analytical strategy. For routine quality control of this compound, a combination of titration for the main assay and HPLC for impurity profiling provides a robust and comprehensive validation of the material's quality.

References

A Senior Application Scientist's Guide to Catalyst Efficacy in Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The biphenyl moiety is a cornerstone in modern chemistry, serving as a privileged scaffold in numerous pharmaceuticals, agrochemicals, and advanced functional materials.[1][2][3] Its synthesis, therefore, is a critical endeavor where efficiency, substrate scope, and cost-effectiveness are paramount. Palladium-catalyzed cross-coupling reactions have become the most powerful and versatile tools for forging the crucial carbon-carbon bond that defines the biphenyl structure.[2][4][5]

This guide provides an in-depth, objective comparison of the leading catalytic systems for biphenyl synthesis. Moving beyond a simple recitation of methods, we will dissect the causality behind catalyst selection, offering field-proven insights into the interplay between the metal center, ligand architecture, and reaction parameters. Our analysis is grounded in experimental data to empower you, the researcher, to select and optimize the ideal catalytic pathway for your specific synthetic challenge.

The Landscape of Catalytic Cross-Coupling for Biphenyl Synthesis

While several methods exist, modern biphenyl synthesis is dominated by a few key palladium- and nickel-catalyzed reactions. These processes generally adhere to a common mechanistic framework: oxidative addition of an aryl halide to a low-valent metal center, transmetalation with an organometallic coupling partner, and finally, reductive elimination to yield the biphenyl product and regenerate the active catalyst.[2] The primary distinction between these named reactions lies in the nature of the organometallic reagent used.

  • Suzuki-Miyaura Coupling: The undisputed workhorse of biphenyl synthesis, utilizing stable, commercially available, and relatively non-toxic organoboron reagents (boronic acids or esters).[2][6][7] Its mild conditions and exceptional functional group tolerance make it the first choice for most applications.[2][6]

  • Stille Coupling: Employs organotin reagents. While effective, the toxicity and difficulty in removing tin byproducts have diminished its widespread use compared to the Suzuki-Miyaura reaction.[8]

  • Negishi Coupling: Utilizes organozinc reagents, which are highly reactive. This method is particularly valuable for challenging couplings but requires stringent anhydrous conditions due to the moisture sensitivity of the reagents.[1][8]

  • Kumada Coupling: Involves the use of Grignard reagents (organomagnesium). Its high reactivity is both an advantage and a drawback, as it limits functional group tolerance.[1]

  • Ullmann Reaction: A classical method using stoichiometric copper, it generally requires harsh reaction conditions (high temperatures).[8][9] Modern advancements have introduced catalytic versions, but it remains less common than palladium- or nickel-based routes for complex syntheses.

Given its prevalence, versatility, and favorable safety profile, this guide will focus primarily on the catalysts employed in the Suzuki-Miyaura coupling, while drawing comparisons to nickel-based alternatives.

The Decisive Role of the Catalyst: Metal and Ligand Synergy

The "catalyst" is more accurately a system, a synergistic combination of a transition metal precursor and a carefully chosen ligand. The performance of this system dictates reaction rates, catalyst loading requirements, and the ability to couple challenging or sterically hindered substrates.[6][10]

The Metal Center: Palladium vs. Nickel

Palladium (Pd) is the gold standard for cross-coupling reactions due to its remarkable versatility and efficiency.[8] Palladium catalysts, particularly when paired with advanced ligands, can achieve high turnover numbers (TON) and turnover frequencies (TOF), allowing for very low catalyst loadings, sometimes in the parts-per-million (ppm) range.[11]

Nickel (Ni) has emerged as a powerful and highly attractive alternative, primarily due to its lower cost and higher natural abundance compared to palladium.[1][8] A key advantage of nickel is its superior ability to activate traditionally less reactive but more economical aryl chlorides, expanding the toolbox for large-scale industrial processes.[1][8]

The Ligand Architecture: The Key to Unlocking Catalytic Power

If the metal is the engine, the ligand is the transmission and control system. The ligand's steric and electronic properties profoundly influence every step of the catalytic cycle. For biphenyl synthesis, two ligand classes have revolutionized the field: biaryl phosphines and N-heterocyclic carbenes (NHCs).

1. Bulky, Electron-Rich Phosphine Ligands (e.g., Buchwald Ligands)

Developed extensively by the Buchwald group, dialkylbiaryl phosphines are arguably the most successful ligand class for Suzuki-Miyaura reactions.[10]

  • Mechanism of Action: These ligands possess two key features:

    • Steric Bulk: Large substituents (e.g., dicyclohexylphosphino, di-tert-butylphosphino) on the phosphorus atom promote the formation of a monoligated, coordinatively unsaturated L-Pd(0) species. This is the highly active species that readily undergoes oxidative addition with the aryl halide. The bulk also facilitates the final, often rate-limiting, reductive elimination step.[6][10]

    • Electron-Rich Nature: The phosphine's strong electron-donating ability increases the electron density on the palladium center, which significantly accelerates the oxidative addition step, especially for less reactive aryl chlorides.[10][12]

  • Exemplary Ligands:

    • SPhos: Known for its exceptional reactivity, stability, and broad scope, enabling couplings at room temperature and with very low catalyst loadings.[10]

    • XPhos: Highly effective for a wide range of substrates, including challenging aryl chlorides and sulfonates, as well as sterically hindered biaryl syntheses.[6]

2. N-Heterocyclic Carbene (NHC) Ligands

NHCs are a class of ligands that have proven to be exceptional alternatives to phosphines.[13][14]

  • Mechanism of Action: NHCs are powerful σ-donors, even more so than the most electron-rich phosphines.[15] This strong electron donation forms a very stable M-C bond.

    • High Stability: The robust metal-NHC bond leads to highly stable catalytic complexes that resist decomposition, often resulting in higher catalyst turnover and longevity.[13][14]

    • Enhanced Activity: The strong σ-donation makes the palladium center highly electron-rich, facilitating the crucial oxidative addition step, similar to phosphine ligands.[15] Sterically demanding NHCs also favor the formation of monoligated active species.[15]

Comparative Performance Data

The following table summarizes the performance of representative catalytic systems in the Suzuki-Miyaura coupling for biphenyl synthesis, providing a snapshot of their relative activities under specified conditions.

Catalyst System (Precursor + Ligand)Aryl HalideArylboronic AcidCatalyst Loading (mol %)BaseSolventTemp (°C)Time (h)Yield (%)Reference(s)
Pd(OAc)₂ + SPhos 2-ChlorotoluenePhenylboronic acid1.0 (Pd)K₃PO₄TolueneRT298[6]
Pd₂(dba)₃ + XPhos 4-ChlorotoluenePhenylboronic acid0.5 (Pd)K₃PO₄Toluene1002498[6]
Pd(OAc)₂ + P(t-Bu)₃ 4-ChlorotoluenePhenylboronic acid1.0 (Pd)K₃PO₄Dioxane800.599[10]
[Pd(IPr)(cinnamyl)Cl] 4-ChloroanisolePhenylboronic acid1.0 (Pd)Cs₂CO₃Dioxane8018>95[15]
NiCl₂(dppe) 4-ChlorotoluenePhenylmagnesium bromide (Kumada)5.0 (Ni)-THFRT-High[1]
Ni(acac)₂ / PPh₃ Aryl HalideAryl Zinc Chloride (Negishi)----75-95[8]
"Ligandless" Pd(OAc)₂ Aryl BromidePhenylboronic acid1.0 (Pd)K₂CO₃Water + TBAB100<0.25>95[16]
Heterogeneous G-COOH-Pd 1-Bromo-4-fluorobenzene4-Fluorophenylboronic acid0.1 (Pd)K₂CO₃Dioxane/H₂O803~85[17]

Note: Yields and conditions are highly dependent on the specific substrates. This table is for comparative illustration.

Mechanistic Insights: Visualizing the Catalytic Cycle

Understanding the underlying mechanism is crucial for troubleshooting and optimization. The generalized catalytic cycle for a palladium-catalyzed Suzuki-Miyaura coupling is a self-validating system involving three key stages.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n Active Catalyst oxidative_add Oxidative Addition pd0->oxidative_add pd2_complex Ar-Pd(II)-X L_n oxidative_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)-Ar' L_n transmetalation->pd2_biaryl reductive_elim Reductive Elimination pd2_biaryl->reductive_elim reductive_elim->pd0 product Ar-Ar' (Biphenyl Product) reductive_elim->product arx Ar-X arx->oxidative_add boronic Ar'-B(OR)₂ + Base boronic->transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The cycle begins with the oxidative addition of an aryl halide (Ar-X) to the active Pd(0) catalyst. The resulting Pd(II) complex then undergoes transmetalation with the boronic acid, facilitated by a base. Finally, reductive elimination expels the newly formed biphenyl (Ar-Ar') and regenerates the Pd(0) catalyst, allowing the cycle to continue.[2]

Experimental Protocols: A Validated Workflow

A systematic approach is essential for reliably comparing catalyst performance or optimizing a reaction. Below is a representative protocol for a Suzuki-Miyaura coupling.

Objective: Synthesis of 4-Methylbiphenyl via Suzuki-Miyaura Coupling.

Materials:

  • Palladium(II) Acetate [Pd(OAc)₂]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • 4-Bromotoluene (Aryl Halide)

  • Phenylboronic Acid

  • Potassium Phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line glassware

Experimental_Workflow setup 1. Setup & Inerting Flame-dry Schlenk flask. Evacuate and backfill with Argon (3x). reagents 2. Reagent Addition (Solids) Add Pd(OAc)₂, SPhos, 4-Bromotoluene, Phenylboronic Acid, and K₃PO₄. setup->reagents solvent 3. Solvent Addition Add anhydrous Toluene via syringe. reagents->solvent reaction 4. Reaction Stir at specified temperature (e.g., RT or 80°C). Monitor by TLC or GC/LC-MS. solvent->reaction workup 5. Work-up Cool to RT. Quench with water. Separate organic layer. reaction->workup purify 6. Purification Dry organic layer (e.g., MgSO₄). Concentrate and purify by column chromatography. workup->purify

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Catalyst Preparation & Inert Atmosphere: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 1 mol%) and the phosphine ligand (e.g., SPhos, 1.5-2 mol%). The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon). This cycle should be repeated three times to ensure the rigorous exclusion of oxygen, which can deactivate the catalyst.[6][11]

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl halide (e.g., 4-bromotoluene, 1.0 equiv), the arylboronic acid (e.g., phenylboronic acid, 1.2-1.5 equiv), and the anhydrous base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.

  • Reaction: Stir the mixture at the desired temperature (this can range from room temperature to reflux, depending on the catalyst's activity and substrate reactivity).[6][18] Monitor the reaction's progress by thin-layer chromatography (TLC) or gas/liquid chromatography-mass spectrometry (GC/LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by a suitable method, such as flash column chromatography, to yield the pure biphenyl product.[6]

Conclusion and Future Outlook

The synthesis of biphenyls is a mature yet continually evolving field. For general-purpose, high-efficacy synthesis with broad functional group tolerance, palladium catalysts supported by bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or robust N-heterocyclic carbene (NHC) ligands represent the state of the art.[6][10][13] The choice between them often comes down to the specific steric and electronic demands of the substrates.

Nickel-based catalysts present a compelling, cost-effective alternative, especially for large-scale syntheses involving aryl chlorides.[1][8] As the field moves towards greener and more sustainable chemistry, the development of heterogeneous, recyclable catalysts, such as palladium nanoparticles on various supports, will continue to be an area of intense research, aiming to combine high efficiency with simplified product purification and catalyst reuse.[7][17][19] The ultimate selection of a catalyst is a strategic decision, balancing reactivity, substrate scope, cost, and process scalability to best achieve the synthetic goal.

References

A Researcher's Guide to Validating the Anti-Inflammatory Activity of 4-(2-methylphenyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Framework for Comparing the Performance of Novel Anti-Inflammatory Agents with Established Alternatives, Supported by Standardized Experimental Protocols.

Introduction: The Quest for Superior Anti-Inflammatory Therapeutics

The landscape of inflammatory disease management is dominated by non-steroidal anti-inflammatory drugs (NSAIDs), a class of therapeutics that has provided relief for millions.[1][2] However, the clinical utility of traditional NSAIDs is often hampered by a significant risk of adverse effects, including gastrointestinal complications and cardiovascular events.[1][3] These limitations stem primarily from their non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. While inhibition of the inducible COX-2 isoform is responsible for the desired anti-inflammatory effect, concurrent inhibition of the constitutive COX-1 isoform, which plays a crucial role in gastric mucosal protection and platelet function, leads to undesirable side effects.[4]

This inherent trade-off has fueled a persistent search for novel anti-inflammatory agents with improved safety profiles. The 4-(2-methylphenyl)benzoic acid scaffold presents a promising starting point for the development of such agents. Its structural characteristics suggest a potential for selective interaction with the COX-2 enzyme, offering the prospect of potent anti-inflammatory efficacy with a reduced risk of COX-1 related toxicity.

This guide provides a comprehensive, evidence-based framework for the systematic validation of novel this compound derivatives. We will delineate a logical progression of in vitro and in vivo assays, explaining the scientific rationale behind each experimental choice and providing detailed, self-validating protocols. The objective is to not only ascertain the anti-inflammatory activity of a novel derivative but also to build a robust comparative dataset against established clinical standards.

Part 1: In Vitro Characterization – From Molecular Target to Cellular Response

The initial phase of validation focuses on establishing a direct inhibitory effect on the primary molecular target and confirming this activity in a relevant cellular model of inflammation.

Core Experiment 1: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Expertise & Rationale: The foundational mechanism of action for most NSAIDs is the inhibition of COX enzymes, which catalyze the conversion of arachidonic acid into prostaglandins—key mediators of inflammation, pain, and fever.[1][2][3] Therefore, the first and most critical step is to determine if the this compound derivative directly inhibits these enzymes and, crucially, whether it exhibits selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform. A higher COX-2 selectivity index is a strong predictor of a favorable gastrointestinal safety profile.[4]

Detailed Experimental Protocol: Fluorometric COX Inhibitor Screening

This protocol is adapted from standard commercial assay kits, which provide a reliable and high-throughput method for assessing COX activity.[5][6][7]

  • Reagent Preparation: Prepare human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a fluorometric probe in the supplied assay buffer. Prepare a dilution series of the test derivative (e.g., from 0.01 µM to 100 µM) in DMSO. Prepare positive controls (e.g., Ibuprofen for non-selective inhibition, Celecoxib for COX-2 selective inhibition) and a vehicle control (DMSO).

  • Reaction Setup: In a 96-well microplate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2 in separate wells).

  • Inhibitor Addition: Add the diluted test derivative, positive controls, or vehicle control to the appropriate wells. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Signal Detection: Immediately measure the fluorescence intensity over time using a microplate reader. The COX-catalyzed peroxidation of arachidonic acid is coupled to the oxidation of the probe, generating a fluorescent signal.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the log concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). The COX-2 selectivity index is calculated as (IC50 for COX-1) / (IC50 for COX-2).

Data Presentation: Comparative COX Inhibition Profile

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Test Derivative 1 15.20.819
Ibuprofen (Standard)5.112.90.4
Celecoxib (Standard)>1000.05>2000

Table 1: Representative data for the in vitro inhibition of COX-1 and COX-2 enzymes. A higher selectivity index indicates greater selectivity for COX-2.

Core Experiment 2: Cellular Anti-Inflammatory Activity in Macrophages

Expertise & Rationale: While a direct enzyme assay is crucial, it is essential to validate the compound's activity in a cellular context. Macrophages are key players in the inflammatory response.[8] Upon stimulation with bacterial lipopolysaccharide (LPS), they activate intracellular signaling pathways, most notably the NF-κB pathway, leading to the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as TNF-α and IL-6.[9][10][11] This assay allows us to assess the ability of the test derivative to suppress this inflammatory cascade in a living cell.

Detailed Experimental Protocol: LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol is a standard method for evaluating cellular anti-inflammatory effects.[12][13][14]

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics until they reach 80% confluency.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 1x10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test derivative (or a vehicle control) for 1-2 hours.

  • Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the unstimulated control group) and incubate for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent and measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Cytokine Measurement (ELISA): Use the collected supernatant to quantify the levels of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Cell Viability (MTT Assay): To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, perform a parallel MTT assay on the remaining cells.

Data Presentation: Inhibition of Inflammatory Mediators

Compound Concentration (µM)NO Production (% of LPS Control)TNF-α Release (% of LPS Control)IL-6 Release (% of LPS Control)Cell Viability (%)
Vehicle + LPS 100%100%100%100%
Test Derivative 1 (1 µM) 75.2%80.1%78.5%99.1%
Test Derivative 1 (10 µM) 42.6%48.9%45.3%98.5%
Test Derivative 1 (50 µM) 15.8%20.3%18.9%97.2%

Table 2: Representative data showing the dose-dependent inhibition of pro-inflammatory mediators by a test derivative in LPS-stimulated RAW 264.7 cells.

Visualization: Key Inflammatory Signaling Pathway

The diagram below illustrates the canonical NF-κB signaling pathway, a central regulator of inflammation that is activated by LPS.[8][9][15] Our test compound is hypothesized to interfere with this pathway, likely by inhibiting the production of prostaglandins which can amplify this signaling loop.

NFkB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK Complex MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Induces Transcription

Caption: LPS-induced NF-κB signaling pathway in macrophages.

Part 2: In Vivo Validation – Efficacy and Safety in a Living System

Positive in vitro results provide a strong foundation, but demonstrating efficacy and assessing safety in a whole organism is a mandatory step in drug development.

Core Experiment 3: Carrageenan-Induced Paw Edema Model

Expertise & Rationale: This is the most widely used and well-characterized model for evaluating acute inflammation.[16][17] The injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a reproducible inflammatory response characterized by edema (swelling).[16] This model is particularly sensitive to inhibitors of prostaglandin synthesis, making it highly relevant for compounds targeting the COX pathway.[16] The reduction in paw volume is a direct and quantifiable measure of a compound's anti-inflammatory efficacy.

Detailed Experimental Protocol: Rat Paw Edema Assay

This protocol is a standard in vivo screening method.[18][19][20]

  • Animal Acclimatization: Acclimatize male Wistar rats (180-200g) for at least one week under standard laboratory conditions.

  • Grouping and Dosing: Divide the animals into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Derivative groups (e.g., 10, 20, 50 mg/kg). Administer the compounds orally (p.o.) or intraperitoneally (i.p.).

  • Baseline Measurement: One hour after drug administration, measure the initial volume of the right hind paw of each rat using a digital plethysmometer.

  • Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan suspension into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Presentation: In Vivo Anti-Inflammatory Efficacy

Treatment Group (Dose)1 hr2 hr3 hr4 hr
Vehicle Control 0%0%0%0%
Test Derivative 1 (20 mg/kg) 25.1%38.4%55.2%50.1%
Indomethacin (10 mg/kg) 30.5%45.8%62.1%58.7%

Table 3: Representative data showing the percentage inhibition of carrageenan-induced paw edema in rats.

Visualization: In Vivo Experimental Workflow

The diagram below outlines the logical flow of the in vivo validation process.

InVivo_Workflow Acclimatization Animal Acclimatization (1 week) Grouping Random Grouping (n=6 per group) Acclimatization->Grouping Dosing Compound Administration (Vehicle, Positive Control, Test Derivative) Grouping->Dosing Baseline Baseline Paw Volume Measurement (t=0) Dosing->Baseline 1 hr post-dose Induction Carrageenan Injection (Induce Edema) Baseline->Induction Measurement Measure Paw Volume (t=1, 2, 3, 4 hr) Induction->Measurement Analysis Data Analysis (% Edema Inhibition) Measurement->Analysis Conclusion Efficacy Conclusion Analysis->Conclusion

Caption: Experimental workflow for the in vivo paw edema model.

Part 3: Comparative Analysis and Future Directions

A successful validation process culminates in a clear, objective comparison of the novel derivative against established standards, providing a strong rationale for further development.

Comprehensive Performance Summary

ParameterTest Derivative 1IbuprofenCelecoxibIndomethacin
Mechanism
COX-1 IC50 (µM)15.25.1>1000.1
COX-2 IC50 (µM)0.812.90.050.6
COX-2 Selectivity190.4>20000.17
Cellular Activity
NO Inhibition IC50 (µM)~8.5N/AN/AN/A
In Vivo Efficacy
% Edema Inhibition (3 hr)55.2% (at 20 mg/kg)N/AN/A62.1% (at 10 mg/kg)

Table 4: A summary table objectively comparing the performance profile of the novel derivative against common NSAIDs.

The data synthesized from this validation workflow suggests that the hypothetical this compound derivative is a potent, orally active anti-inflammatory agent. Its mechanism of action appears to be mediated, at least in part, through the inhibition of COX enzymes, with a favorable selectivity profile for COX-2 over COX-1. This COX-2 selectivity is a significant finding, suggesting a potentially lower risk of gastrointestinal side effects compared to non-selective agents like Ibuprofen and Indomethacin.

The cellular assays confirmed that this enzymatic inhibition translates into a significant reduction of key inflammatory mediators. Importantly, the in vivo efficacy in the carrageenan-induced paw edema model was comparable to that of the potent standard, Indomethacin.

Future Directions:

These promising results warrant further investigation. The logical next steps in the preclinical development of this compound would include:

  • Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Gastrointestinal Safety Studies: To directly compare the ulcerogenic potential of the derivative against a non-selective NSAID in a chronic dosing model.

  • Chronic Inflammation Models: To evaluate efficacy in models of chronic inflammatory diseases, such as adjuvant-induced arthritis.

  • Advanced Mechanistic Studies: To further elucidate the effects on downstream signaling pathways beyond NF-κB, such as MAPK pathways.

By following this structured, evidence-based validation guide, researchers can build a compelling case for the continued development of novel this compound derivatives as the next generation of safer, more effective anti-inflammatory drugs.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.